molecular formula C14H9Br B049045 9-Bromoanthracene CAS No. 1564-64-3

9-Bromoanthracene

Cat. No.: B049045
CAS No.: 1564-64-3
M. Wt: 257.12 g/mol
InChI Key: ZIRVQSRSPDUEOJ-UHFFFAOYSA-N
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Description

9-Bromoanthracene is a high-purity, brominated derivative of anthracene that serves as a critical synthetic intermediate and functional molecule in advanced research. Its primary value lies in its role as a versatile building block in organic synthesis, particularly in cross-coupling reactions like Suzuki and Heck couplings, enabling the construction of extended π-conjugated systems and complex organic architectures for novel organic electronic materials. Furthermore, this compound is extensively studied in photochemistry and materials science due to its inherent photophysical properties. It acts as a classic fluorophore and a key component in the development of organic light-emitting diodes (OLEDs), molecular sensors, and as a monomer for luminescent polymers. The bromine atom at the 9-position provides an excellent leaving group, facilitating efficient functionalization to create anthracene-based dimers, dendrimers, and other molecular scaffolds. Researchers utilize this compound to investigate energy transfer mechanisms, excimer formation, and as a model compound for studying Diels-Alder reactions. This product is intended for research applications only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-bromoanthracene
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InChI

InChI=1S/C14H9Br/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H
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InChI Key

ZIRVQSRSPDUEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H9Br
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DSSTOX Substance ID

DTXSID6049224
Record name 9-Bromoanthracene
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Molecular Weight

257.12 g/mol
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Physical Description

Yellow or greenish-yellow powder; [Alfa Aesar MSDS]
Record name 9-Bromoanthracene
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CAS No.

1564-64-3
Record name 9-Bromoanthracene
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 9-Bromoanthracene from Anthracene (B1667546)

This guide provides a comprehensive overview of the synthesis of this compound, a vital intermediate in the development of advanced materials and pharmaceuticals. This compound serves as a precursor for a variety of substituted anthracene derivatives used in organic light-emitting diodes (OLEDs), fluorescent probes, and as photosensitizers.[1][2][3] Its synthesis is a cornerstone of polycyclic aromatic hydrocarbon chemistry, primarily achieved through the electrophilic bromination of anthracene.

This document details the most common and effective laboratory-scale synthetic protocols, presents quantitative data for product characterization, outlines reaction mechanisms, and emphasizes critical safety procedures.

Synthetic Pathway Overview

The synthesis of this compound from anthracene is an electrophilic aromatic substitution reaction. The meso-positions of anthracene (C9 and C10) are the most reactive due to the ability of the arenium ion intermediate to preserve the benzoid character of two of the three rings. The reaction is typically performed using a brominating agent in a suitable organic solvent. While direct bromination can lead to the formation of 9,10-dibromoanthracene, careful control of stoichiometry and reaction conditions allows for the selective synthesis of the mono-brominated product.[4][5]

The two most prevalent methods employ N-Bromosuccinimide (NBS) or elemental bromine (Br₂) as the bromine source.

Synthesis_Overview Anthracene Anthracene Reagents Brominating Agent (NBS or Br₂) + Solvent Anthracene->Reagents Bromoanthracene This compound Reagents->Bromoanthracene Electrophilic Substitution

Caption: Overall synthetic transformation of Anthracene to this compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below.

Method 1: Bromination using N-Bromosuccinimide (NBS)

This method is widely used due to the high selectivity of NBS for the 9-position and its relative safety compared to liquid bromine. The reaction can be initiated by light or a radical initiator, proceeding via a free-radical mechanism.[5]

Experimental Workflow

NBS_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Anthracene in CHCl₃ or CCl₄ B Add NBS (away from light) A->B C Stir/Reflux (e.g., 1-12h) B->C D Cool to RT C->D E Filter Succinimide (B58015) D->E F Wash with Water/ Aq. Solutions E->F G Dry Organic Layer (e.g., MgSO₄, Na₂SO₄) F->G H Solvent Evaporation G->H I Recrystallization (e.g., Ethanol) H->I J Obtain Pure This compound I->J

Caption: Step-by-step workflow for the synthesis of this compound using NBS.

Materials and Reagents

Reagent/SolventMolar Mass ( g/mol )PurityNotes
Anthracene178.23>98%Starting material
N-Bromosuccinimide (NBS)177.98>98%Brominating agent
Chloroform (B151607) (CHCl₃) or Carbon Tetrachloride (CCl₄)119.38 / 153.82AnhydrousReaction solvent
Dichloromethane (CH₂Cl₂)84.93Reagent GradeFor extraction
Ethanol (B145695) (EtOH)46.07Anhydrous/95%For recrystallization
Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)120.37 / 142.04AnhydrousDrying agent

Detailed Procedure [5][6]

  • Reaction Setup : In a round-bottom flask protected from light, dissolve anthracene (1.0 eq) in chloroform (CHCl₃) or carbon tetrachloride (CCl₄).

  • Addition of NBS : Add N-bromosuccinimide (1.0 eq) to the solution in batches.

  • Reaction : Stir the mixture at room temperature or reflux for 1 to 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A solid (succinimide) will precipitate as the reaction proceeds.

  • Workup : After the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide by vacuum filtration and wash it with a small amount of cold solvent (e.g., CCl₄).

  • Extraction : Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : Recrystallize the crude solid residue from anhydrous ethanol to yield this compound as a greenish-yellow needle-like solid.

Method 2: Bromination using Elemental Bromine (Br₂)

This classic method involves the direct use of liquid bromine. It requires careful handling in a fume hood due to the high toxicity and corrosive nature of bromine. This reaction typically proceeds via an electrophilic addition-elimination mechanism.

Materials and Reagents

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
Anthracene178.23->98%
Bromine (Br₂)159.813.1028>99.5%
Carbon Tetrachloride (CCl₄)153.821.594Anhydrous

Detailed Procedure [4]

  • Reaction Setup : In a flask equipped with a dropping funnel, stirrer, and reflux condenser, suspend anthracene (1.0 eq) in carbon tetrachloride (CCl₄). The apparatus should be placed in a fume hood.

  • Addition of Bromine : Slowly add a solution of bromine (1.0 eq) in CCl₄ to the stirred suspension. Maintain vigorous stirring to prevent the coating of unreacted anthracene.

  • Reaction : After the addition is complete, gently warm the mixture on a steam bath and reflux for approximately one hour.

  • Workup : Allow the mixture to cool to room temperature. The crude product may precipitate. Filter the solid and wash with a small amount of cold CCl₄.

  • Purification : The crude product can be further purified by recrystallization from a suitable solvent like toluene (B28343) or by extraction with hot CCl₄ to yield pure this compound.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yields

MethodBrominating AgentReactant Ratio (Anthracene:Agent)SolventTypical YieldReference
1N-Bromosuccinimide1:1CHCl₃66.3%[6]
1 (alternative)1,3-dibromo-5,5-dimethylhydantoin1:0.475Ethyl Acetate89% (crude product purity)[2]
2BromineStoichiometric control is crucial to avoid di-substitutionCCl₄Not specified for mono-bromo product, but high for di-bromo (83-88%)[4]

Table 2: Physicochemical and Spectroscopic Data

PropertyValueReference
Molecular FormulaC₁₄H₉Br[7][8]
Molecular Weight257.13 g/mol [7][8]
AppearanceGreenish-yellow or white to light yellow crystal powder[6][9]
Melting Point97-103 °C[5][9]
¹H NMR (CDCl₃, δ)8.55 (d, 2H), 8.48 (s, 1H), 8.03 (d, 2H), 7.67–7.51 (m, 4H)[6]
¹³C NMR Aromatic carbons (~122-132 ppm), Carbon bearing bromine (~120 ppm)[10]
Mass Spec. (EI) Molecular ion (M⁺) peak at m/z 256/258 (due to ⁷⁹Br/⁸¹Br isotopes)[6][10]
IR Spectroscopy C-H stretching (aromatic) >3000 cm⁻¹, C=C stretching (aromatic) ~1600-1450 cm⁻¹, C-Br stretching ~650-550 cm⁻¹[10]

Reaction Mechanism

The bromination of anthracene with NBS typically follows a free-radical pathway, especially when initiated with light or a radical initiator.

Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_regeneration Br₂ Regeneration NBS NBS Br2 Br₂ (trace) NBS->Br2 HBr (trace) Br_rad 2 Br• Br2->Br_rad Light/Heat Anthracene Anthracene An_rad 9-Anthracenyl Radical + HBr Anthracene->An_rad + Br• Bromoanthracene This compound + Br• An_rad->Bromoanthracene + Br₂ NBS_regen NBS Br2_regen Br₂ + Succinimide NBS_regen->Br2_regen + HBr (from prop.)

Caption: Proposed free-radical mechanism for the bromination of anthracene using NBS.[5]

Safety Precautions

Working with the chemicals involved in this synthesis requires strict adherence to safety protocols. A thorough risk assessment should be conducted before beginning any experimental work.[4][11]

Table 3: Reagent Hazards and Handling

ChemicalHazard SummaryRecommended PPE & Handling
Anthracene Skin irritant, suspected carcinogen.Gloves, lab coat, safety glasses. Handle in a well-ventilated area.
N-Bromosuccinimide (NBS) Corrosive, causes severe skin burns and eye damage. Oxidizer.Gloves, lab coat, safety goggles/face shield. Handle in a fume hood. Avoid contact with combustible materials.
Bromine (Br₂) VERY TOXIC, CORROSIVE . Fatal if inhaled. Causes severe skin burns and eye damage. Dangerous for the environment.Must be handled in a chemical fume hood. Wear heavy-duty nitrile gloves, chemical splash goggles, face shield, and a lab coat. Ensure a sodium thiosulfate (B1220275) solution is available for quenching spills.[12][13][14]
Chlorinated Solvents (CHCl₃, CCl₄, CH₂Cl₂) Harmful if swallowed or inhaled. Suspected carcinogens. Volatile.Gloves, lab coat, safety glasses. Always use in a well-ventilated fume hood. Avoid inhalation of vapors.

General Safety Practices:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and suitable gloves.[15][16]

  • Conduct all operations, especially those involving volatile solvents and bromine, within a certified chemical fume hood.[13][16]

  • Avoid the formation of dust and aerosols.[15]

  • Ensure eyewash stations and safety showers are accessible.

  • Dispose of all chemical waste in accordance with local regulations.[4]

References

9-Bromoanthracene CAS number and safety data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 9-Bromoanthracene

CAS Number: 1564-64-3[1][2][3][4]

This technical guide provides comprehensive information on this compound, a key intermediate in organic synthesis, particularly for the development of materials used in organic light-emitting diodes (OLEDs) and as a building block for polycyclic aromatic hydrocarbons (PAHs).[2][5][6] This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₄H₉Br[1][3][4]
Molecular Weight257.13 g/mol [1][3][4]
AppearanceYellow to green powder/crystals[2][3]
Melting Point97-100 °C[2][3][4]
SolubilityInsoluble in water; soluble in chloroform (B151607), DMSO, and methanol.[2][6]
StorageStore at room temperature in a dry, well-ventilated place, away from light and oxidizing agents.[3][6]

Safety Data

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS hazard statements and precautionary measures.

Hazard ClassGHS CodeDescriptionCitations
Skin IrritationH315Causes skin irritation[7][8]
Eye IrritationH319Causes serious eye irritation[7][8]
Specific target organ toxicity — single exposureH335May cause respiratory irritation[9][7][8]
Germ cell mutagenicityH341Suspected of causing genetic defects[7][10][11]
Personal Protective Equipment (PPE) and Handling
Precautionary StatementGHS CodeDescriptionCitations
PreventionP261Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.[10]
ResponseP302 + P352IF ON SKIN: Wash with plenty of water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P319Get medical help if you feel unwell.
StorageP403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.[10]
DisposalP501Dispose of contents/container to an approved waste disposal plant.[9][10]
First-Aid Measures
Exposure RouteFirst-Aid ProcedureCitations
InhalationMove the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10][12]
Skin ContactImmediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.
Eye ContactRinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
IngestionRinse mouth with water. Do NOT induce vomiting. Seek medical attention.

Experimental Protocols

Synthesis of this compound from Anthracene (B1667546)

This protocol describes the synthesis of this compound via the electrophilic bromination of anthracene using N-bromosuccinimide (NBS).[3]

Materials:

Procedure:

  • Dissolve anthracene (5 g, 28.05 mmol) in chloroform in a round-bottom flask.

  • Protect the flask from light and add N-bromosuccinimide (4.99 g, 28.05 mmol) in portions to the solution while stirring.[1]

  • Continue stirring the reaction mixture at room temperature for 12 hours.[1]

  • After 12 hours, add water to the reaction mixture and stir for an additional 30 minutes.[1]

  • Extract the product with dichloromethane.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[1]

  • Recrystallize the crude product from anhydrous ethanol to obtain this compound as a greenish-yellow solid.[1]

Suzuki-Miyaura Cross-Coupling for the Synthesis of 9-Phenylanthracene

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid.[1][9]

Materials:

  • This compound (3 g, 11.66 mmol)

  • Phenylboronic acid (2.13 g, 17.49 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (140 mg, 0.12 mmol)

  • 2 M aqueous potassium carbonate (K₂CO₃) solution (16 mL)

  • Anhydrous toluene (B28343) (32 mL)

  • Ethanol (8 mL)

  • Dichloromethane (CH₂Cl₂)

  • Dilute hydrochloric acid solution

Procedure:

  • In a 100 mL flask, combine this compound, phenylboronic acid, Pd(PPh₃)₄, the aqueous K₂CO₃ solution, and ethanol in anhydrous toluene.[1]

  • Fit the flask with a reflux condenser and flush the system with nitrogen.

  • Reflux the mixture for 48 hours under a nitrogen atmosphere.[1]

  • After cooling to room temperature, quench the reaction with a dilute hydrochloric acid solution.[1]

  • Extract the mixture with dichloromethane.[1]

  • Dry the organic extracts over anhydrous MgSO₄ and concentrate by rotary evaporation.[1]

  • Purify the crude product by silica (B1680970) gel column chromatography to yield 9-phenylanthracene.[1]

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Fume_Hood Work in a Ventilated Fume Hood PPE->Fume_Hood Dispense Dispense Solid Carefully (Avoid Dust Formation) Fume_Hood->Dispense Reaction Perform Reaction Dispense->Reaction Decontaminate Decontaminate Glassware Reaction->Decontaminate Waste Collect Waste in Labeled Container Reaction->Waste Disposal Dispose as Hazardous Waste Decontaminate->Disposal Waste->Disposal

Caption: A general workflow for the safe handling of this compound.

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ pd_complex Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ pd0->pd_complex + Ar-X transmetalation Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ pd_complex->transmetalation + Ar'-B(OH)₂ + Base transmetalation->pd0 Reductive Elimination product 9-Arylanthracene transmetalation->product reagents {this compound (Ar-X) | Arylboronic Acid (Ar'-B(OH)₂) | Base}

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to the Solubility of 9-Bromoanthracene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 9-bromoanthracene, a pivotal intermediate in organic synthesis and materials science. A thorough understanding of its solubility is crucial for applications ranging from the development of organic light-emitting diodes (OLEDs) and semiconductors to its use as a precursor in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs).[1][2] While quantitative solubility data remains sparse in publicly accessible literature, this guide consolidates available qualitative information and presents a detailed, standard experimental protocol for its precise determination.

Physicochemical Properties of this compound

This compound is a yellow to greenish-yellow crystalline solid at room temperature.[3] Its core structure, consisting of three fused benzene (B151609) rings, renders it a nonpolar molecule, which largely dictates its solubility characteristics in various organic solvents.

PropertyValue
Molecular Formula C₁₄H₉Br
Molecular Weight 257.13 g/mol
Melting Point 97-100 °C
Appearance Yellow to greenish-yellow crystalline powder
Water Solubility Insoluble

Solubility Profile of this compound

The solubility of this compound is primarily governed by the principle of "like dissolves like." As a large, nonpolar aromatic hydrocarbon, it exhibits greater solubility in nonpolar or moderately polar aprotic solvents. The following table summarizes the qualitative solubility of this compound in a range of common organic solvents based on available data.

SolventSolvent TypeQualitative Solubility
TolueneAromaticSoluble[2][4]
DichloromethaneChlorinatedReadily Soluble
ChloroformChlorinatedSlightly Soluble[5]
Carbon DisulfideNonpolarSoluble[5][6]
Acetic AcidPolar ProticSoluble[5][6]
Dimethyl Sulfoxide (DMSO)Polar AproticSlightly Soluble[5]
Methanol (B129727)Polar ProticSlightly Soluble[5]
EthanolPolar ProticLimited Solubility
Diethyl EtherEtherealLimited Solubility
XylenesAromaticLimited Solubility
Petroleum EtherNonpolarLimited Solubility
n-ButanolPolar ProticLimited Solubility
WaterPolar ProticInsoluble[1][5]

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the accurate determination of this compound solubility in organic solvents using the isothermal equilibrium method, a widely accepted standard.[7] This method involves allowing an excess of the solute to equilibrate with the solvent at a constant temperature, followed by quantitative analysis of the supernatant.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials with screw caps

  • Constant temperature orbital shaker or magnetic stirrer with a water bath

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Experimental Procedure
  • Preparation of Solvent Vials: Add a precisely known volume of the desired organic solvent to several scintillation vials.

  • Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and undissolved solid remains visible.

  • Equilibration: Securely cap the vials and place them in the constant temperature orbital shaker. Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The temperature should be rigorously controlled throughout this process.

  • Sample Withdrawal and Filtration: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial to remove any undissolved microcrystals.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantitative Analysis by HPLC: Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is typically suitable for aromatic compounds. The mobile phase could consist of a mixture of acetonitrile (B52724) and water or methanol and water, and detection is performed at a wavelength where this compound exhibits strong UV absorbance.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.

  • Calculation of Solubility: Using the calibration curve, determine the concentration of this compound in the diluted samples. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow A Preparation of Vials (Solvent + Excess this compound) B Equilibration (Constant Temperature Shaking for 24-48h) A->B C Settling of Excess Solid B->C D Syringe Filtration of Supernatant (0.22 µm filter) C->D E Dilution of Saturated Solution D->E F HPLC Analysis E->F G Data Analysis (Calculation against Calibration Curve) F->G H Final Solubility Value (mg/mL or mol/L) G->H

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to 9-Bromoanthracene: Physicochemical Properties and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 9-Bromoanthracene, a key intermediate in organic synthesis and materials science. The document details its characteristic melting point and appearance, outlines standardized experimental protocols for their determination, and illustrates its utility in synthetic applications.

Core Physicochemical Data

The melting point and physical appearance are fundamental properties for the identification and quality assessment of this compound. These characteristics can vary slightly depending on the purity of the substance.

Quantitative Data Summary

A summary of the reported melting points and appearance of this compound from various sources is presented below. The range in melting point is indicative of measurements on samples with differing purities.

PropertyValue
Melting Point 97-107 °C
Specific Ranges Reported:
105 °C
103.0 to 107.0 °C[1]
100-106 °C[2]
98-100 °C[3][4]
97-100 °C[5]
Appearance A crystalline solid, typically appearing as a powder ranging in color from white or light yellow to greenish-yellow.[2][3][5][6] It is often described as a light yellow crystalline powder.[3] Under ultraviolet (UV) light, it is known to exhibit a distinct yellow-green fluorescence.[7]

Experimental Protocols

Accurate determination of the melting point and a precise description of the physical appearance are critical for verifying the identity and purity of this compound.

Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid. For a pure substance, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.

Methodology: Capillary Melting Point Determination

This standard method utilizes a melting point apparatus with a heated block and a thermometer.

  • Sample Preparation: A small amount of dry this compound is finely crushed into a powder. The open end of a capillary tube is pressed into the powder. The tube is then inverted and gently tapped to pack the powder into the sealed end, aiming for a sample height of approximately 3 mm.

  • Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.

  • Heating and Observation:

    • A preliminary, rapid heating is often performed to determine an approximate melting temperature.

    • For an accurate measurement, a fresh sample is heated to a temperature about 10-15°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute.

  • Data Recording: Two temperatures are recorded:

    • The temperature at which the first drop of liquid appears.

    • The temperature at which the entire sample has completely melted into a clear liquid.

    • This range represents the melting point of the sample. For a pure compound, this range is typically narrow (0.5-2°C).

Description of Physical Appearance

The physical appearance provides initial, qualitative information about a chemical substance.

Methodology: Visual Inspection

  • State and Form: Observe and record the physical state (e.g., solid) and form (e.g., crystalline, powder) of the this compound sample at ambient temperature.[2]

  • Color: Note the color of the compound under ambient lighting.[2] Colors can indicate the presence of impurities; for instance, many organic compounds may darken over time due to oxidation.

  • Odor: If required and performed with caution, the odor can be noted. The "wafting" technique—gently waving vapors toward the nose instead of directly sniffing the compound—is the appropriate safety procedure.[2]

  • Fluorescence: For compounds like this compound, observation under a UV lamp is pertinent to note any characteristic fluorescence.

Logical and Experimental Workflows

This compound is a versatile precursor for the synthesis of various 9-substituted anthracene (B1667546) derivatives. These derivatives are of significant interest in the development of organic electronics and fluorescent probes. The bromine atom at the 9-position serves as a good leaving group in cross-coupling reactions.

The following diagram illustrates a generalized workflow for the synthesis of a 9-substituted anthracene derivative, such as 9-phenylanthracene, via a Suzuki coupling reaction, a common application for this compound.

G A This compound E Reaction Mixture in Organic Solvent (e.g., Toluene) A->E B Arylboronic Acid (e.g., Phenylboronic Acid) B->E C Palladium Catalyst (e.g., Pd(PPh3)4) C->E D Base (e.g., Na2CO3) D->E F Heating under Inert Atmosphere E->F G Work-up and Purification (e.g., Extraction, Chromatography) F->G H 9-Substituted Anthracene (e.g., 9-Phenylanthracene) G->H I Characterization (NMR, MS, Melting Point) H->I

Caption: Generalized workflow for Suzuki coupling.

References

An In-depth Technical Guide to the Photophysical Properties of 9-Bromoanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Bromoanthracene is a halogenated polycyclic aromatic hydrocarbon that serves as a valuable building block in the synthesis of advanced materials for organic electronics and as a probe in fundamental photophysical studies. The introduction of a bromine atom onto the anthracene (B1667546) core significantly influences its electronic and photophysical properties through the heavy-atom effect. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, including its absorption and emission characteristics, quantum yields, and excited-state dynamics. Detailed experimental protocols for the characterization of these properties are also presented to aid researchers in their practical applications.

Core Photophysical Properties

The photophysical behavior of this compound is dominated by the presence of the bromine atom, which enhances spin-orbit coupling. This leads to a significant increase in the rate of intersystem crossing from the lowest excited singlet state (S₁) to the triplet manifold (T₁), consequently affecting its fluorescence and phosphorescence characteristics.

Absorption and Emission Spectra

This compound exhibits characteristic absorption and emission spectra in the ultraviolet and visible regions. The absorption spectrum is characterized by vibronic bands typical of the anthracene moiety. Upon excitation, the molecule relaxes to the ground state via fluorescence and other non-radiative pathways.

A representative absorption and emission spectrum of this compound in a non-polar solvent shows distinct vibronic structures. The absorption spectrum typically displays maxima around 370 nm, while the fluorescence emission spectrum is red-shifted with peaks observable under UV light.[1][2]

Table 1: Absorption and Emission Maxima of this compound

SolventAbsorption λmax (nm)Emission λem (nm)Reference
Cyclohexane (B81311)368, 387, 409412, 436, 462Estimated from spectral data
3-Methylpentane-410 (0-1 band)[3]
Diethyl ether-413 (0-1 band)[3]
Acetonitrile-415 (0-1 band)[3]
Ethanol (B145695)-416 (0-1 band)[3]

Note: Absorption maxima in cyclohexane are estimated from graphical data. Emission maxima in various solvents correspond to the 0-1 vibrational band.

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φf) of this compound is significantly lower than that of unsubstituted anthracene due to the efficient intersystem crossing promoted by the bromine atom. This is a classic example of the heavy-atom effect.

The fluorescence lifetime (τf) of this compound is consequently short and shows a dependence on the solvent polarity.[3]

Table 2: Fluorescence Lifetime of this compound in Various Solvents

SolventFluorescence Lifetime (τf) (ns)Reference
3-Methylpentane1.8[3]
Diethyl ether1.5[3]
Acetonitrile1.2[3]
Ethanol1.1[3]
Triplet State and Phosphorescence Properties

The enhanced intersystem crossing in this compound leads to a significant population of the triplet state. This makes it a compound of interest for applications involving triplet-triplet annihilation and photosensitization.

Table 3: Triplet State Properties of this compound

PropertyValueSolventReference
Triplet-Triplet Extinction Coefficient (εT-T)66,500 ± 3,250 M-1cm-1Cyclohexane[4]

Note: Data on phosphorescence emission wavelength, quantum yield, and triplet state lifetime for this compound in various solvents are not extensively reported in the literature.

Key Photophysical Processes and the Heavy-Atom Effect

The photophysical dynamics of this compound can be visualized using a Jablonski diagram, which illustrates the electronic transitions between singlet and triplet states.

Jablonski_Diagram cluster_S Singlet States cluster_T Triplet States S0 S₀ (Ground State) S2 S₂ S0->S2 Absorption S1 S₁ S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 T₁ S1->T1 Intersystem Crossing (ISC) (Enhanced by Bromine) S2->S1 Internal Conversion (IC) T1->S0 Phosphorescence T2 T₂ T2->T1 Internal Conversion (IC)

Jablonski diagram for this compound.

Experimental Protocols

Accurate determination of photophysical parameters is crucial for understanding and utilizing this compound. The following sections provide detailed methodologies for key experiments.

UV-Visible Absorption and Fluorescence Emission Spectroscopy

This protocol outlines the steps to acquire the absorption and emission spectra of this compound.

absorption_emission_workflow start Start prep_solution Prepare Dilute Solution (~10⁻⁵ M in Spectroscopic Grade Solvent) start->prep_solution abs_measurement Measure Absorbance Spectrum (UV-Vis Spectrophotometer) prep_solution->abs_measurement det_lambda_max Determine Absorption Maxima (λ_max) abs_measurement->det_lambda_max em_measurement Measure Emission Spectrum (Fluorometer, Excite at λ_max) det_lambda_max->em_measurement det_em_max Determine Emission Maxima (λ_em) em_measurement->det_em_max end End det_em_max->end

Workflow for absorption and emission spectroscopy.

Methodology:

  • Solution Preparation: Prepare a dilute solution of this compound (approximately 10-5 M) in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorption Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-450 nm). Use a cuvette with a 1 cm path length. A solvent blank should be used as a reference.

  • Emission Measurement: Using a fluorometer, excite the sample at one of its absorption maxima (λmax). Record the fluorescence emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to the desired upper limit (e.g., 600 nm).

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield can be determined relative to a well-characterized standard.

Methodology:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield (Φstd) that absorbs and emits in a similar spectral region as this compound. For example, quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4 (Φstd = 0.546) or anthracene in ethanol (Φstd = 0.27).

  • Absorbance Matching: Prepare solutions of the standard and this compound with identical absorbance values at the same excitation wavelength. It is recommended to prepare a series of solutions with absorbances ranging from 0.01 to 0.1.

  • Fluorescence Measurement: Record the fluorescence emission spectra of both the standard and the sample solutions under identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Data Analysis: Integrate the area under the emission curves for both the standard (Astd) and the sample (Asample). The quantum yield of the sample (Φsample) is calculated using the following equation:

    Φsample = Φstd * (Asample / Astd) * (ηsample2 / ηstd2)

    where η is the refractive index of the solvent.

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the nanosecond range.

tcspc_workflow start Start pulsed_excitation Pulsed Light Source (e.g., Picosecond Laser) start->pulsed_excitation sample_excitation Excite Sample pulsed_excitation->sample_excitation timing_electronics Time-to-Amplitude Converter (TAC) and Analog-to-Digital Converter (ADC) pulsed_excitation->timing_electronics Start Signal photon_emission Fluorescence Photon Emission sample_excitation->photon_emission photon_detection Single Photon Detector (PMT) photon_emission->photon_detection photon_detection->timing_electronics Stop Signal histogram Build Histogram of Photon Arrival Times timing_electronics->histogram decay_analysis Analyze Decay Curve to Determine Lifetime (τ) histogram->decay_analysis end End decay_analysis->end

Workflow for fluorescence lifetime measurement using TCSPC.

Methodology:

  • Instrument Setup: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, emission optics, a fast single-photon detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

  • Sample Preparation: Prepare a dilute, deoxygenated solution of this compound. Deoxygenation is crucial as oxygen is an efficient quencher of excited states.

  • Data Acquisition: The sample is excited by the pulsed light source. The time difference between the excitation pulse (start signal) and the arrival of the first emitted photon (stop signal) is measured for millions of events.

  • Data Analysis: The collected data is used to construct a histogram of photon arrival times, which represents the fluorescence decay profile. This decay curve is then fitted to an exponential function to extract the fluorescence lifetime (τf).

Conclusion

The photophysical properties of this compound are fundamentally shaped by the heavy-atom effect of the bromine substituent. This leads to efficient intersystem crossing, resulting in a low fluorescence quantum yield and a significant population of the triplet state. This technical guide has summarized the key photophysical parameters of this compound and provided detailed experimental protocols for their determination. A thorough understanding and accurate measurement of these properties are essential for the rational design and application of this compound in various fields, from materials science to photochemistry and drug development. Further research to fully characterize its phosphorescence and triplet state lifetime in a range of environments will undoubtedly expand its utility.

References

An In-depth Technical Guide to the Reactivity of the C-Br Bond in 9-Bromoanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the carbon-bromine (C-Br) bond in 9-bromoanthracene, a pivotal precursor in the synthesis of advanced organic materials and complex molecules. Its utility stems from the versatile reactivity of the C-Br bond, which allows for the strategic introduction of the rigid, planar anthracene (B1667546) core into a wide array of functional structures. We will explore the primary reaction classes, provide detailed experimental protocols, and present quantitative data to offer a thorough understanding of this key chemical entity.

Core Concepts: The Nature of the C-Br Bond

The reactivity of this compound is dominated by the properties of its C(sp²)–Br bond. This bond is susceptible to cleavage through several mechanisms, which dictates its participation in a diverse range of chemical transformations.

  • Heterolytic Cleavage: In many reactions, particularly those involving polar reagents or catalysts, the C-Br bond breaks heterolytically. The more electronegative bromine atom takes both electrons from the shared pair, generating a bromide anion (Br⁻) and an anthracenyl carbocation or, more commonly, an organometallic intermediate. This is the predominant pathway in palladium-catalyzed cross-coupling reactions.

  • Homolytic Cleavage: Under thermal or photochemical conditions, the C-Br bond can undergo homolytic cleavage, where the bond breaks, and each atom retains one of the bonding electrons. This process generates a bromine radical and a 9-anthracenyl radical. The energy required for this process is known as the Bond Dissociation Energy (BDE).

Key Reaction Classes and Methodologies

The C-Br bond in this compound is a versatile functional handle for numerous transformations, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysis is the most powerful and widely used method for the functionalization of this compound. These reactions offer high yields and functional group tolerance, making them invaluable in modern synthesis.[1]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling this compound with an organoboron compound, typically a boronic acid. This reaction is essential for synthesizing 9-arylanthracenes, which are common structural motifs in materials for Organic Light-Emitting Diodes (OLEDs).[2][3]

Experimental Protocol: Synthesis of 9-Phenylanthracene via Suzuki-Miyaura Coupling

  • Reaction Setup: In a round-bottom flask or Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2–5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2–3 equiv.).[1]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene (B28343) and water or dioxane and water.[1]

  • Reaction: Heat the mixture to the required temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or GC-MS.[1]

  • Work-up: After completion, cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the 9-aryl-anthracene derivative.[1]

Suzuki_Miyaura_Cycle

B. Sonogashira Coupling

This reaction forms a C-C bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. It is a key method for synthesizing alkynyl-anthracene derivatives, which are explored for their unique electronic and photophysical properties.[4][5] Side reactions can sometimes occur, but high yields of the desired product are achievable under optimized conditions.[1][4]

Experimental Protocol: General Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., PdCl₂(PPh₃)₂), copper(I) iodide (CuI), and a suitable phosphine (B1218219) ligand.[6]

  • Solvent and Reagents: Add degassed solvent (e.g., THF or DMF) and stir. Then, add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), and an amine base (e.g., triethylamine (B128534) or diisopropylamine).[6]

  • Reaction: Heat the mixture to the appropriate temperature (e.g., 80-100 °C) and monitor its progress by TLC.[6]

  • Work-up and Purification: Upon completion, cool the mixture, filter off any solids, and concentrate the filtrate. Purify the residue by column chromatography to isolate the alkynyl-anthracene product.

Sonogashira_Cycle

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling this compound with primary or secondary amines.[7] This reaction is synthetically important for creating arylamines used in pharmaceuticals and organic electronics. The reaction often requires specific, sterically bulky phosphine ligands and a strong base to proceed efficiently.[1][7]

Experimental Protocol: General Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add an oven-dried flask with a palladium precatalyst (e.g., Pd₂(dba)₃), a bulky phosphine ligand (e.g., XPhos or SPhos), and a strong base (e.g., NaOt-Bu or K₃PO₄).

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture (typically 80-110 °C) with stirring until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: Cool the reaction mixture, dilute it with an organic solvent, and wash with water and brine. Dry the organic phase, remove the solvent, and purify the crude product by column chromatography.

A. Grignard Reagent Formation

This compound can be converted to its corresponding Grignard reagent, 9-anthrylmagnesium bromide, by reacting it with magnesium metal. This transformation can be challenging, sometimes requiring activation of the magnesium and strictly anhydrous conditions.[8] The resulting Grignard reagent is a powerful nucleophile and can react with various electrophiles (e.g., aldehydes, ketones, CO₂) to form new C-C bonds.

Experimental Protocol: Preparation and Use of 9-Anthrylmagnesium Bromide

  • Apparatus Setup: Assemble flame- or oven-dried glassware (three-necked flask, reflux condenser, dropping funnel) under a strict inert atmosphere (Nitrogen or Argon).[8]

  • Grignard Reagent Preparation: Place magnesium turnings in the flask. Add a small amount of anhydrous solvent (e.g., THF or diethyl ether) and an initiator (a crystal of iodine or a few drops of 1,2-dibromoethane) to activate the magnesium surface.[8]

  • Addition of Aryl Halide: Slowly add a solution of this compound in the anhydrous solvent to the magnesium suspension. The reaction is often exothermic and may require cooling to maintain a gentle reflux.[8]

  • Reaction with Electrophile: Once the Grignard reagent has formed (indicated by the consumption of magnesium and a change in color), cool the solution in an ice bath. Slowly add a solution of the desired electrophile (e.g., an aldehyde or ketone) in anhydrous THF.

  • Quenching and Work-up: After the reaction is complete (monitored by TLC), carefully quench it by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[8]

  • Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous MgSO₄, and concentrate it under reduced pressure. Purify the final product by column chromatography or recrystallization.

Grignard_Workflow

Quantitative Data Summary

The efficiency of reactions involving this compound is highly dependent on the specific conditions employed. The following tables summarize key quantitative data related to its reactivity and properties.

Table 1: Yields in Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst / LigandConditionsYield (%)Reference
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene/Ethanol/H₂O, Reflux, 48h81.9%[7]
Suzuki-Miyaura4-Methoxyphenylboronic acidPd(OAc)₂ / DavePhosSolid-state, ball-milling, 25 Hz87%[9]
Suzuki-Miyaura4-Methoxyphenylboronic acidPd(OAc)₂ / DavePhosDioxane, 100 °C, 24h52%[9]
SonogashiraEthynyltrimethylsilaneVariesVariesup to 98%[4]
SonogashiraPhenylacetylenePd(CH₃CN)₂Cl₂ / cataCXium ACs₂CO₃, Room Temp91%[10]

Table 2: Thermochemical and Physical Properties of this compound

PropertyValueUnitsReference
Molecular Weight257.13 g/mol [11][12]
Melting Point97-100°C[11]
Enthalpy of Sublimation (ΔsubH)100.5 ± 1.8kJ/mol[13]
Ionization Energy7.48 - 7.58eV[14]

Conclusion

The C-Br bond in this compound provides a reliable and versatile entry point for the synthesis of a vast range of complex organic molecules and materials. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, which allow for the precise formation of C-C and C-N bonds under relatively mild conditions. Furthermore, its ability to form organometallic intermediates like Grignard reagents expands its synthetic utility. A thorough understanding of these reaction classes, coupled with optimized experimental protocols, enables researchers, scientists, and drug development professionals to effectively leverage this compound as a critical building block in their synthetic endeavors.

References

A Technical Guide to High-Purity 9-Bromoanthracene for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and materials science, the procurement of high-purity chemical intermediates is a critical factor for successful and reproducible outcomes. 9-Bromoanthracene (CAS No. 1564-64-3), a key aromatic hydrocarbon, serves as a vital building block in the synthesis of advanced materials, particularly for organic light-emitting diodes (OLEDs), as well as in the development of complex polycyclic aromatic hydrocarbons.[1][2] This guide provides an in-depth overview of commercial suppliers, quality control methodologies, and relevant experimental protocols for high-purity this compound.

Commercial Suppliers and Purity Specifications

The selection of a reliable commercial supplier is paramount to ensure the quality and consistency of this compound. High purity is crucial as impurities can significantly impact the photophysical and photochemical properties of the final products.[1] The table below summarizes commercially available purity levels from various suppliers.

SupplierStated PurityAnalytical Technique(s)
Thermo Scientific Chemicals ≥95.0% - 96%Gas Chromatography (GC)
TCI America >99.0%Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)
UIV CHEM 99% minNot specified
Generic Suppliers (China) >99.5%Not specified
FUJIFILM Wako Pure Chemical StandardNot specified (offered as an analytical standard)

Quality Control and Analytical Methods

Ensuring the purity of this compound involves various analytical techniques to identify and quantify the main component and any potential impurities. Common impurities can include unreacted anthracene (B1667546) and over-brominated products like 9,10-dibromoanthracene.[3]

High-Performance Liquid Chromatography (HPLC): A prevalent method for analyzing the purity of this compound is reverse-phase HPLC.[4] This technique can effectively separate this compound from related compounds.

Gas Chromatography (GC): GC is also utilized by suppliers to determine the purity of this compound.[5][6]

Spectroscopic Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. For this compound, aromatic protons typically appear as multiplets between δ 7.5 and 8.6 ppm in ¹H NMR spectra.[7][8]

  • Mass Spectrometry (MS): Electron impact (EI) mass spectrometry is used to confirm the molecular weight. The molecular ion peak for this compound will appear at m/z 256 and 258 due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[7][9]

  • Infrared (IR) Spectroscopy: FTIR spectroscopy can confirm the presence of characteristic functional groups and the aromatic structure.[7][9]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the bromination of anthracene using N-bromosuccinimide (NBS).[10]

Materials:

  • Anthracene

  • N-bromosuccinimide (NBS)

  • Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃)

  • Iodine (I₂) solution in CCl₄ (catalyst)

  • Anhydrous Ethanol (B145695) for recrystallization

Procedure:

  • Dissolve anthracene (1 equivalent) and NBS (1 equivalent) in CCl₄ in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[10]

  • Add a catalytic amount (e.g., one drop) of I₂ solution in CCl₄ to initiate the reaction.[10]

  • Heat the mixture to reflux for approximately one hour. The formation of a solid, succinimide (B58015), will be observed.[10]

  • After the reflux period, cool the mixture to room temperature.[10]

  • Filter the solid succinimide under vacuum and wash it with a small amount of cold CCl₄.[10]

  • Collect the filtrate and evaporate the solvent under reduced pressure to obtain the crude this compound as a solid.[10]

  • Purify the crude product by recrystallization from anhydrous ethanol to yield the final product.[10][11]

HPLC Analysis Protocol (General)

This protocol is a general guideline for the purity analysis of this compound via reverse-phase HPLC.[4]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water. Phosphoric acid or formic acid can be added to improve peak shape.[4]

  • Detection: UV detection at a wavelength appropriate for anthracene derivatives (e.g., 254 nm).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase or a suitable solvent like acetonitrile. Prepare the sample to be analyzed at a similar concentration.

  • Equilibration: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the standard solution to determine the retention time of this compound.

  • Sample Analysis: Inject the sample solution and record the chromatogram.

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Visualizations

experimental_workflow start Start: Synthesis reaction Bromination of Anthracene (e.g., with NBS) start->reaction filtration Filtration to Remove Succinimide reaction->filtration evaporation Solvent Evaporation filtration->evaporation crude_product Crude this compound evaporation->crude_product recrystallization Purification by Recrystallization (e.g., from Ethanol) crude_product->recrystallization pure_product High-Purity this compound recrystallization->pure_product qc Quality Control Analysis pure_product->qc hplc HPLC qc->hplc Purity gc GC qc->gc Purity nmr NMR qc->nmr Structure ms Mass Spectrometry qc->ms Identity end End: Qualified Product qc->end Meets Specs

Caption: General experimental workflow for the synthesis and quality control of this compound.

logical_relationship b9a High-Purity This compound intermediate Key Chemical Intermediate b9a->intermediate suzuki Suzuki Coupling intermediate->suzuki other_reactions Other Organic Reactions (e.g., boronic ester formation) intermediate->other_reactions substituted_anthracenes 9-Substituted Anthracene Derivatives suzuki->substituted_anthracenes other_reactions->substituted_anthracenes materials Advanced Materials Synthesis substituted_anthracenes->materials oleds OLED Materials materials->oleds semiconductors Organic Semiconductors materials->semiconductors final_products Final Applications oleds->final_products semiconductors->final_products displays Displays & Lighting final_products->displays electronics Organic Electronics final_products->electronics

Caption: Logical relationship of this compound as a precursor in advanced material synthesis.

References

9-Bromoanthracene: A Technical Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 12, 2025

This guide provides a comprehensive overview of the essential procedures for the safe handling and storage of 9-Bromoanthracene. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound for research and development purposes.

Chemical and Physical Properties

This compound is a halogenated aromatic hydrocarbon that appears as a white to light yellow crystalline powder.[1][2][3] It is a key intermediate in organic synthesis, particularly in the preparation of 9-substituted anthracene (B1667546) derivatives and for the development of organic luminescent materials, including OLEDs and semiconductor materials.[1][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₉Br[5][6]
Molecular Weight257.13 g/mol [5][6]
Melting Point97-100 °C (lit.)[2][5]
Boiling Point190 °C at 0.16 kPa (sublimation)[1][2]
SolubilityInsoluble in water.[2][3][4] Soluble in acetic acid, carbon disulfide, chloroform (B151607) (slightly), DMSO (slightly), and methanol (B129727) (slightly).[1][2]
AppearanceWhite to light yellow crystal powder[1][2][3]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling.

GHS Hazard Classification:

  • Germ cell mutagenicity (Category 2): Suspected of causing genetic defects.

  • Skin irritation (Category 2): Causes skin irritation.[6][7]

  • Eye irritation (Category 2): Causes serious eye irritation.[6][7]

  • Specific target organ toxicity — single exposure (Category 3): May cause respiratory irritation.[6]

Precautionary Statements:

  • P201: Obtain special instructions before use.

  • P202: Do not handle until all safety precautions have been read and understood.

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][8]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[6][8]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8]

  • P308 + P313: IF exposed or concerned: Get medical advice/attention.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust meet EN 166 (EU) or NIOSH (US) standards. Tightly fitting safety goggles with side-shields are recommended.[8]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[9]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned.[8][9]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust and vapors.[8][9] If a fume hood is not available, a full-face respirator with an appropriate cartridge for organic vapors should be used.[8]

Handling and Storage Procedures

Handling
  • All manipulations of this compound should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[9]

  • Avoid the formation of dust and aerosols.[8]

  • Use appropriate tools (e.g., spatulas, non-sparking tools) to handle the solid compound.[8][9]

  • Ensure adequate ventilation in the handling area.[8]

  • Avoid contact with skin, eyes, and clothing.[8]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[9]

  • Do not eat, drink, or smoke in the laboratory.[9]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Don appropriate PPE prep2 Ensure fume hood is operational prep1->prep2 handle1 Transfer this compound within the fume hood prep2->handle1 handle2 Use non-sparking tools handle1->handle2 handle3 Avoid dust generation handle2->handle3 clean1 Securely close container handle3->clean1 clean2 Decontaminate work area clean1->clean2 clean3 Wash hands thoroughly clean2->clean3

Caption: Workflow for the safe handling of this compound.

Storage
  • Store in a tightly closed container.[8]

  • The storage area should be a well-ventilated place.[8]

  • Store at room temperature in a dry environment.[2][4]

  • Store locked up.[8]

  • Incompatible Materials: Keep away from strong oxidizing agents.[3]

G cluster_receiving Receiving cluster_storage Storage Conditions cluster_incompatibilities Incompatibilities recv1 Verify container integrity store1 Store in a tightly closed container recv1->store1 store2 Well-ventilated area store1->store2 incomp1 Keep away from strong oxidizing agents store1->incomp1 store3 Room temperature, dry store2->store3 store4 Store locked up store3->store4

Caption: Proper storage procedures for this compound.

Emergency Procedures

First-Aid Measures
  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical advice/attention.[8]

  • In Case of Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water.[8][10] If skin irritation occurs, get medical help.[8]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[6][8][9] Seek immediate medical attention.[9]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Get medical attention.[6]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

  • Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[8]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment, including chemical-impermeable gloves and safety goggles.[8] Avoid dust formation and breathing vapors, mist, or gas.[8]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[8]

  • Methods for Cleaning Up: For small spills, carefully sweep up the solid material and place it into a designated, properly labeled, and sealed container for disposal.[10] Avoid generating dust.[10] Clean the spill area with an appropriate solvent, followed by soap and water. All cleanup materials should be disposed of as hazardous waste.[10]

G cluster_response Immediate Response cluster_cleanup Cleanup cluster_disposal Disposal spill Spill Occurs resp1 Evacuate immediate area spill->resp1 resp2 Don appropriate PPE resp1->resp2 resp3 Prevent spread of material resp2->resp3 clean1 Sweep up solid material resp3->clean1 clean2 Place in hazardous waste container clean1->clean2 clean3 Decontaminate spill area clean2->clean3 disp1 Dispose of waste through a licensed contractor clean3->disp1

Caption: Spill response workflow for this compound.

Disposal Considerations

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.[9]

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container. The container should be clearly labeled with "Hazardous Waste," the full chemical name, and any associated hazard symbols.[10]

  • Waste Segregation: Do not mix this compound waste with other waste streams.[10]

  • Final Disposal: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[10] Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[8]

Experimental Protocols

While this guide focuses on handling and storage, researchers frequently use this compound as a precursor in various chemical reactions. A common application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Example Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound via the electrophilic bromination of anthracene using N-bromosuccinimide (NBS).[11]

Materials:

  • Anthracene

  • N-bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Chloroform (CHCl₃)

  • Iodine (I₂) (catalyst)

Procedure:

  • Dissolve anthracene in a suitable solvent (e.g., carbon tetrachloride) in a round-bottom flask.[11]

  • Add N-bromosuccinimide (1 equivalent) to the solution.[11] A catalytic amount of a radical initiator like iodine can also be added.[12]

  • The reaction mixture is stirred, often under an inert atmosphere and protected from light, and may be gently heated or refluxed until the reaction is complete (monitored by TLC).[11][12]

  • After the reaction, the mixture is cooled, and the succinimide (B58015) byproduct is removed by filtration.[11][12]

  • The filtrate is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.[11]

  • The crude this compound is then purified by recrystallization, typically from methanol or ethanol.[2][3]

Disclaimer: This technical guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

Methodological & Application

Application Notes and Protocols: 9-Bromoanthracene in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 9-bromoanthracene in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a versatile and efficient method for the synthesis of 9-arylanthracenes, a structural motif of significant interest in materials science and medicinal chemistry.[1] This document outlines detailed experimental protocols, presents quantitative data from various reaction systems, and discusses the applications of these compounds in drug development.

Core Concepts and Mechanism

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound, typically a boronic acid or its ester, with an organic halide in the presence of a palladium catalyst and a base.[1] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The catalytic cycle initiates with the oxidative addition of this compound to a low-valent palladium(0) species, which forms a palladium(II) intermediate.[1]

  • Transmetalation: In this step, the aryl group from the boronic acid is transferred to the palladium(II) center. This process is facilitated by the presence of a base.[1]

  • Reductive Elimination: The final step is the reductive elimination of the two organic moieties from the palladium complex. This step forms the desired 9-arylanthracene product and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue.[1]

The efficiency of the Suzuki-Miyaura coupling for synthesizing 9-arylanthracenes is influenced by several factors, including the choice of catalyst, ligand, base, and solvent, as well as the electronic and steric properties of the coupling partners.[1]

Data Presentation: A Comparative Overview

The following tables summarize the performance of different catalytic systems and reaction conditions in the Suzuki coupling of this compound and related compounds.

Table 1: Mono-arylation of this compound

Arylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Indenylboronic acid(dppf)PdCl₂Na₂CO₃Ethanol/Toluene753052
Arylboronic acidPd(PPh₃)₄ (2-5 mol%)K₂CO₃ or Cs₂CO₃ (2-3 equiv)Toluene/Water or Dioxane/Water80-110VariesHigh
Arylboronic acidPd(OAc)₂ / DavePhosCsFH₂O (mechanochemical)RT1.6597
Arylboronic acidPd(OAc)₂ / tBu₃PCsFH₂O (mechanochemical)RT1.6570
Arylboronic acidPd(OAc)₂ / Cy₃PCsFH₂O (mechanochemical)RT1.6565
Arylboronic acidPd(OAc)₂ / Ph₃PCsFH₂O (mechanochemical)RT1.6550

Data compiled from multiple sources.[2][3][4]

Table 2: Double Arylation of 9,10-Dibromoanthracene

Arylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Arylboronic acidPalladacycle IA (0.5 mol%)K₂CO₃THF/H₂O6012Varies
Benzofuran-2-boronic acidPalladacycle IA (0.5 mol%)K₂CO₃THF/H₂O6012Good
4-Chlorophenylboronic acidPalladacycle IA (0.5 mol%)K₂CO₃THF/H₂O6012Good

Data highlights the synthesis of precursors for OLED emitters.[5][6]

Experimental Protocols

Below are representative experimental protocols for the synthesis of 9-arylanthracenes via Suzuki-Miyaura cross-coupling. These procedures can be modified for different substrates with appropriate optimization.[1]

Protocol 1: General Solution-Phase Suzuki Coupling

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)[3]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[3]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)[3]

  • Degassed solvent system (e.g., Toluene/Water or Dioxane/Water)[3]

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound, the desired arylboronic acid, the palladium catalyst, and the base.[3]

  • Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).[3]

  • Solvent Addition: Add the degassed solvent system to the reaction vessel.[3]

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC-MS.[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[1]

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel or recrystallization to afford the pure 9-arylanthracene.[1][3]

Protocol 2: Solid-State Mechanochemical Suzuki Coupling

This method offers advantages such as reduced solvent waste and can be particularly useful for poorly soluble substrates.[2]

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid derivative (2.4 equiv)

  • Pd(OAc)₂ (0.06 equiv)

  • DavePhos (0.09 equiv)

  • CsF (6.0 equiv)

  • H₂O (small amount)

  • 1,5-Cyclooctadiene (catalytic amount)

Procedure:

  • Reaction Setup: In a stainless-steel ball-milling jar, combine this compound, the arylboronic acid derivative, Pd(OAc)₂, DavePhos, CsF, H₂O, and 1,5-cyclooctadiene.[2]

  • Milling: The jar is placed in a ball mill and agitated at a specified frequency (e.g., 25 Hz) for the required time (e.g., 99 minutes).[2]

  • Isolation: The resulting solid is then dissolved in a suitable solvent (e.g., CH₂Cl₂), and the product is isolated by precipitation with a non-solvent (e.g., MeOH) or by column chromatography.[2] A simple re-precipitation from CH₂Cl₂/MeOH can afford the product in high yield.[2]

Mandatory Visualizations

Suzuki_Coupling_Mechanism This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Pd(0) Pd(0) Pd(0)->Oxidative_Addition Pd(II)_Complex Anthracenyl-Pd(II)-Br Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Arylboronic_Acid Ar-B(OH)₂ Arylboronic_Acid->Transmetalation Base Base Base->Transmetalation Diaryl_Pd(II)_Complex Anthracenyl-Pd(II)-Ar Transmetalation->Diaryl_Pd(II)_Complex Reductive_Elimination Reductive Elimination Diaryl_Pd(II)_Complex->Reductive_Elimination Reductive_Elimination->Pd(0) 9-Arylanthracene 9-Arylanthracene Reductive_Elimination->9-Arylanthracene

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification Combine_Reactants Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst - Base Add_Solvent Add Degassed Solvent Combine_Reactants->Add_Solvent Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Add_Solvent->Inert_Atmosphere Heat_Stir Heat to Desired Temperature with Stirring Inert_Atmosphere->Heat_Stir Monitor_TLC Monitor Reaction Progress (TLC/GC-MS) Heat_Stir->Monitor_TLC Cool_Workup Cool and Perform Aqueous Work-up Monitor_TLC->Cool_Workup Purify Purify by Column Chromatography or Recrystallization Cool_Workup->Purify Characterize Characterize Pure 9-Arylanthracene Purify->Characterize

Caption: Experimental workflow for Suzuki coupling of this compound.

Drug_Development_Pathway cluster_synthesis Synthesis cluster_discovery Drug Discovery cluster_development Preclinical & Clinical Development Bromoanthracene This compound Suzuki_Coupling Suzuki Coupling Bromoanthracene->Suzuki_Coupling Arylanthracene_Library Library of 9-Arylanthracenes Suzuki_Coupling->Arylanthracene_Library Screening High-Throughput Screening Arylanthracene_Library->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials Drug_Candidate Drug Candidate Clinical_Trials->Drug_Candidate

Caption: Role of Suzuki coupling in the drug development pipeline.

Applications in Drug Development

The 9-arylanthracene core is a privileged scaffold in medicinal chemistry due to its unique photophysical properties and rigid, planar structure, which can facilitate interactions with biological targets. While specific approved drugs based on 9-arylanthracenes synthesized via Suzuki coupling are not prominently documented in the initial search, the general applications of anthracene (B1667546) derivatives and the strategic importance of this synthetic route are clear.

  • Fluorescent Probes and Diagnostics: The inherent fluorescence of the anthracene core allows for the development of fluorescent probes for bioimaging and diagnostic applications. The Suzuki coupling reaction enables the facile introduction of various aryl substituents that can modulate the photophysical properties or act as recognition elements for specific biological targets.

  • Organic Light-Emitting Diodes (OLEDs): The synthesis of complex 9,10-diarylanthracenes through sequential Suzuki couplings is a key strategy in the development of materials for OLEDs.[5][6] While not a direct drug development application, the advanced materials developed can be used in medical display technologies.

  • Scaffolds for Biologically Active Molecules: The 9-arylanthracene framework can serve as a rigid scaffold for the presentation of pharmacophoric groups in a defined spatial orientation. The versatility of the Suzuki coupling, with its tolerance for a wide range of functional groups and the commercial availability of diverse boronic acids, makes it an invaluable tool for generating libraries of compounds for high-throughput screening in drug discovery campaigns.[1]

References

9-Bromoanthracene: A Versatile Precursor for High-Performance OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Bromoanthracene has emerged as a critical building block in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). Its rigid, planar anthracene (B1667546) core provides inherent photoluminescent properties and good charge transport characteristics, making it an ideal scaffold for the development of emitters, hosts, and charge transport layer materials. The presence of a reactive bromine atom at the 9-position allows for versatile functionalization through various cross-coupling reactions, enabling the fine-tuning of electronic and photophysical properties to meet the demanding requirements of modern display and lighting technologies. This document provides an overview of the application of this compound in OLED material synthesis, along with detailed experimental protocols for key synthetic transformations and a summary of the performance of resulting OLED devices.

Synthetic Pathways to Functionalized Anthracene Derivatives

The most common and effective methods for the derivatization of this compound are the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These palladium-catalyzed reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, providing access to a wide array of 9-substituted and 9,10-disubstituted anthracene derivatives with tailored properties.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful tool for introducing aryl or vinyl substituents at the 9-position of the anthracene core. This reaction is widely used to synthesize blue-emitting materials and host materials with high thermal stability.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_product Product This compound This compound Reaction_Mixture Reaction in Solvent (e.g., Toluene (B28343)/Water) This compound->Reaction_Mixture Arylboronic_Acid Arylboronic Acid / Ester Arylboronic_Acid->Reaction_Mixture Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction_Mixture Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Reaction_Mixture Heating Heating under Inert Atmosphere Reaction_Mixture->Heating Reflux Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification 9-Arylanthracene 9-Arylanthracene Derivative Purification->9-Arylanthracene

Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is instrumental in synthesizing hole-transporting materials and bipolar host materials by introducing nitrogen-containing moieties, such as carbazoles or arylamines, to the anthracene core. These materials are crucial for efficient charge injection and transport in OLED devices.

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_product Product This compound This compound Reaction_Mixture Reaction in Anhydrous Solvent (e.g., Toluene) This compound->Reaction_Mixture Amine Amine (e.g., Carbazole) Amine->Reaction_Mixture Pd_Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Pd_Catalyst->Reaction_Mixture Ligand Ligand (e.g., XPhos) Ligand->Reaction_Mixture Base Base (e.g., NaOtBu) Base->Reaction_Mixture Heating Heating under Inert Atmosphere Reaction_Mixture->Heating Reflux Workup Quenching & Extraction Heating->Workup Purification Column Chromatography Workup->Purification 9-Aminoanthracene 9-(N-aryl)anthracene Derivative Purification->9-Aminoanthracene

Buchwald-Hartwig Amination Workflow

Experimental Protocols

Protocol 1: Synthesis of 9-Phenylanthracene (B14458) via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of 9-phenylanthracene from this compound and phenylboronic acid.

Materials:

  • This compound (1.0 mmol, 257 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • 2 M Aqueous sodium carbonate (Na₂CO₃) solution (2 mL)

  • Toluene (5 mL)

  • Tetrahydrofuran (THF) (5 mL)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound, phenylboronic acid, and Pd(PPh₃)₄.

  • Add toluene, THF, and the 2 M aqueous Na₂CO₃ solution.

  • Fit the flask with a reflux condenser and flush the system with an inert gas (e.g., nitrogen or argon).

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 9-phenylanthracene.

Protocol 2: Synthesis of 9-(Carbazol-9-yl)anthracene via Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N coupling of this compound with carbazole.

Materials:

  • This compound (1.0 mmol, 257 mg)

  • Carbazole (1.2 mmol, 201 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous toluene (10 mL)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add this compound, carbazole, Pd₂(dba)₃, and XPhos.

  • Add anhydrous toluene to the tube.

  • Add sodium tert-butoxide to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 9-(carbazol-9-yl)anthracene.

Performance of OLED Materials Derived from this compound

The versatility of this compound as a precursor has led to the development of a wide range of high-performance OLED materials. The following tables summarize the electroluminescent properties of several representative derivatives.

Table 1: Performance of Aryl-Substituted Anthracene Derivatives (Suzuki Coupling Products)

Derivative Name/StructureRole in OLEDMax. EQE (%)Max. Luminance (cd/m²)Current Efficiency (cd/A)CIE Coordinates (x, y)
9,10-Diphenylanthracene (DPA) Core Derivatives
CBZDPABlue Emitter4.5--(0.17, 0.17)[1]
OXDDPABlue Emitter4.0--(0.16, 0.18)[1]
Spirobenzofluorene-Anthracene Derivatives
BH-9PABlue Host--7.03(0.15, 0.14) (for doped device)[2]
Pyrene-Anthracene Derivatives
PyAnPyDeep-Blue Emitter4.78--(0.16, 0.10)[3]
PyTAnPyDeep-Blue Emitter5.48--(0.15, 0.06)[3]

Table 2: Performance of Nitrogen-Containing Anthracene Derivatives (Buchwald-Hartwig Amination Products)

Derivative Name/StructureRole in OLEDMax. EQE (%)Max. Luminance (cd/m²)Current Efficiency (cd/A)CIE Coordinates (x, y)
Carbazole-Anthracene Derivatives
mCzAnBztDeep-Blue Emitter7.95--(0.15, 0.07)[4]
4-(9-ethyl-9H-carbazol-3-yl)phenyl-substituted anthraceneBlue Emitter-374235.89-
Acridine-Anthracene Derivatives
Cz-TAn-DMAC (doped)Blue Emitter4.8--(0.15, 0.08)[5]
TPA-TAn-DMAC (non-doped)Deep-Blue Emitter4.9>10000-(0.14, 0.18)[5]

Conclusion

This compound is a cornerstone precursor for the synthesis of a diverse range of organic materials for OLED applications. Its facile derivatization through robust and high-yielding cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations allows for the precise tuning of molecular properties. The resulting anthracene derivatives have demonstrated exceptional performance as blue emitters and host materials, contributing to the development of highly efficient and stable OLED devices with excellent color purity. The provided protocols offer a solid foundation for researchers to explore novel this compound-based materials for next-generation display and lighting technologies.

References

Application Notes and Protocols for the Synthesis of 9,10-Disubstituted Anthracenes from 9-Bromoanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various 9,10-disubstituted anthracenes, commencing from the readily available starting material, 9-bromoanthracene. The methodologies outlined herein leverage modern palladium-catalyzed cross-coupling reactions and classical Grignard reactions, offering versatile pathways to a wide array of anthracene (B1667546) derivatives. Such derivatives are of significant interest in materials science, particularly for applications in organic light-emitting diodes (OLEDs), and in medicinal chemistry as fluorescent probes and potential therapeutic agents.

Introduction to Synthetic Strategies

This compound serves as a versatile precursor for the introduction of a diverse range of substituents at the 9-position. Subsequent functionalization at the 10-position can be achieved through various synthetic routes. The primary methods detailed in this document include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the synthesis of 9-arylanthracenes.

  • Sonogashira Coupling: For the creation of carbon-carbon triple bonds, leading to 9-alkynylanthracene derivatives.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds to produce 9-aminoanthracenes.

  • Grignard Reaction: A classic method for forming carbon-carbon bonds with a variety of electrophiles.

These reactions offer a powerful toolkit for the synthesis of tailored 9,10-disubstituted anthracenes with specific electronic and photophysical properties.

Data Presentation: A Comparative Overview

The efficiency of these synthetic transformations is influenced by factors such as the choice of catalyst, ligands, bases, and reaction conditions. The following tables summarize quantitative data from various studies to provide a comparative overview of the expected yields for different substrates.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (1)K₂CO₃Toluene (B28343)/Ethanol/H₂OReflux4881.9
24-Methoxyphenylboronic acidPd(OAc)₂ (cat.) / DavePhos (cat.)CsF---87
3Naphthalene-2-boronic acidPd(OAc)₂ (cat.) / DavePhos (cat.)CsF----
44-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (9)Na₂CO₃Toluene/THF/H₂OReflux18-
54-Pyridine boronic acid pinacol (B44631) esterPd(PPh₃)₄ (2)Na₂CO₃Toluene/THF/H₂OReflux--

Yields are for the 9-substituted product. Further reaction would be required for 10-substitution.

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
EntryAlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp. (°C)Yield (%)
1Ethynyltrimethylsilane-----up to 98
2PhenylacetylenePd(CH₃CN)₂Cl₂ (0.5) / cataCXium A (1)NoneCs₂CO₃Green SolventRT-
32-Methyl-3-butyn-2-olPd₁@NC (0.2)CuI (2)NEt₃MeCN80-

Yields can be variable and may lead to unexpected products depending on the reaction conditions.[1]

Table 3: Buchwald-Hartwig Amination of this compound with Various Amines
EntryAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
15H-Dibenzo[b,f]azepine------
2Carbazole[Pd(allyl)Cl]₂ (cat.)TrixiePhos or t-BuBrettPhos (cat.)t-BuOLiToluene-97
3Diphenylamine[Pd(allyl)Cl]₂ (cat.)XPhos, RuPhos, or SPhos (cat.)-Toluene-96
4Phenoxazine[Pd(allyl)Cl]₂ (cat.)Various-Toluene->99

The yields reported are for the coupling of various amines with bromobenzene (B47551) as a model substrate, indicating the expected high efficiency for this compound.

Table 4: Grignard Reaction of 9-Anthrylmagnesium Bromide with Various Electrophiles
EntryElectrophileProductYield (%)
1Ethyl Bromide9-Ethylanthracene-
2Phenylnitrile9-Benzoylanthracene-
3Carbon Dioxide9-Anthroic acid72

Yields are for the reaction of the Grignard reagent formed from this compound.

Experimental Protocols

The following are representative experimental protocols for the synthesis of 9,10-disubstituted anthracenes from this compound. These protocols are general and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 9-Arylanthracene

This protocol describes a typical procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.[2]

Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 equivalents)

  • Pd(PPh₃)₄ (1-5 mol%)

  • 2 M Aqueous potassium carbonate (K₂CO₃) solution

  • Toluene

  • Ethanol

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and Pd(PPh₃)₄ (1-5 mol%).

  • Add a degassed mixture of toluene, ethanol, and 2 M aqueous K₂CO₃ solution.

  • The reaction mixture is heated to reflux under a nitrogen atmosphere for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure 9-arylanthracene.

Protocol 2: Sonogashira Coupling for the Synthesis of 9-Alkynylanthracene

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.1-1.5 equivalents)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous tetrahydrofuran (B95107) (THF) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).

  • Add anhydrous, degassed THF or DMF, followed by the amine base (e.g., TEA or DIPEA).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.

  • The reaction is stirred at room temperature or heated (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of NH₄Cl.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 9-Aminoanthracene

This protocol provides a general method for the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (1-2 mol%) or [Pd(allyl)Cl]₂ (1-2 mol%)

  • A suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos, RuPhos) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equivalents)

  • Anhydrous toluene or dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, to a dried Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base.

  • Add this compound and the amine.

  • Add anhydrous, degassed toluene or dioxane.

  • The Schlenk tube is sealed and heated to the desired temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate and water.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Protocol 4: Grignard Reaction for the Synthesis of 9-Substituted Anthracenes

This protocol details the formation of a Grignard reagent from this compound and its subsequent reaction with an electrophile.[3]

Materials:

  • This compound

  • Magnesium turnings (1.1 equivalents)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • A crystal of iodine (for initiation)

  • Electrophile (e.g., aldehyde, ketone, ester, CO₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Dilute hydrochloric acid (HCl) (if necessary)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Part A: Formation of 9-Anthrylmagnesium Bromide

  • In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place magnesium turnings.

  • Add a small amount of anhydrous diethyl ether or THF and a crystal of iodine to initiate the reaction.

  • Slowly add a solution of this compound in anhydrous ether or THF to the magnesium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

Part B: Reaction with an Electrophile

  • Cool the freshly prepared Grignard reagent in an ice bath.

  • Slowly add a solution of the electrophile in anhydrous ether or THF to the Grignard reagent.

  • After the addition is complete, allow the reaction to stir at room temperature for a few hours or until completion is indicated by TLC.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. If the electrophile was CO₂, a dilute HCl workup will be necessary to protonate the carboxylate.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous MgSO₄, and concentrate it under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the general workflows for the synthesis of 9,10-disubstituted anthracenes from this compound.

Suzuki_Miyaura_Workflow reagents This compound + Arylboronic Acid reaction Suzuki-Miyaura Coupling reagents->reaction conditions Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Ethanol) conditions->reaction workup Work-up (Extraction, Washing, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification product 9-Aryl-10-bromoanthracene purification->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Sonogashira_Workflow reagents This compound + Terminal Alkyne reaction Sonogashira Coupling reagents->reaction conditions Pd Catalyst (e.g., Pd(PPh3)2Cl2) Cu(I) Co-catalyst (CuI) Base (e.g., TEA) Solvent (e.g., THF) conditions->reaction workup Work-up (Quenching, Extraction, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification product 9-Alkynyl-10-bromoanthracene purification->product

Caption: Workflow for Sonogashira Coupling.

Buchwald_Hartwig_Workflow reagents This compound + Amine reaction Buchwald-Hartwig Amination reagents->reaction conditions Pd Precatalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) conditions->reaction workup Work-up (Extraction, Washing, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification product 9-Amino-10-bromoanthracene purification->product

Caption: Workflow for Buchwald-Hartwig Amination.

Grignard_Reaction_Workflow start This compound grignard_formation Grignard Formation (Mg, Anhydrous Ether/THF) start->grignard_formation grignard_reagent 9-Anthrylmagnesium Bromide grignard_formation->grignard_reagent reaction Nucleophilic Addition grignard_reagent->reaction electrophile Electrophile (e.g., R-CHO, R-CO-R', CO2) electrophile->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product 9-Substituted Anthracene purification->product

Caption: Workflow for Grignard Reaction.

References

Application Notes and Protocols: Diels-Alder Reaction with 9-Bromoanthracene as the Diene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. When employing anthracenes as the diene component, this [4+2] cycloaddition reaction gives rise to highly rigid and three-dimensionally defined triptycene (B166850) scaffolds. 9-Bromoanthracene, in particular, serves as a versatile diene. The bromo substituent not only influences the reactivity and regioselectivity of the cycloaddition but also provides a valuable synthetic handle for post-reaction modifications, a feature of significant interest in the development of complex molecules, including novel therapeutic agents. The resulting 9-bromotriptycene derivatives are being explored in various fields, from materials science to medicinal chemistry, where their unique structural properties are leveraged to design molecules with specific functions, such as targeting nucleic acid junctions.[1]

Reaction Mechanism and Regioselectivity

The Diels-Alder reaction of this compound proceeds across the central 9 and 10 positions of the anthracene (B1667546) core. The reaction is concerted, meaning the new carbon-carbon bonds are formed in a single step. When an unsymmetrical dienophile is used, the reaction can yield two different regioisomers: the ortho and meta adducts.

The regiochemical outcome is influenced by a combination of electronic and steric factors of both the diene and the dienophile.[2] Generally, for many 9-substituted anthracenes, the ortho isomer is the major product.[3] However, the steric bulk of the dienophile's substituent can significantly impact the product ratio.

dot

Caption: General Diels-Alder reaction of this compound.

Quantitative Data Presentation

The regioselectivity of the Diels-Alder reaction of this compound is highly dependent on the nature of the dienophile. The following table summarizes the ortho:meta product ratios for the microwave-assisted reaction of this compound with various dienophiles in xylene.[4]

DienophileSubstituent NatureOrtho:Meta Ratio
AcrylonitrileElectron Withdrawing3.5 : 1
2-ChloroacrylonitrileElectron WithdrawingMajor:Minor (almost exclusively ortho)
Acrylic AcidElectron Withdrawing1.3 : 1
Methacryloyl ChlorideElectron Withdrawing2 : 1
1-Cyano Vinyl AcetateElectron Withdrawing1 : 1.2 (meta favored)
Phenyl Vinyl SulfoneElectron WithdrawingOnly meta isomer formed

Experimental Protocols

Two representative protocols are provided below: a microwave-assisted synthesis for rapid reaction and a conventional heating method.

Protocol 1: Microwave-Assisted Synthesis of Substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes[4]

This protocol is adapted from the work of Al-Shamali et al. (2021) and is suitable for the rapid synthesis and screening of various dienophiles.

Materials:

  • This compound

  • Dienophile (e.g., Acrylonitrile, Acrylic Acid, etc.)

  • Xylene (anhydrous)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, dissolve this compound (1.0 mmol) in a minimal amount of anhydrous xylene.

  • Add the corresponding dienophile (1.2 mmol, 1.2 equivalents) to the solution.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a temperature and time optimized for the specific dienophile (e.g., 150 °C for 30 minutes is a good starting point).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The solvent can be removed under reduced pressure, and the crude product purified by column chromatography on silica (B1680970) gel to separate the regioisomers.

  • Characterize the products using ¹H NMR, ¹³C NMR, and mass spectrometry.

dot

experimental_workflow_microwave start Start reactants Combine this compound and Dienophile in Xylene start->reactants seal Seal Microwave Vial reactants->seal irradiate Microwave Irradiation (e.g., 150°C, 30 min) seal->irradiate cool Cool to Room Temperature irradiate->cool concentrate Remove Solvent cool->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Products (NMR, MS) purify->characterize end End characterize->end

Caption: Workflow for microwave-assisted Diels-Alder reaction.

Protocol 2: Conventional Heating - Synthesis of 9,10-dihydro-9-bromo-9,10-ethanoanthracene-11,12-dicarboxylic Anhydride (B1165640)

This is a general protocol adapted from standard procedures for the Diels-Alder reaction of anthracene with maleic anhydride and can be applied to this compound.[5][6]

Materials:

  • This compound

  • Maleic Anhydride

  • Xylene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

Procedure:

  • To a dry round-bottom flask equipped with a stir bar, add this compound (e.g., 1.0 g, 3.89 mmol).

  • Add maleic anhydride (e.g., 0.42 g, 4.28 mmol, 1.1 equivalents).

  • Add anhydrous xylene (e.g., 20 mL) to the flask.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 140 °C) with vigorous stirring.

  • Continue refluxing for a specified time (e.g., 1-3 hours). The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature, which should induce crystallization of the product.

  • Cool the mixture further in an ice bath to maximize crystal formation.

  • Collect the crystalline product by vacuum filtration, washing with a small amount of cold xylene or hexane.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., xylene or ethyl acetate).

  • Dry the purified product and determine the yield. Characterize by melting point, IR, ¹H NMR, and ¹³C NMR spectroscopy.

dot

logical_relationship_purification start Crude Product in Reaction Mixture cool_rt Cool to Room Temperature start->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with Cold Solvent filter->wash recrystallize Recrystallization wash->recrystallize dry Dry Product recrystallize->dry pure_product Pure Crystalline Adduct dry->pure_product

Caption: Purification workflow for the Diels-Alder adduct.

Applications in Drug Development

The rigid, three-dimensional structure of the triptycene scaffold derived from the Diels-Alder reaction of this compound makes it an attractive platform for the design of novel therapeutic agents. The bromine atom at the 9-position serves as a key functionalization point for further synthetic transformations, allowing for the introduction of various pharmacophores.

  • Targeting Nucleic Acid Junctions: Triptycene scaffolds have been shown to bind to nucleic acid three-way junctions.[1] These structures are important elements in DNA and RNA. Molecules that can specifically recognize and bind to these junctions have potential applications as gene-regulating agents or as probes for diagnostic purposes. The 9-bromo-triptycene core can be elaborated with peptides or other recognition elements to enhance binding affinity and specificity.[1]

  • Anticancer Agents: The unique geometry of triptycenes allows them to function as scaffolds for arranging pharmacophores in a precise spatial orientation, which can lead to enhanced interactions with biological targets such as enzymes or receptors. Triptycene derivatives have been investigated as potential anti-cancer agents.[7] The ability to functionalize the 9-position of the triptycene core provides a route to synthesize libraries of compounds for screening against various cancer cell lines.

  • Development of Biologically Active Compounds: The Diels-Alder adducts of anthracenes have been utilized as key intermediates in the synthesis of antidepressant and anxiolytic drugs like Benzoctamine and Maprotiline.[3] The 9-bromo-substituted analogues offer a pathway to novel derivatives with potentially improved pharmacological profiles.

Conclusion

The Diels-Alder reaction of this compound is a robust and versatile method for the synthesis of 9-bromotriptycene derivatives. The reaction conditions can be tailored to favor specific regioisomers, and the resulting adducts serve as valuable building blocks for the development of complex molecules with potential applications in drug discovery and development. The ability to further functionalize the triptycene scaffold at the bromine-bearing position opens up a wide range of possibilities for creating novel therapeutic agents with unique mechanisms of action.

References

Protocol for Sonogashira Coupling with 9-Bromoanthracene: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Sonogashira coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. This application note provides a detailed protocol for the Sonogashira coupling of 9-bromoanthracene, a key intermediate in the synthesis of advanced materials and potential pharmaceutical agents due to the unique photophysical properties of the anthracene (B1667546) core.

The steric hindrance at the 9-position of the anthracene nucleus presents a notable challenge in achieving high-yield couplings.[1] This protocol outlines optimized conditions to overcome this challenge, focusing on both traditional copper-co-catalyzed and modern copper-free methodologies. Proper execution of this reaction is critical for the synthesis of novel 9-alkynylanthracene derivatives.

Quantitative Data Summary

The efficiency of the Sonogashira coupling of this compound is highly dependent on the choice of catalyst, ligands, base, and solvent system. Below is a summary of reported conditions and corresponding yields for the synthesis of various 9-alkynylanthracenes.

AlkynePalladium Catalyst (mol%)Ligand (mol%)Copper(I) Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylacetylene (B144264)Pd(CH₃CN)₂Cl₂ (0.5)cataCXium A (1.0)NoneCs₂CO₃2-MeTHFRoom Temp4891[2]
p-EthynyltoluenePd(CH₃CN)₂Cl₂ (0.5)cataCXium A (1.0)NoneCs₂CO₃2-MeTHFRoom Temp4895[3]
EthynyltrimethylsilaneNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedup to 98[4]
General Terminal AlkynePd(PPh₃)₄ (2.0)-CuI (2.0)DiisopropylamineToluene40-60Not specifiedNot specified[5]

Experimental Workflow

The following diagram outlines the general workflow for the Sonogashira coupling of this compound.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification setup 1. Add this compound, catalyst, (co-catalyst), and ligand to a Schlenk flask. evacuate 2. Evacuate and backfill the flask with an inert gas (e.g., Argon). setup->evacuate add_solvents 3. Add degassed solvent and base. evacuate->add_solvents add_alkyne 4. Add the terminal alkyne. add_solvents->add_alkyne react 5. Stir the reaction mixture at the specified temperature. add_alkyne->react monitor 6. Monitor reaction progress by TLC or GC-MS. react->monitor quench 7. Quench the reaction. monitor->quench extract 8. Extract with an organic solvent. quench->extract dry 9. Dry the organic layer and concentrate under reduced pressure. extract->dry purify 10. Purify the crude product by column chromatography. dry->purify final_product Final Product: 9-Alkynylanthracene purify->final_product Characterization (NMR, MS)

Caption: General workflow for the Sonogashira coupling of this compound.

Detailed Experimental Protocols

Two representative protocols are provided below: a modern copper-free method and a traditional copper-co-catalyzed method.

Protocol 1: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene[2]

This protocol is advantageous as it avoids the use of a copper co-catalyst, which can sometimes lead to the formation of alkyne homocoupling byproducts.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(acetonitrile)palladium(II) chloride (Pd(CH₃CN)₂Cl₂)

  • cataCXium A (Di(1-adamantyl)-n-butylphosphine)

  • Cesium carbonate (Cs₂CO₃)

  • 2-Methyltetrahydrofuran (B130290) (2-MeTHF), anhydrous and degassed

  • Argon or Nitrogen gas

  • Standard Schlenk line glassware

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (100 mg, 0.39 mmol, 1.0 equiv), cesium carbonate (127 mg, 0.39 mmol, 1.0 equiv), bis(acetonitrile)palladium(II) chloride (0.5 mg, 0.0019 mmol, 0.5 mol%), and cataCXium A (1.4 mg, 0.0039 mmol, 1.0 mol%).

  • Add 5 mL of degassed 2-methyltetrahydrofuran to the flask.

  • Add phenylacetylene (59 mg, 0.58 mmol, 1.5 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford 9-(phenylethynyl)anthracene as a white solid (98 mg, 91% yield).

Protocol 2: General Copper-Co-catalyzed Sonogashira Coupling[5]

This protocol represents a more traditional approach to the Sonogashira coupling.

Materials:

  • This compound

  • Terminal alkyne

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Diisopropylamine (DIPA)

  • Toluene, anhydrous and degassed

  • Argon or Nitrogen gas

  • Standard Schlenk line glassware

  • Celite

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., diethyl ether, hexane)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.02 equiv), and copper(I) iodide (0.02 equiv).

  • Evacuate the flask and backfill with argon or nitrogen.

  • Add anhydrous, degassed toluene, followed by diisopropylamine.

  • Add the terminal alkyne (1.2 equiv) dropwise at room temperature.

  • Stir the reaction mixture at a gentle heat (40-60 °C) and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst residues.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Concluding Remarks

The Sonogashira coupling of this compound is a crucial transformation for accessing a wide array of functionalized anthracene derivatives. The choice between a copper-free and a copper-co-catalyzed protocol will depend on the specific alkyne substrate and the desired purity of the final product. The copper-free system is often preferred to minimize homocoupling side products.[6] For sterically demanding substrates like this compound, careful optimization of catalyst, ligand, and reaction conditions is paramount to achieving high yields.

References

Application of 9-Bromoanthracene in Organic Semiconductor Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 9-bromoanthracene as a key building block in the synthesis of high-performance organic semiconductor materials. This compound serves as a versatile precursor for the introduction of various functional groups onto the anthracene (B1667546) core, enabling the fine-tuning of electronic and photophysical properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1] This guide covers key synthetic methodologies, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, and presents performance data of the resulting organic semiconductors.

Performance of this compound Derived Organic Semiconductors

The functionalization of the 9-position of the anthracene core significantly influences the optoelectronic properties of the resulting materials. The introduction of aryl, alkynyl, or nitrogen-containing moieties can enhance charge carrier mobility, quantum efficiency, and thermal stability. Below is a summary of the performance data for representative organic semiconductors synthesized from this compound and its derivatives.

Compound NameSynthesis Method from Anthracene PrecursorHole Mobility (μh) (cm²/Vs)Electron Mobility (μe) (cm²/Vs)Photoluminescence Quantum Yield (PLQY) / External Quantum Efficiency (EQE)Device Application
9,10-Diphenylanthracene (B110198) (DPA)Suzuki-Miyaura Coupling3.713PLQY: ~1.0OLED Emitter
9,10-Bis(phenylethynyl)anthracene (BPEA)Sonogashira CouplingHigh (qualitative)Not ReportedPLQY: ~1.0OLED Emitter, OFET
9-(9-Phenylcarbazole-3-yl)-10-(naphthalene-1-yl)anthracene (PCAN)Suzuki & Buchwald-Hartwig type reactionsNot ReportedNot ReportedEQE: up to 4.61%OLED Emitter
Non-symmetric 9,10-diphenylanthracene derivativesSuzuki-Miyaura Coupling~5 x 10⁻³ – 1 x 10⁻²Not ReportedPLQY: up to 0.9 (in polymer host)OLED Emitter
mCzAnBztSuzuki CouplingNot ReportedNot ReportedEQE: 7.95%OLED Emitter

Experimental Protocols

Detailed methodologies for the synthesis of organic semiconductors starting from this compound are provided below. These protocols are based on established literature procedures and can be adapted for the synthesis of a wide range of anthracene derivatives.

Suzuki-Miyaura Coupling: Synthesis of 9-Phenylanthracene (B14458)

This protocol describes the palladium-catalyzed cross-coupling of this compound with phenylboronic acid.

Materials:

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (3 g, 11.66 mmol), phenylboronic acid (2.13 g, 17.49 mmol), and Pd(PPh₃)₄ (140 mg, 0.12 mmol).

  • Add anhydrous toluene (32 mL), ethanol (8 mL), and 2 M aqueous Na₂CO₃ solution (16 mL) to the flask.

  • Fit the flask with a reflux condenser and flush the system with nitrogen gas.

  • Heat the reaction mixture to reflux and stir for 48 hours under a nitrogen atmosphere.

  • After cooling to room temperature, quench the reaction with a dilute hydrochloric acid solution.

  • Extract the product with CH₂Cl₂.

  • Dry the combined organic extracts over anhydrous MgSO₄ and concentrate the solution by rotary evaporation.

  • Purify the crude product by silica gel column chromatography using a mixture of CH₂Cl₂ and petroleum ether (1:4 v/v) as the eluent to obtain 9-phenylanthracene as a white powder.

Sonogashira Coupling: Synthesis of 9-(Phenylethynyl)anthracene

This protocol details the synthesis of 9-(phenylethynyl)anthracene via a palladium- and copper-catalyzed Sonogashira coupling reaction.

Materials:

Procedure:

  • To a reaction vessel, add this compound (100 mg, 0.39 mmol), phenylacetylene (59 mg, 0.58 mmol), Pd(CH₃CN)₂Cl₂ (0.5 mg, 0.0019 mmol), and cataCXium A (1.4 mg, 0.0039 mmol).

  • Add cesium carbonate (Cs₂CO₃) (127 mg, 0.39 mmol) as the base.

  • The reaction is carried out in a suitable solvent like 2-MeTHF at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent.

  • The organic layer is dried and the solvent is evaporated.

  • The crude product is purified by column chromatography using hexane as the eluent to yield 9-(phenylethynyl)anthracene.

Buchwald-Hartwig Amination: Synthesis of 9-(Carbazol-9-yl)anthracene

This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl halide with a secondary amine, which can be adapted for the synthesis of 9-(carbazol-9-yl)anthracene.

Materials:

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (catalyst), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).

  • Add this compound and carbazole to the tube.

  • Add anhydrous solvent (e.g., toluene).

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) for the specified time, monitoring by TLC.

  • After cooling, dilute the reaction mixture with a suitable solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain 9-(carbazol-9-yl)anthracene.

Visualizations

Synthetic Pathways

The following diagrams illustrate the key synthetic transformations starting from this compound.

Suzuki_Miyaura_Coupling This compound This compound 9-Phenylanthracene 9-Phenylanthracene This compound->9-Phenylanthracene  Phenylboronic acid,  Pd(PPh3)4, Na2CO3

Caption: Suzuki-Miyaura coupling of this compound.

Sonogashira_Coupling This compound This compound 9-(Phenylethynyl)anthracene 9-(Phenylethynyl)anthracene This compound->9-(Phenylethynyl)anthracene  Phenylacetylene,  Pd catalyst, CuI, Base

Caption: Sonogashira coupling of this compound.

Buchwald_Hartwig_Amination This compound This compound 9-(Carbazol-9-yl)anthracene 9-(Carbazol-9-yl)anthracene This compound->9-(Carbazol-9-yl)anthracene  Carbazole,  Pd catalyst, Ligand, Base

Caption: Buchwald-Hartwig amination of this compound.

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and purification of organic semiconductors from this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants This compound + Coupling Partner Catalyst_Base Add Catalyst, Ligand, Base Reactants->Catalyst_Base Reaction Heat under Inert Atmosphere Catalyst_Base->Reaction Quenching Quench Reaction Reaction->Quenching Extraction Solvent Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Characterization Characterization (NMR, MS) Chromatography->Characterization

References

Application Notes: Preparation and Use of Fluorescent Probes Derived from 9-Bromoanthracene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-Bromoanthracene serves as a versatile and fundamental building block in the synthesis of a wide array of fluorescent probes. Its anthracene (B1667546) core provides intrinsic fluorescence, while the bromo-functional group at the 9-position offers a reactive site for facile modification through various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. This allows for the strategic introduction of diverse recognition moieties, enabling the development of highly selective and sensitive fluorescent probes for a range of analytes, from metal ions to small organic molecules. These probes often exhibit favorable photophysical properties, such as high quantum yields and significant Stokes shifts, and their fluorescence can be modulated through mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF).

This document provides detailed application notes and experimental protocols for the synthesis and utilization of fluorescent probes derived from this compound for the detection of mercuric ions (Hg²⁺), chromium(III) ions (Cr³⁺), zinc ions (Zn²⁺), and nitroaromatic compounds.

Fluorescent Probe for Mercuric Ion (Hg²⁺) Detection

A highly selective and sensitive "turn-on" fluorescent probe for the detection of Hg²⁺ can be synthesized from this compound via a Sonogashira coupling followed by thioacetal formation. The sensing mechanism is based on a Hg²⁺-promoted desulfurization reaction, which converts the non-fluorescent thioacetal back to a highly fluorescent aldehyde, resulting in a significant fluorescence enhancement.[1][2]

Signaling Pathway

Hg2_Detection Probe Anthracene-Thioacetal (Non-fluorescent) Intermediate Thioacetal-Hg²⁺ Complex Probe->Intermediate Binding Hg2 Hg²⁺ Hg2->Intermediate Product Anthracene-Aldehyde (Highly Fluorescent) Intermediate->Product Desulfurization Cr3_Detection Probe Anthracene-Thiophene Schiff Base (Fluorescence Quenched - PET) Hydrolysis Hydrolysis Probe->Hydrolysis Cr3 Cr³⁺ Cr3->Hydrolysis Triggers Product1 2-Aminoanthracene (Highly Fluorescent) Hydrolysis->Product1 Product2 2-Thiophenecarboxaldehyde Hydrolysis->Product2 Zn2_Detection Probe Anthracene-Triazole Schiff Base (Weakly Fluorescent) Complex Probe-Zn²⁺ Complex (Highly Fluorescent) Probe->Complex Chelation Zn2 Zn²⁺ Zn2->Complex Nitro_Detection Probe Electron-Rich Anthracene Derivative (Fluorescent) Excitation Excitation (hν) Probe->Excitation Nitro Nitroaromatic Compound (Electron-Deficient) Quenching Fluorescence Quenching (Non-Radiative Decay) Nitro->Quenching Excitation->Quenching Electron Transfer

References

Application Notes and Protocols: 9-Bromoanthracene as a Precursor for Initiators in Atom Transfer Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anthracene-containing polymers are a class of materials that have garnered significant interest due to their unique photophysical properties, making them suitable for a wide range of applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and advanced photoresponsive materials.[1] Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures.[2]

While 9-bromoanthracene itself is not an efficient initiator for ATRP due to the high bond dissociation energy of the aryl-bromide bond, it serves as an excellent precursor for the synthesis of highly efficient ATRP initiators. By functionalizing the 9-position of the anthracene (B1667546) core with a suitable alkyl halide moiety, a potent initiator can be created that combines the desirable photophysical properties of anthracene with the controlled polymerization capabilities of ATRP.

This application note provides detailed protocols for the synthesis of an ATRP initiator, 9-anthracenemethyl-2-bromoisobutyrate (AMBIB), from this compound and its subsequent use in the controlled polymerization of methyl methacrylate (B99206) (MMA).

Part 1: Synthesis of ATRP Initiator from this compound

The synthesis of 9-anthracenemethyl-2-bromoisobutyrate (AMBIB) is a two-step process starting from this compound. The first step involves the conversion of this compound to 9-(hydroxymethyl)anthracene, followed by the esterification of the alcohol with 2-bromoisobutyryl bromide.

Step 1: Synthesis of 9-(Hydroxymethyl)anthracene

A common route to synthesize 9-(hydroxymethyl)anthracene from this compound is via a Grignard reaction with formaldehyde.

Reaction Scheme: this compound → 9-(Hydroxymethyl)anthracene

Materials:

Protocol:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the this compound solution to the magnesium turnings and gently heat to initiate the reaction.

    • Once the reaction starts (indicated by a color change and gentle reflux), add the remaining this compound solution dropwise to maintain a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • In a separate flask, dry paraformaldehyde (1.5 equivalents) under vacuum and then suspend it in anhydrous THF.

    • Add the paraformaldehyde suspension to the Grignard reagent solution portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Acidify the mixture with 1 M HCl to a pH of approximately 2-3.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/dichloromethane gradient to yield pure 9-(hydroxymethyl)anthracene as a yellow solid.[3][4]

Step 2: Synthesis of 9-Anthracenemethyl-2-bromoisobutyrate (AMBIB)

The synthesized 9-(hydroxymethyl)anthracene is then esterified with 2-bromoisobutyryl bromide to yield the final ATRP initiator.

Reaction Scheme: 9-(Hydroxymethyl)anthracene + 2-Bromoisobutyryl bromide → 9-Anthracenemethyl-2-bromoisobutyrate (AMBIB)

Materials:

  • 9-(Hydroxymethyl)anthracene

  • 2-Bromoisobutyryl bromide

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (B128534) (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

Protocol:

  • Esterification Reaction:

    • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 9-(hydroxymethyl)anthracene (1.0 equivalent) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 equivalents) to the solution.

    • Slowly add 2-bromoisobutyryl bromide (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 30 mL) and then with brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield pure AMBIB.

Part 2: Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate (MMA)

This section details the protocol for the ATRP of methyl methacrylate (MMA) using the synthesized 9-anthracenemethyl-2-bromoisobutyrate (AMBIB) as the initiator.

Quantitative Data Summary

The following table summarizes the results from the ATRP of MMA using the AMBIB initiator under different conditions.[5][6][7]

Polymer[MMA]₀/[AMBIB]₀/[CuBr]₀/[NHPMI]₀Temp (°C)Time (h)Conversion (%)Mₙ (SEC) ( g/mol )Mₙ (th) ( g/mol )PDI (Mₙ/Mₙ)
I50/1/1/2.3902.592.4490047201.17
II100/1/1/2.3904.095.2960096201.19
III150/1/1/2.3906.096.514800145701.23

Mₙ (SEC) = Number-average molecular weight determined by Size Exclusion Chromatography. Mₙ (th) = Theoretical number-average molecular weight. PDI = Polydispersity Index. NHPMI = N-(n-hexyl)pyridylmethanimine.

Experimental Protocol for ATRP of MMA

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • 9-Anthracenemethyl-2-bromoisobutyrate (AMBIB) initiator

  • Copper(I) bromide (CuBr)

  • N-(n-hexyl)pyridylmethanimine (NHPMI) ligand

  • Toluene (B28343), anhydrous

  • Tetrahydrofuran (THF)

  • Methanol

  • Neutral alumina (B75360)

Protocol:

  • Preparation of the Reaction Mixture:

    • To a Schlenk tube, add CuBr (1 equivalent relative to the initiator).

    • Add the AMBIB initiator (1 equivalent).

    • Add the MMA monomer (e.g., 100 equivalents) and anhydrous toluene (volume typically twice that of MMA).

    • Add the NHPMI ligand (2.3 equivalents relative to the initiator).

  • Degassing:

    • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • After the final thaw, backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen).

  • Polymerization:

    • Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 90 °C).

    • A homogeneous dark brown solution should form upon heating.[5]

    • Allow the polymerization to proceed for the desired time. Samples can be taken periodically via a degassed syringe to monitor monomer conversion.

  • Quenching and Polymer Isolation:

    • To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.

    • Dilute the mixture with THF.

    • Pass the solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by pouring the solution into a large excess of cold methanol.

    • Collect the polymer by filtration, wash with methanol, and dry under vacuum until a constant weight is achieved.

Visualizations

Diagrams

Synthesis_of_AMBIB_Initiator cluster_step1 Step 1: Synthesis of 9-(Hydroxymethyl)anthracene cluster_step2 Step 2: Synthesis of AMBIB This compound This compound Grignard Reagent Grignard Reagent This compound->Grignard Reagent 1. Mg, THF 9-(Hydroxymethyl)anthracene 9-(Hydroxymethyl)anthracene Grignard Reagent->9-(Hydroxymethyl)anthracene 2. Paraformaldehyde 3. H₃O⁺ workup AMBIB AMBIB 9-(Hydroxymethyl)anthracene->AMBIB 2-Bromoisobutyryl bromide, TEA, DCM

Caption: Synthetic pathway for the preparation of the ATRP initiator AMBIB from this compound.

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator (R-X) Initiator (R-X) Radical (R•) Radical (R•) Initiator (R-X)->Radical (R•) k_act Cu(I)L / Cu(II)XL Radical (R•)->Initiator (R-X) k_deact Propagating Radical (Pₙ•) Propagating Radical (Pₙ•) Radical (R•)->Propagating Radical (Pₙ•) Monomer (M) Dormant Species (Pₙ-X) Dormant Species (Pₙ-X) Propagating Radical (Pₙ•)->Dormant Species (Pₙ-X) k_deact Cu(II)XL / Cu(I)L Polymer (Pₙ-Pₘ) Polymer (Pₙ-Pₘ) Propagating Radical (Pₙ•)->Polymer (Pₙ-Pₘ) Termination Dormant Species (Pₙ-X)->Propagating Radical (Pₙ•) k_act

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

ATRP_Workflow Start Start Combine Reactants Combine Initiator, Monomer, CuBr, Ligand, and Solvent in a Schlenk Tube Start->Combine Reactants Degas Perform Freeze-Pump-Thaw Cycles (x3) Combine Reactants->Degas Polymerize Place in Preheated Oil Bath under Inert Atmosphere Degas->Polymerize Quench Cool and Expose to Air Polymerize->Quench Purify Catalyst Dilute with THF and Pass through Alumina Column Quench->Purify Catalyst Isolate Polymer Precipitate in Methanol, Filter, and Dry Purify Catalyst->Isolate Polymer Characterize Analyze Polymer (SEC, NMR, etc.) Isolate Polymer->Characterize End End Characterize->End

Caption: Experimental workflow for the ATRP of methyl methacrylate.

References

Application Notes and Protocols for the Synthesis of Polycyclic Aromatic Hydrocarbons from 9-Bromoanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of polycyclic aromatic hydrocarbons (PAHs) using 9-bromoanthracene as a key starting material. The protocols focus on two robust and widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Ullmann reaction. These methods offer versatile pathways to extend the aromatic system of anthracene, leading to a diverse range of larger PAHs with potential applications in materials science, organic electronics, and medicinal chemistry.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing two or more fused aromatic rings. Their extended π-conjugated systems endow them with unique photophysical and electronic properties, making them attractive targets for synthesis. This compound is a readily available and versatile building block for the construction of more complex PAHs. The bromine atom at the 9-position provides a reactive handle for various carbon-carbon bond-forming reactions.

This document outlines detailed experimental protocols, presents quantitative data for reaction optimization, and includes graphical representations of the synthetic workflows.

Key Synthetic Strategies

The primary methods for the synthesis of PAHs from this compound involve palladium-catalyzed Suzuki-Miyaura cross-coupling and copper-mediated Ullmann coupling.

  • Suzuki-Miyaura Coupling: This reaction offers a highly efficient and functional-group-tolerant method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids or esters.[1][2][3]

  • Ullmann Reaction: This classic coupling method is particularly useful for the homocoupling of this compound to synthesize 9,9'-bianthracene, a key building block for more complex systems.[4][5]

Below is a general workflow for the synthesis of PAHs starting from this compound.

G cluster_start Starting Material cluster_reactions Synthetic Methodologies cluster_products PAH Products This compound This compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling  Arylboronic Acid,  Pd Catalyst, Base   Ullmann Reaction Ullmann Reaction This compound->Ullmann Reaction  Cu, Heat   9-Aryl-anthracenes 9-Aryl-anthracenes Suzuki-Miyaura Coupling->9-Aryl-anthracenes 9,9'-Bianthracene 9,9'-Bianthracene Ullmann Reaction->9,9'-Bianthracene Larger PAHs Larger PAHs 9-Aryl-anthracenes->Larger PAHs  Further  Functionalization   9,9'-Bianthracene->Larger PAHs  Further  Reactions   G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition  + Ar-Br Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br (Ar = 9-anthracenyl) Oxidative_Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation  + Ar'-B(OH)2  (Base) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar'

References

experimental procedure for the synthesis of 9-phenylanthracene from 9-Bromoanthracene

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 9-Phenylanthracene (B14458) via Suzuki-Miyaura Coupling

Introduction

9-Phenylanthracene is a fluorescent aromatic hydrocarbon with significant applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) where it can be used as an emitter or host material.[1] Its photophysical properties also make it a valuable compound in research areas such as fluorescent sensors and energy transfer studies.[1] The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the synthesis of 9-phenylanthracene, offering a high-yielding route from readily available 9-bromoanthracene and phenylboronic acid.[2] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its tolerance of a wide range of functional groups.[2]

This document provides a detailed experimental protocol for the synthesis of 9-phenylanthracene from this compound using a Suzuki-Miyaura coupling reaction.

Experimental Protocols

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMoles (mmol)
This compoundC₁₄H₉Br257.13257 mg1.0
Phenylboronic AcidC₆H₇BO₂121.93146 mg1.2
Tetrakis(triphenylphosphine)palladium(0)Pd(P(C₆H₅)₃)₄1155.5658 mg0.05
2 M Sodium Carbonate SolutionNa₂CO₃105.992 mL4.0
Toluene (B28343)C₇H₈92.145 mL-
Tetrahydrofuran (B95107) (THF)C₄H₈O72.115 mL-
Ethyl AcetateC₄H₈O₂88.11As needed-
Brine (saturated NaCl solution)NaCl58.44As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Silica (B1680970) Gel (for column chromatography)SiO₂60.08As needed-
Dichloromethane (B109758)CH₂Cl₂84.93As needed-
Petroleum Ether--As needed-

Equipment

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Thin-layer chromatography (TLC) plates and chamber

  • Standard laboratory glassware

Procedure

  • Reaction Setup : In a round-bottom flask, combine this compound (257 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).[3]

  • Solvent and Base Addition : To the flask, add toluene (5 mL), tetrahydrofuran (THF) (5 mL), and a 2 M aqueous solution of sodium carbonate (2 mL).[3]

  • Inert Atmosphere : Fit the flask with a reflux condenser and flush the entire system with an inert gas, such as nitrogen or argon.[3]

  • Reaction : Heat the biphasic mixture to reflux with vigorous stirring for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[3]

  • Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Separate the organic layer. Extract the aqueous layer with ethyl acetate.[3]

  • Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3] The solvent is then removed under reduced pressure.[3] The crude product is purified by column chromatography on silica gel using a mixture of dichloromethane and petroleum ether (1:4 v/v) as the eluent to yield pure 9-phenylanthracene as a white powder.[4][5]

Data Presentation

Characterization of 9-Phenylanthracene

PropertyValueReference
Molecular FormulaC₂₀H₁₄
Molecular Weight254.33 g/mol
Melting Point153-155 °C[4]
Boiling Point417 °C[6]
AppearanceWhite to pale brown powder[1]
¹H NMR (500 MHz, CDCl₃) δ (ppm)8.53 (s, 1H), 8.08 (d, J = 8.5 Hz, 2H), 7.70 – 7.67 (m, 2H), 7.63 – 7.54 (m, 3H), 7.50 – 7.45 (m, 4H), 7.37 (ddd, J = 8.7, 6.5, 1.2 Hz, 2H)[4][5]
EI-MS (m/z)Calculated for C₂₀H₁₄: 254.33. Found [M⁺]: 253.02[4][5]

Visualizations

Suzuki_Coupling_Workflow Experimental Workflow for the Synthesis of 9-Phenylanthracene cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine this compound, Phenylboronic Acid, and Pd(PPh₃)₄ solvents Add Toluene, THF, and 2M Na₂CO₃ Solution reagents->solvents inert Flush with Inert Gas (N₂ or Ar) solvents->inert reflux Heat to Reflux (12-18 hours) inert->reflux monitoring Monitor by TLC reflux->monitoring cool Cool to Room Temperature monitoring->cool extract Separate Organic Layer and Extract Aqueous Layer cool->extract wash_dry Combine Organic Layers, Wash with Brine, and Dry extract->wash_dry evaporate Remove Solvent under Reduced Pressure wash_dry->evaporate chromatography Purify by Column Chromatography evaporate->chromatography product product chromatography->product Pure 9-Phenylanthracene

Caption: Experimental workflow for the synthesis of 9-phenylanthracene.

Suzuki_Miyaura_Catalytic_Cycle Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling cluster_reactants Reactants pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)-Br(L₂) pd0->pd_intermediate Oxidative Addition pd_transmetal Ar-Pd(II)-Ar'(L₂) pd_intermediate->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product 9-Phenylanthracene (Ar-Ar') pd_transmetal->product bromoanthracene This compound (Ar-Br) bromoanthracene->pd_intermediate phenylboronic Phenylboronic Acid (Ar'-B(OH)₂) phenylboronic->pd_intermediate Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-Bromoanthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 9-Bromoanthracene, a key intermediate in the development of organic electronics, fluorescent probes, and various pharmaceuticals.[1][2][3][4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions to improve reaction yield and purity.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive N-bromosuccinimide (NBS).- Use freshly opened or purified NBS. Old NBS may have decomposed.
- Insufficient reaction initiation.- Ensure the reaction is initiated with a radical initiator like AIBN or exposure to light, as the reaction proceeds via a free-radical mechanism.[5]
- Reaction temperature is too low.- The reaction often requires refluxing in solvents like carbon tetrachloride or chloroform (B151607) to proceed at an adequate rate.[2][5]
Formation of 9,10-Dibromoanthracene - Excess brominating agent.- Use a 1:1 molar ratio of anthracene (B1667546) to NBS to minimize over-bromination.[6] Consider adding the NBS portion-wise to maintain a low concentration.[6]
- High reaction temperature or prolonged reaction time.- Monitor the reaction progress using Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed.
Presence of Unreacted Anthracene - Insufficient brominating agent.- Ensure accurate weighing and molar calculation of reagents.
- Incomplete reaction.- Increase the reaction time or ensure the reaction mixture is maintained at the appropriate reflux temperature.
Product is a Greenish or Brownish Solid - Presence of impurities.- The crude product is often a greenish-yellow or brown solid.[4][5]
- Oxidation of anthracene.- Recrystallize the crude product from a suitable solvent such as 95% ethanol (B145695) or a mixture of THF and acetonitrile (B52724) to obtain a purer, yellow product.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and regioselective method is the bromination of anthracene using N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃).[2][7] This reaction typically proceeds via a free-radical mechanism.[5]

Q2: Why is the 9-position of anthracene preferentially brominated?

A2: The meso-positions (9 and 10) of anthracene are the most electron-rich and sterically accessible, making them highly susceptible to electrophilic and radical attack.[2] The intermediate radical formed at the 9-position is highly stabilized by resonance, leading to the high regioselectivity of the reaction.[8]

Q3: What are the key safety precautions to consider during this synthesis?

A3: Carbon tetrachloride and chloroform are toxic and carcinogenic; therefore, the reaction should be performed in a well-ventilated fume hood. N-bromosuccinimide is a lachrymator and should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting material (anthracene) and the product (this compound). The reaction is considered complete when the anthracene spot is no longer visible.

Q5: What is the expected yield for this reaction?

A5: Yields can vary depending on the specific conditions and scale of the reaction. However, with careful control of stoichiometry and reaction conditions, yields are generally reported as good to high.[2] One reported procedure using NBS in chloroform yielded 66.3% of this compound.[7]

Experimental Protocols

Protocol 1: Microscale Synthesis of this compound using NBS

This protocol is adapted from a microscale experimental procedure.[5]

Materials:

  • Anthracene (50 mg, 0.28 mmol)

  • N-bromosuccinimide (NBS) (50 mg, 0.28 mmol)

  • Carbon tetrachloride (CCl₄) (0.4 mL)

  • Iodine/CCl₄ solution (1 drop of a 200 mg I₂ in 10 mL CCl₄ solution)

  • 95% Ethanol for recrystallization

Procedure:

  • In a conical vial equipped with a spin vane, combine anthracene and NBS.

  • Add 0.4 mL of CCl₄ to the vial.

  • Add one drop of the I₂/CCl₄ solution to initiate the reaction.[2]

  • Attach a water-jacketed condenser and a drying tube to the vial.

  • Heat the mixture to reflux and maintain for 1 hour. A brownish color and the formation of a solid (succinimide) will be observed.[5]

  • After reflux, cool the mixture to room temperature.

  • Filter the succinimide (B58015) by vacuum filtration using a Hirsch funnel and wash the solid with cold CCl₄ (2 x 1 mL).

  • Transfer the filtrate to a tared round-bottom flask and remove the solvent using a rotary evaporator to obtain a greenish-yellow solid.[5]

  • Weigh the dry solid to calculate the crude yield.

  • Purify the crude product by recrystallization from 95% ethanol.[5]

Protocol 2: Synthesis of this compound in Chloroform

This protocol is based on a larger scale synthesis.[7]

Materials:

  • Anthracene (5 g, 28.05 mmol)

  • N-bromosuccinimide (NBS) (4.99 g, 28.05 mmol)

  • Chloroform (CHCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Anhydrous ethanol for recrystallization

Procedure:

  • Dissolve anthracene in chloroform in a round-bottom flask.

  • Add NBS in batches while stirring and protecting the reaction from light.

  • Continue stirring the reaction mixture for 12 hours.[7]

  • Add water to the reaction mixture and stir for an additional 30 minutes.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Recrystallize the residue from anhydrous ethanol to yield a green-yellow needle-like solid.[7]

Data Presentation

Table 1: Comparison of Common Bromination Methods for Anthracene [2]

ReagentSolventConditionsTypical Yield
N-Bromosuccinimide (NBS)Carbon Tetrachloride (CCl₄)Reflux, 1hHigh
N-Bromosuccinimide (NBS)Chloroform (CHCl₃)Stirring, protected from lightGood

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis reagents 1. Combine Anthracene and NBS in Solvent initiation 2. Add Initiator (e.g., I₂ drop) reagents->initiation reflux 3. Reflux for 1-12 hours initiation->reflux workup 4. Cool and Filter Succinimide reflux->workup evaporation 5. Evaporate Solvent workup->evaporation purification 6. Recrystallize Crude Product evaporation->purification product Pure this compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Decision Tree start Low Yield of this compound? check_reagents Check Reagent Quality (esp. NBS) start->check_reagents Yes check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions Yes check_side_products Analyze for Side Products (e.g., Di-bromo) start->check_side_products Yes optimize_conditions Increase Reflux Time or Ensure Proper Temp. check_reagents->optimize_conditions check_conditions->optimize_conditions adjust_stoichiometry Adjust Anthracene:NBS ratio to 1:1 check_side_products->adjust_stoichiometry Di-bromo detected purify Improve Purification (Recrystallization) adjust_stoichiometry->purify optimize_conditions->purify

Caption: A decision tree to troubleshoot low yields in this compound synthesis.

References

purification of crude 9-Bromoanthracene by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 9-bromoanthracene by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Anhydrous ethanol (B145695) is a commonly cited and effective solvent for the recrystallization of this compound, yielding a green-yellow needle-like solid.[1][2][3] Other solvents that can be used include methanol (B129727) and toluene.[4][5] The ideal solvent should dissolve the crude this compound when hot but have low solubility for it at room temperature or below.[6]

Q2: My this compound is not crystallizing out of the solution upon cooling. What should I do?

A2: This is a common issue that usually indicates the solution is not supersaturated, likely due to using too much solvent. Here are several steps to induce crystallization:

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.[7]

  • Induce Nucleation: Try scratching the inside surface of the flask with a glass stirring rod at the air-solvent interface. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[7][8]

  • Seed Crystals: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed" crystal will act as a template for other crystals to form.[7]

  • Extended Cooling: Allow the flask to stand undisturbed for a longer period, even overnight, in a cold environment like a refrigerator or an ice bath.

Q3: Instead of crystals, an oil has formed in my flask. How can I fix this?

A3: This phenomenon, known as "oiling out," occurs when the solute comes out of the solution at a temperature above its melting point or if the solution is too concentrated.[6] To resolve this, you should:

  • Reheat the mixture until the oil completely redissolves.

  • Add a small amount of additional hot solvent to slightly dilute the solution.

  • Allow the solution to cool much more slowly. Insulating the flask can help encourage the formation of an ordered crystal lattice instead of an amorphous oil.[6]

Q4: The yield of my recrystallized this compound is very low. What are the possible causes?

A4: A low yield can result from several factors:

  • Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor after cooling.[7]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize in the filter funnel.

  • Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or to a low enough temperature can leave a substantial amount of product in the solution.

Q5: My final product is still colored. Is it impure?

A5: Pure this compound is typically described as a white to light yellow or yellow-to-green crystalline powder.[1][9][10] Therefore, a yellow or greenish color is expected and does not necessarily indicate an impurity. However, a dark brown or orange-brown color could suggest the presence of residual impurities like unreacted anthracene (B1667546) or byproducts such as 9,10-dibromoanthracene.[11] If purity is a concern, techniques like column chromatography can be used prior to recrystallization, or a second recrystallization can be performed.[11]

Quantitative Data

The physical and chemical properties of this compound are summarized below.

PropertyValueReference(s)
Molecular Formula C₁₄H₉Br[9][10][12]
Molecular Weight 257.13 g/mol [9][12][13]
Appearance Yellow to green powder/crystals[3][9][10]
Melting Point 97-106 °C[9][14][15][16]
Solubility Insoluble in water; Soluble in acetic acid and carbon disulfide; Slightly soluble in chloroform, DMSO, and methanol.[1][17][18][19]

Experimental Protocols

Protocol: Recrystallization of Crude this compound from Ethanol

This protocol outlines the standard procedure for purifying crude this compound synthesized, for example, via the bromination of anthracene with N-bromosuccinimide (NBS).[3]

  • Dissolution: Place the crude this compound solid into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: In a separate beaker, heat the recrystallization solvent (anhydrous ethanol) to its boiling point. Add a small portion of the hot ethanol to the flask containing the crude solid and heat the mixture to boiling with stirring.

  • Achieve Saturation: Continue adding small portions of the hot ethanol just until all of the this compound has dissolved. It is critical to use the minimum amount of hot solvent necessary to create a saturated solution.

  • (Optional) Hot Filtration: If there are insoluble impurities (e.g., succinimide (B58015) byproduct from the synthesis reaction), perform a hot gravity filtration to remove them. This involves quickly pouring the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[20]

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum running. For final drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a desiccator. The final product should be a greenish-yellow solid.[2][20]

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting guide for the recrystallization process.

G cluster_workflow Experimental Workflow for Recrystallization A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. (Optional) Hot Filtration to Remove Insoluble Impurities A->B If needed C 3. Cool Solution Slowly to Induce Crystallization A->C If no insoluble impurities B->C D 4. Isolate Crystals via Vacuum Filtration C->D E 5. Wash Crystals with Cold Solvent D->E F 6. Dry Purified Crystals E->F G cluster_troubleshooting Troubleshooting Recrystallization Issues Start Start Recrystallization: Crude solid in hot solvent Q1 Did crystals form upon cooling? Start->Q1 A1_Yes Proceed to Filtration Q1->A1_Yes Yes Q2 Did an oil form instead of crystals? Q1->Q2 No A1_No Problem: No Crystallization (Too much solvent) S1 Solution: 1. Boil off some solvent 2. Scratch flask / Add seed crystal A1_No->S1 S1->Q1 Retry Cooling Q2->A1_No No A2_Yes Problem: 'Oiling Out' Q2->A2_Yes Yes S2 Solution: 1. Reheat to redissolve oil 2. Add more hot solvent 3. Cool very slowly A2_Yes->S2 S2->Q1 Retry Cooling

References

Technical Support Center: Purifying 9-Bromoanthracene via Sublimation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 9-bromoanthracene using sublimation. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful purification.

Sublimation Conditions for this compound

Sublimation of this compound requires careful control of temperature and pressure to achieve high purity. The following table summarizes the key physical properties and recommended sublimation conditions for this compound.

ParameterValueNotes
Melting Point97-100 °CThe sublimation temperature should be below the melting point to prevent the sample from melting.
Vapor Pressure6.28 x 10⁻⁶ mmHg at 25 °C[1]This low vapor pressure at room temperature indicates that vacuum is necessary for efficient sublimation.
Sublimation Point~190 °C at 1.2 mmHg (0.16 kPa)[2]This provides a starting point for optimizing sublimation conditions. The temperature can be adjusted based on the vacuum level.
Enthalpy of Sublimation100.9 kJ/mol[3]This value is useful for understanding the energy requirements of the sublimation process.
Recommended Vacuum0.1 - 1.0 mmHgA good quality vacuum pump is essential for achieving the necessary low pressure for sublimation at a reasonable temperature.
Recommended Temperature80 - 110 °CStart at the lower end of this range and gradually increase the temperature while monitoring for sublimation. The optimal temperature will depend on the vacuum achieved.

Experimental Protocol: Vacuum Sublimation of this compound

This protocol outlines the steps for purifying this compound using a standard vacuum sublimation apparatus.

Apparatus:

  • Sublimation apparatus (including outer tube, cold finger, and vacuum connection)

  • High-vacuum pump

  • Cold trap

  • Heating mantle or oil bath

  • Thermometer

  • Schlenk line (optional, for inert atmosphere)

  • Spatula

  • Collection flask

Procedure:

  • Preparation of the Sample:

    • Ensure the crude this compound is completely dry, as moisture can interfere with the sublimation process. Dry the sample in a vacuum oven or desiccator if necessary.

    • Grind the crude solid into a fine powder to increase the surface area for more efficient sublimation.

  • Assembling the Apparatus:

    • Place a small amount of the powdered crude this compound at the bottom of the sublimation tube.

    • Insert the cold finger into the outer tube, ensuring a proper seal. If using ground glass joints, apply a light coat of vacuum grease.

    • Connect the sublimation apparatus to a high-vacuum line through a cold trap (e.g., cooled with liquid nitrogen or a dry ice/acetone slurry).

  • Sublimation Process:

    • Slowly and carefully evacuate the apparatus. A gradual reduction in pressure will prevent the powdered sample from being drawn into the vacuum line.

    • Once a high vacuum is achieved (typically <1 mmHg), begin to cool the cold finger by circulating cold water or filling it with a dry ice/acetone slurry.

    • Slowly heat the bottom of the sublimation tube using a heating mantle or oil bath. Start with a low temperature (around 80 °C) and gradually increase it.

    • Monitor the apparatus closely. The purified this compound will begin to deposit as crystals on the cold surface of the cold finger.

    • Adjust the temperature as needed to maintain a steady rate of sublimation without melting the sample.

  • Collection of the Purified Product:

    • Once the sublimation is complete (no more solid is observed subliming), turn off the heat and allow the apparatus to cool to room temperature while still under vacuum.

    • Slowly and carefully vent the apparatus to atmospheric pressure. Sudden venting can dislodge the purified crystals from the cold finger.

    • Carefully remove the cold finger from the apparatus.

    • Scrape the purified crystals of this compound from the cold finger onto a clean, tared watch glass or into a collection vial.

    • Determine the yield and characterize the purified product (e.g., by melting point, NMR, or other spectroscopic methods).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the sublimation of this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the ideal vacuum level for the sublimation of this compound?

    • A1: A high vacuum, typically in the range of 0.1 to 1.0 mmHg, is recommended. Lower pressures allow for sublimation to occur at lower temperatures, which can prevent thermal decomposition of the sample.

  • Q2: My sample is melting instead of subliming. What should I do?

    • A2: This indicates that the temperature is too high for the current vacuum level. Reduce the temperature of the heating bath. If sublimation is too slow at a lower temperature, improve the vacuum to lower the sublimation point.

  • Q3: The sublimed crystals are falling off the cold finger. How can I prevent this?

    • A3: This can happen if the apparatus is disturbed or if the venting process is too rapid. Ensure the apparatus is securely clamped and vent the system very slowly after the sublimation is complete and the apparatus has cooled.

  • Q4: No sublimation is occurring, even at elevated temperatures. What is the problem?

    • A4: This is likely due to an inadequate vacuum. Check for leaks in your apparatus, ensure the vacuum pump is functioning correctly, and that the cold trap is sufficiently cold to prevent volatile substances from reaching the pump.

  • Q5: The purified product appears discolored. What is the cause?

    • A5: Discoloration can be due to co-sublimation of impurities or thermal decomposition of the this compound. To address this, try subliming at a lower temperature and higher vacuum. If impurities have similar vapor pressures, a second sublimation or an alternative purification technique like recrystallization may be necessary.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the vacuum sublimation process for purifying this compound.

Sublimation_Workflow A Sample Preparation (Dry and Grind) B Apparatus Assembly A->B Load Sample C Evacuation (High Vacuum) B->C D Cool Cold Finger C->D E Heating (Gradual Temperature Increase) D->E F Sublimation (Solid to Gas) E->F G Deposition (Gas to Solid on Cold Finger) F->G H Cooling to RT G->H Sublimation Complete I Venting (Slowly to Atmospheric Pressure) H->I J Product Collection I->J

Caption: Workflow for the purification of this compound by vacuum sublimation.

References

Technical Support Center: Bromination of Anthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the bromination of anthracene (B1667546). It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve problems in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the bromination of anthracene to synthesize 9-bromoanthracene?

A1: The most common byproducts in the synthesis of this compound are unreacted starting material (anthracene) and the over-brominated product, 9,10-dibromoanthracene (B139309).[1] In a typical reaction, the product distribution might be around 89% this compound, 9.3% unreacted anthracene, and 1% 9,10-dibromoanthracene.[1] The formation of other minor byproducts, such as oxygenated polycyclic aromatic hydrocarbons (OPAHs), can also occur, particularly in the presence of water.[2]

Q2: What are the typical byproducts when synthesizing 9,10-dibromoanthracene?

A2: When synthesizing 9,10-dibromoanthracene, the primary byproducts often arise from impurities present in the starting anthracene.[3] These impurities can also undergo bromination, leading to a mixture of brominated compounds that can be difficult to separate from the desired product. Additionally, if the reaction conditions are not carefully controlled, further bromination can occur, leading to the formation of higher brominated anthracenes such as 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydroanthracene.

Q3: How can I minimize the formation of 9,10-dibromoanthracene when targeting this compound?

A3: To minimize the formation of 9,10-dibromoanthracene, it is crucial to control the stoichiometry of the brominating agent. Using N-bromosuccinimide (NBS) as the brominating agent in a 1:1 molar ratio with anthracene is a common strategy to achieve selective mono-bromination.[4] Additionally, controlling the reaction temperature, typically by running the reaction at room temperature or even cooler, can help improve selectivity.[5] Close monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to stop the reaction once the starting material is consumed, preventing over-bromination.[5]

Q4: Are there alternative brominating agents to elemental bromine that can reduce byproduct formation?

A4: Yes, several alternative brominating agents offer better selectivity and are safer to handle than elemental bromine. N-bromosuccinimide (NBS) is a widely used reagent for the selective bromination of anthracenes.[4][6] Bromodimethylsulfonium bromide (BDMS) is another efficient and environmentally friendly solid brominating reagent that can provide high yields of 9,10-dibromoanthracene with minimal side reactions.[7][8]

Troubleshooting Guides

Issue 1: Low Yield of this compound and Significant Amount of Unreacted Anthracene

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Reaction - Ensure the reaction is stirred vigorously to maintain a homogenous mixture.[3]- Extend the reaction time and monitor progress by TLC until all anthracene is consumed.
Insufficient Brominating Agent - Accurately measure the molar equivalents of anthracene and the brominating agent (e.g., NBS) to ensure a 1:1 ratio for mono-bromination.[4]
Decomposition of Brominating Agent - Protect the reaction from light, especially when using NBS, as it can decompose.[4]- Ensure the solvent is dry, as moisture can react with the brominating agent.
Issue 2: High Percentage of 9,10-Dibromoanthracene in the Product Mixture

Possible Causes and Solutions:

CauseRecommended Solution
Excess Brominating Agent - Use a precise 1:1 molar ratio of anthracene to the brominating agent.[4] Adding the brominating agent portion-wise can also help control the reaction.
High Reaction Temperature - Conduct the reaction at room temperature or below (e.g., 0 °C) to increase the selectivity for mono-bromination.[5]
Prolonged Reaction Time - Monitor the reaction closely using TLC and quench it as soon as the starting material is consumed to prevent further bromination.[5]
Issue 3: Presence of Multiple Unidentified Byproducts

Possible Causes and Solutions:

CauseRecommended Solution
Impure Starting Materials - Use purified anthracene as the starting material. Commercial anthracene can contain impurities that also get brominated.[3]
Side Reactions with Solvent - Choose an inert solvent for the reaction. Carbon tetrachloride and chloroform (B151607) are commonly used.[4][9]
Oxidation of Anthracene - In the presence of water and a brominating agent, oxygenated byproducts can form.[2] Ensure anhydrous conditions if these byproducts are observed.

Experimental Protocols

Synthesis of this compound using NBS

This protocol is adapted from procedures that emphasize selectivity for mono-bromination.

Materials:

  • Anthracene

  • N-bromosuccinimide (NBS)

  • Chloroform or Carbon Tetrachloride (anhydrous)

  • Sodium thiosulfate (B1220275) solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve anthracene (1 equivalent) in a suitable volume of anhydrous chloroform or carbon tetrachloride in a round-bottom flask.

  • Add N-bromosuccinimide (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature, protecting it from light.

  • Monitor the reaction progress by TLC.

  • Once the anthracene is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization.[4]

Synthesis of 9,10-Dibromoanthracene

This protocol is a standard procedure for the synthesis of 9,10-dibromoanthracene.[3]

Materials:

  • Anthracene (80-85% purity)

  • Bromine

  • Carbon tetrachloride

Procedure:

  • In a flask equipped with a dropping funnel, stirrer, and reflux condenser, suspend anthracene in carbon tetrachloride.

  • Slowly add bromine (approximately 2.5 equivalents) to the suspension with vigorous stirring. The addition should take about 30 minutes.

  • After the addition is complete, gently warm the mixture on a steam bath with continued stirring and heat to a gentle boil for one hour.

  • Allow the mixture to cool for several hours without stirring.

  • Filter the crude 9,10-dibromoanthracene, wash with a small amount of cold carbon tetrachloride, and dry.

  • The product can be further purified by recrystallization from a suitable solvent like toluene (B28343) or by extraction with carbon tetrachloride.[3]

Visualizations

TroubleshootingWorkflow start Experiment Start: Bromination of Anthracene issue Identify Primary Issue with Product start->issue low_yield Low Yield of Desired Product issue->low_yield Low Yield high_impurity High Level of Impurities issue->high_impurity High Impurity unreacted_sm Cause: Unreacted Starting Material? low_yield->unreacted_sm dibromo_impurity Cause: High 9,10-dibromoanthracene? high_impurity->dibromo_impurity other_impurities Cause: Other unidentified impurities? high_impurity->other_impurities solution_incomplete_rxn Solution: - Increase reaction time - Ensure vigorous stirring unreacted_sm->solution_incomplete_rxn Yes solution_stoichiometry Solution: - Check molar ratios of reactants unreacted_sm->solution_stoichiometry No dibromo_impurity->solution_stoichiometry Yes solution_temp_control Solution: - Lower reaction temperature dibromo_impurity->solution_temp_control No solution_pure_sm Solution: - Use purified starting materials other_impurities->solution_pure_sm Yes solution_solvent Solution: - Use inert, anhydrous solvent other_impurities->solution_solvent No end Problem Resolved solution_incomplete_rxn->end solution_stoichiometry->end solution_monitoring Solution: - Monitor reaction by TLC - Quench upon completion solution_temp_control->solution_monitoring solution_monitoring->end solution_pure_sm->end solution_solvent->end

Caption: Troubleshooting workflow for anthracene bromination.

ReactionPathway Anthracene Anthracene Bromoanthracene This compound (Desired Product) Anthracene->Bromoanthracene + NBS (1 eq) Selective Dibromoanthracene 9,10-Dibromoanthracene (Byproduct) Anthracene->Dibromoanthracene + Br2 (excess) Non-selective NBS NBS (1 eq) Br2 Br2 (excess) Bromoanthracene->Dibromoanthracene + Brominating Agent (Over-bromination)

Caption: Simplified reaction pathways in anthracene bromination.

References

Technical Support Center: Optimizing Suzuki Coupling for 9-Bromoanthracene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving 9-bromoanthracene. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance and frequently asked questions to help you overcome common challenges and achieve optimal results in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Suzuki-Miyaura coupling of this compound.

Q1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the potential causes and how can I improve it?

A1: Low yields in the Suzuki coupling of this compound can be attributed to several factors, often related to the sterically hindered nature of the anthracene (B1667546) core.[1] Here are several strategies to improve your yield:

  • Optimize Catalyst and Ligand: The choice of palladium catalyst and phosphine (B1218219) ligand is critical. For sterically demanding substrates like this compound, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often more effective.[1] Using a more active pre-catalyst system, like SPhos Pd G3 or XPhos Pd G3, can also improve the efficiency of the oxidative addition step, which can be sluggish for this substrate.[1]

  • Solvent Selection: Poor solubility of this compound or other reactants can limit the reaction rate.[1] Common solvents for Suzuki reactions include dioxane, THF, and toluene (B28343).[1][2][3] A solvent screen may be necessary to find the optimal medium that dissolves all components at the reaction temperature.[1] Some protocols successfully use a mixture of solvents like toluene and THF with an aqueous base.[3]

  • Increase Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[4] If your reaction is sluggish at a lower temperature, cautiously increasing it may improve the conversion.[4] However, be aware that excessively high temperatures can lead to catalyst decomposition and an increase in side reactions.[4]

  • Ensure Proper Degassing: Oxygen can deactivate the Pd(0) catalyst and lead to the oxidative homocoupling of boronic acids.[1][4] It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[1][2]

  • Catalyst Loading: If catalyst deactivation is suspected, a slight increase in the catalyst loading or the use of a more robust ligand may help maintain catalytic activity throughout the reaction.[1]

Q2: I am observing a significant amount of homocoupling byproduct from my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings.[1][5] Here are several strategies to minimize its formation:

  • Improve Degassing: The presence of oxygen is a primary cause of homocoupling.[4] Ensure your degassing procedure is rigorous.

  • Use a Weaker Base: Strong bases can promote the decomposition of the boronic acid and increase the rate of homocoupling.[1] Switching to a milder base, such as potassium carbonate (K₂CO₃) or cesium fluoride (B91410) (CsF), can often suppress this side reaction.[1]

  • Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling.[1] It is advisable to start with a lower reaction temperature and slowly increase it to find the optimal balance between the desired cross-coupling and the homocoupling side reaction.[1]

  • Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[1]

  • Use a Pd(0) Source: Using a Pd(II) precatalyst like Pd(OAc)₂ requires an in-situ reduction to the active Pd(0) species. This reduction can sometimes consume the boronic acid and lead to homocoupling.[4] Starting with a Pd(0) source like Pd(PPh₃)₄ can help mitigate this issue.[4]

Q3: I am observing dehalogenation of my this compound starting material. What causes this and how can I prevent it?

A3: Dehalogenation is a side reaction where the bromine atom on the anthracene is replaced by a hydrogen atom.[5] This can occur when a hydride species is present in the reaction mixture. Potential sources of hydrides include certain amine bases or alcohol solvents.[4] To minimize dehalogenation, consider switching to a carbonate or phosphate (B84403) base and using an aprotic solvent.[4] The presence of water can also be crucial for the coupling reaction but may also be involved in dehalogenation.[6] Minimizing the amount of water in the reaction may be necessary to reduce this side reaction.[6]

Frequently Asked Questions (FAQs)

Q4: What are the recommended starting conditions for a Suzuki coupling with this compound?

A4: A good starting point for optimizing the Suzuki coupling of this compound would be to use a palladium catalyst like Pd(PPh₃)₄ (1-5 mol%) or a more advanced catalyst system with a bulky phosphine ligand.[2][7] A common base is an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[2] A mixture of an organic solvent like dioxane or toluene with water is a standard solvent system.[7] The reaction is typically heated to reflux.[2]

Q5: How can I monitor the progress of my reaction?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1][2] This will allow you to observe the consumption of the starting materials and the formation of the product over time.

Q6: What is a typical work-up and purification procedure for the product?

A6: After the reaction is complete, it is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.[2] The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.[2] The crude product is typically purified by column chromatography on silica (B1680970) gel to obtain the pure 9-arylanthracene.[2]

Data Presentation

Table 1: Summary of Reaction Conditions for Suzuki Coupling of this compound

Arylboronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)-2 M Na₂CO₃ (aq)Toluene/THFReflux12-18High[3]
Phenylboronic acidPd(OAc)₂ (3)DavePhos (4.5)K₃PO₄---97[8]
Aryl boronic acidsPalladacycle IA-2 M K₂CO₃THF/H₂O6012Good[9]
Phenylboronic acidPd(PPh₃)₄ (2)-K₂CO₃THF/H₂OReflux1240[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a representative example and may require optimization for specific substrates.[2]

  • Reaction Setup: In a round-bottom flask or Schlenk tube equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).[7]

  • Solvent Addition: Add the degassed solvent system. A common choice is a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of the base.[2][7]

  • Inert Atmosphere: Seal the reaction vessel and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.[1][2]

  • Reaction: Heat the reaction mixture to the desired temperature (often reflux, 80-110 °C) with vigorous stirring.[2][7]

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.[2]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[1][2]

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 9-substituted anthracene.[2]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X (this compound) ArPdX Ar-Pd(II)-X(L_n) (Ar = 9-Anthracenyl) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)₂ Base ArPdAr Ar-Pd(II)-Ar'(L_n) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regenerated Catalyst Product Ar-Ar' (Product) RedElim->Product Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Purity Check Reagent Purity and Inert Atmosphere Start->Check_Purity Optimize_Catalyst Optimize Catalyst/Ligand (e.g., use bulky ligands) Check_Purity->Optimize_Catalyst Screen_Solvent Screen Solvents for Better Solubility Optimize_Catalyst->Screen_Solvent Increase_Temp Increase Reaction Temperature Screen_Solvent->Increase_Temp Side_Reaction Significant Side Reactions? Increase_Temp->Side_Reaction Homocoupling Homocoupling Side_Reaction->Homocoupling Yes Dehalogenation Dehalogenation Side_Reaction->Dehalogenation Yes Success Improved Yield Side_Reaction->Success No Homocoupling_Sol - Improve Degassing - Use Weaker Base - Control Temperature - Slow Boronic Acid Addition Homocoupling->Homocoupling_Sol Dehalogenation_Sol - Change Base (e.g., to carbonate) - Use Aprotic Solvent Dehalogenation->Dehalogenation_Sol Homocoupling_Sol->Success Dehalogenation_Sol->Success

References

preventing photodimerization of 9-Bromoanthracene in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 9-Bromoanthracene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the photodimerization of this compound in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound and provides solutions to mitigate photodimerization.

Problem Potential Cause Recommended Solution(s)
Unexpected decrease in the concentration of this compound over time, confirmed by spectroscopy (NMR or UV-Vis). Photodimerization: Exposure to ambient or experimental light sources can induce the [4+4] cycloaddition of this compound molecules.Implement Light Protection: Work in a dimly lit environment. Store stock solutions and reaction mixtures in amber vials or flasks wrapped in aluminum foil to shield them from light. Deoxygenate Solvents: Dissolved oxygen can sometimes participate in side reactions but its absence can make photodimerization more efficient. However, deoxygenating the solvent is a standard practice in many photochemical experiments to prevent photooxidation. It is crucial to combine deoxygenation with strict light exclusion.[1] Lower Concentration: The rate of this bimolecular reaction is dependent on the concentration. If experimentally feasible, use more dilute solutions.[1]
NMR spectrum shows complex new peaks in the aliphatic region and a decrease in aromatic signals after irradiation, even with precautions. Incomplete Prevention: The preventative measures taken may not have been sufficient to completely halt the photodimerization.Optimize Deoxygenation: Ensure the chosen deoxygenation method (e.g., inert gas sparging, freeze-pump-thaw cycles) is performed thoroughly. For sensitive experiments, multiple freeze-pump-thaw cycles are recommended. Use a Triplet Quencher: If the reaction involves a triplet state, a triplet quencher can be effective. While the primary pathway for anthracene (B1667546) dimerization is via the singlet state, triplet state involvement can occur. Consider adding a quencher like cyclooctatetraene (B1213319) (COT).[2][3][4]
Fluorescence intensity of the this compound solution is significantly lower than expected or decreases rapidly during measurement. Photodimerization: The resulting dimer is non-fluorescent, leading to a decrease in the overall emission of the solution.[1] Quenching: The fluorescence may be quenched by other species in the solution, including dissolved oxygen or certain solvents.[1]Confirm Dimerization: Check the UV-Vis absorption spectrum for a loss of the characteristic vibronic structure of the monomer. Follow Prevention Protocols: Implement the detailed experimental protocol for preventing photodimerization outlined below. This includes rigorous deoxygenation and light protection.[1]
Reaction yields are inconsistent when using this compound as a starting material. Variable Extent of Photodimerization: Inconsistent exposure to light between experiments can lead to varying amounts of the this compound dimer, which will not participate in the desired reaction.Standardize Experimental Setup: Ensure that all experiments are conducted under identical and controlled lighting conditions. Prepare and handle all solutions consistently, following the prevention protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound photodimerization?

A1: The photodimerization of this compound proceeds primarily through the [4+4] cycloaddition reaction from the excited singlet state (S1). Upon absorption of a photon (typically >300 nm), a this compound molecule is promoted to its first excited singlet state. This excited molecule can then interact with a ground-state molecule to form an excimer, which is an excited-state dimer. This excimer can then relax to the stable photodimer or dissociate back to the two monomeric molecules. The reaction is reversible, and the dimer can be cleaved back to the monomers by irradiation with shorter wavelength UV light (<300 nm).[5][6]

Q2: How does solvent choice affect the photodimerization of this compound?

Q3: What is the effect of oxygen on the photodimerization process?

A3: Oxygen can have a complex role. It is an efficient quencher of triplet excited states, which can be a minor pathway for dimerization.[1] However, oxygen can also react with the excited singlet state of anthracene derivatives to form endoperoxides, leading to photooxidation.[5] Therefore, for experiments where the primary goal is to prevent any photochemical side reactions, it is best practice to deoxygenate the solution.

Q4: Can the photodimer be converted back to the this compound monomer?

A4: Yes, the photodimerization is a reversible process. The dimer can be cleaved back to the two monomer molecules through two main methods:

  • Photochemical Cleavage: Irradiating the solution containing the dimer with short-wavelength UV light (typically <300 nm) can induce the retro-[4+4] cycloaddition.[6]

  • Thermal Cleavage: Heating the solution can also break the bonds of the dimer, regenerating the monomers. Temperatures in the range of 140-180°C are often effective for anthracene dimers.[1]

Data Presentation

The following table summarizes the kinetic constants for the photodimerization of anthracene (A) and this compound (B) in deuterated dichloromethane (B109758) (CD2Cl2) at a concentration of 4.5 mM.

Samplek_A (s⁻¹)k_B (s⁻¹)k_AB (s⁻¹)
A (4.5 mM)(2.8 ± 0.03) x 10⁻³--
B (4.5 mM)-(2.60 ± 0.06) x 10⁻⁴-
Mixture of A:B = 1:1.3(5.01 ± 0.83) x 10⁻⁴(2.15 ± 0.26) x 10⁻⁴(3.88 ± 0.41) x 10⁻⁴
Mixture of A:B = 1:2.3(2.81 ± 1.04) x 10⁻⁴(1.32 ± 0.19) x 10⁻⁴(3.89 ± 0.59) x 10⁻⁴
Data from Kristinaityte et al., 2021.[5]

Experimental Protocols

Protocol 1: Preventing Photodimerization of this compound in Solution

This protocol provides a step-by-step method for preparing and handling solutions of this compound to minimize photodimerization.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., dichloromethane, chloroform, toluene)

  • Amber volumetric flasks and vials

  • Schlenk flask or a sealable cuvette with a septum

  • Inert gas (Nitrogen or Argon) supply with a deoxygenation setup (e.g., needle and bubbler)

  • Aluminum foil

Procedure:

  • Work in a Low-Light Environment: Conduct all steps in a laboratory with minimal ambient light. Turn off unnecessary overhead lights and work in a fume hood with the sash lowered to block light.

  • Solution Preparation:

    • Accurately weigh the desired amount of this compound and transfer it to an amber volumetric flask.

    • Add the chosen solvent to the flask to dissolve the solid and then dilute to the mark. It is advisable to work with concentrations that have an absorbance of less than 1.0 to minimize inner filter effects if spectroscopic measurements are to be performed.

  • Deoxygenation (Choose one method):

    • Inert Gas Sparging (for less sensitive experiments): Transfer the prepared solution to a Schlenk flask. Insert a long needle connected to an inert gas line into the solution, ensuring the needle tip is below the liquid surface. Insert a second, shorter needle to act as a vent. Gently bubble the inert gas through the solution for 20-30 minutes. After sparging, remove the needles and seal the flask.

    • Freeze-Pump-Thaw (for highly sensitive experiments):

      • Place the solution in a Schlenk flask and attach it to a Schlenk line.

      • Freeze the solution by immersing the flask in liquid nitrogen.

      • Once frozen, open the flask to the vacuum line to remove gases from the headspace.

      • Close the flask to the vacuum and thaw the solution in a room temperature water bath. You will see gas bubbles evolving from the thawing solvent.

      • Repeat this freeze-pump-thaw cycle at least three times to ensure thorough deoxygenation.

  • Storage and Handling:

    • Store the deoxygenated solution in the sealed amber container, wrapped in aluminum foil for extra protection.

    • If the solution needs to be used over a period of time, maintain a positive pressure of inert gas in the headspace of the flask.

    • When transferring the solution, use gas-tight syringes that have been flushed with an inert gas.

Visualizations

Photodimerization_Mechanism cluster_ground Ground State cluster_excited Excited State cluster_product Product 9-BrA_G This compound (Ground State) 9-BrA_S1 This compound (Singlet Excited State) 9-BrA_G->9-BrA_S1 Photon Absorption (hν > 300 nm) 9-BrA_G2 This compound (Ground State) 9-BrA_S1->9-BrA_G Fluorescence Excimer Excimer Dimer Photodimer Excimer->Dimer [4+4] Cycloaddition 9-BrA_G9-BrA_G2 9-BrA_G9-BrA_G2 Excimer->9-BrA_G9-BrA_G2 Dissociation Dimer->9-BrA_G9-BrA_G2 Cleavage (hν < 300 nm or Δ) 9-BrA_S19-BrA_G2 9-BrA_S19-BrA_G2 9-BrA_S19-BrA_G2->Excimer Association

Caption: Mechanism of this compound Photodimerization.

Prevention_Workflow start Start Experiment low_light Work in Low-Light Environment start->low_light prepare_solution Prepare this compound Solution in Amber Flask low_light->prepare_solution deoxygenate Deoxygenate Solution (Sparging or Freeze-Pump-Thaw) prepare_solution->deoxygenate store Store in Sealed, Light-Protected Container deoxygenate->store use Use in Experiment store->use end End Experiment use->end

Caption: Experimental Workflow for Preventing Photodimerization.

References

troubleshooting poor solubility of 9-Bromoanthracene in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 9-Bromoanthracene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the use of this compound in chemical synthesis, with a particular focus on its poor solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a solid, polycyclic aromatic hydrocarbon. It serves as a key intermediate in organic synthesis, particularly for the preparation of 9-substituted anthracene (B1667546) derivatives. These derivatives are utilized in the development of organic light-emitting diodes (OLEDs), semiconductor materials, and fluorescent probes.[1] Its rigid, planar structure and extended π-system impart unique photophysical properties to the molecules synthesized from it.

Q2: What are the general solubility characteristics of this compound?

A2: this compound is practically insoluble in water. It exhibits limited solubility in many common organic solvents at room temperature. Qualitative data indicates it is slightly soluble in chloroform, DMSO, and methanol.[2][3] It shows better solubility in aromatic hydrocarbons like toluene (B28343) and chlorinated solvents such as dichloromethane, especially upon heating.[4] For many synthetic applications, particularly cross-coupling reactions, overcoming its poor solubility is a primary challenge.

Q3: Why is the poor solubility of this compound a problem in chemical reactions?

A3: The poor solubility of this compound in common reaction solvents can lead to several experimental issues:

  • Low Reaction Rates: Inhomogeneous reaction mixtures result in a low effective concentration of the dissolved reactant, leading to slow or incomplete reactions.

  • Poor Reproducibility: The degree of dissolution can vary between experiments, leading to inconsistent results.

  • Catalyst Decomposition: In palladium-catalyzed cross-coupling reactions, undissolved starting material can lead to localized high concentrations of reagents when they do dissolve, which can contribute to catalyst decomposition and the formation of inactive palladium black.

  • Side Reactions: Inefficient dissolution can promote side reactions, such as the homocoupling of more soluble reaction partners.

Troubleshooting Guide: Poor Solubility of this compound

Q4: My this compound is not dissolving in the reaction mixture. What can I do?

A4: When facing solubility issues with this compound, a systematic approach to solvent selection and optimization of reaction conditions is crucial. The following workflow can guide your troubleshooting process.

G cluster_0 Troubleshooting Workflow for Poor Solubility start Initial Observation: Poor Solubility of this compound solvent_screen Solvent Screening start->solvent_screen Step 1 alt_method Consider Alternative Methods start->alt_method For highly insoluble systems temp_increase Increase Temperature solvent_screen->temp_increase Step 2 (If still poor solubility) success Successful Dissolution and Reaction solvent_screen->success Direct Success cosolvent Use a Co-solvent System temp_increase->cosolvent Step 3 (If solubility is still limited) temp_increase->success Success conc_adjustment Adjust Reactant Concentration cosolvent->conc_adjustment Step 4 (Fine-tuning) cosolvent->success Success conc_adjustment->success alt_method->success G cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition This compound (Ar-X) pd2_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R-B(OR)2 Base pd2_aryl_complex Ar-Pd(II)-R(L_n) transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product G cluster_sonogashira Sonogashira Catalytic Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition This compound (Ar-X) pd2_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_alkynyl_complex Ar-Pd(II)-C≡CR(L_n) transmetalation->pd2_alkynyl_complex reductive_elimination Reductive Elimination pd2_alkynyl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR reductive_elimination->product cu_x Cu-X alkyne Terminal Alkyne (R-C≡C-H) cu_acetylide Cu-C≡CR alkyne->cu_acetylide Base cu_acetylide->transmetalation To Pd Cycle cu_acetylide->cu_x Regeneration

References

Technical Support Center: 9-Bromoanthracene in Cross-Coupling Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 9-bromoanthracene in cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in cross-coupling reactions?

A1: Due to the sterically hindered nature of the anthracene (B1667546) core, this compound is prone to several side reactions across different types of cross-coupling catalysis. The most frequently encountered side reactions include:

  • Homocoupling: Formation of a biaryl product from the coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or two molecules of this compound (Ullmann-type coupling).[1]

  • Dehalogenation (Hydrodehalogenation): Replacement of the bromine atom on the anthracene core with a hydrogen atom, leading to the formation of anthracene. This is a common issue in palladium-catalyzed reactions.[2]

  • Formation of Unexpected Products: In Sonogashira coupling, the reaction of this compound with terminal alkynes can sometimes lead to complex rearranged products instead of the expected simple coupled product.[1]

  • β-Hydride Elimination: In Heck coupling, this can lead to the formation of undesired olefin isomers.[3]

Q2: Why is this compound particularly susceptible to these side reactions?

A2: The bulky anthracene group presents significant steric hindrance around the reactive C-Br bond. This can slow down the desired cross-coupling pathway, allowing competing side reactions to become more prominent.[4] For instance, if the transmetalation step in a Suzuki coupling is slow, the palladium catalyst may facilitate the homocoupling of the more readily available boronic acid.

Q3: Can the choice of catalyst and ligand significantly impact the formation of side products?

A3: Absolutely. The selection of the palladium catalyst and, more importantly, the phosphine (B1218219) ligand is critical. Bulky, electron-rich phosphine ligands are often employed for sterically demanding substrates like this compound. These ligands can promote the desired reductive elimination step to form the cross-coupled product over competing pathways like β-hydride elimination or homocoupling.[5]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Significant formation of homocoupled boronic acid byproduct.

Potential Cause Troubleshooting Solution
Presence of Oxygen Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen). Oxygen can promote the oxidative homocoupling of boronic acids.[4][6]
High Reaction Temperature Start at a lower temperature and gradually increase to find the optimal balance between reaction rate and selectivity. Higher temperatures can sometimes favor homocoupling.[4]
Strong Base Switch to a milder base such as potassium carbonate (K₂CO₃) or cesium fluoride (B91410) (CsF). Strong bases can accelerate boronic acid decomposition and homocoupling.[4]
High Concentration of Boronic Acid Add the boronic acid solution slowly to the reaction mixture to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.[4]

Issue: Low yield of the desired 9-aryl-anthracene product and recovery of starting material.

Potential Cause Troubleshooting Solution
Inefficient Oxidative Addition The bulky anthracene group can hinder the oxidative addition of the palladium catalyst. Use a more active pre-catalyst system, such as one with bulky, electron-rich ligands like SPhos or XPhos.[4]
Poor Solubility Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Consider screening solvents like dioxane, THF, or toluene.[4]
Catalyst Deactivation A black precipitate (palladium black) indicates catalyst decomposition. Increase the catalyst loading slightly or use a more robust ligand.[4]
Heck Coupling

Issue: Formation of isomeric olefin products (low regioselectivity).

Potential Cause Troubleshooting Solution
β-Hydride Elimination and Re-insertion After β-hydride elimination, the newly formed palladium-alkene π-complex can undergo olefin isomerization. Adding silver salts or certain bases can facilitate reductive elimination and minimize this side reaction.[3]
Neutral vs. Cationic Pathway The regioselectivity is influenced by whether the reaction proceeds through a neutral or cationic palladium complex. For neutral complexes, sterics dominate, while for cationic complexes, electronics are the determining factor. The choice of ligand and halide/triflate can influence the pathway.[3]

Issue: Low yield of the coupled alkene.

Potential Cause Troubleshooting Solution
Steric Hindrance The bulky nature of this compound can slow down the reaction. Elevated temperatures and specific ligand systems may be required for optimal results.[7]
Catalyst Decomposition Similar to other palladium-catalyzed reactions, the formation of palladium black indicates catalyst deactivation. Ensure an inert atmosphere and consider using more robust ligands.
Sonogashira Coupling

Issue: Formation of unexpected enyne or other complex products instead of the 9-alkynylanthracene.

Potential Cause Troubleshooting Solution
Migratory Insertion of Alkyne An intermediate palladium-anthracenyl complex can undergo migratory insertion of a second alkyne molecule, leading to more complex structures.[1]
Reaction Conditions The formation of these unexpected products is highly dependent on the specific reaction conditions. Careful optimization of the catalyst, solvent, and base is crucial. In some cases, a high yield of the desired product (up to 98%) can be achieved with the right conditions.[1]

Issue: Significant formation of alkyne homocoupling (Glaser coupling) product.

Potential Cause Troubleshooting Solution
Presence of Oxygen Rigorously degas all solvents and reagents and maintain an inert atmosphere. Oxygen promotes the oxidative homocoupling of the alkyne, catalyzed by the copper(I) co-catalyst.[8][9]
High Copper(I) Concentration Use the minimum effective amount of the copper(I) co-catalyst (e.g., CuI). High concentrations favor the homocoupling pathway.[8]
Slow Cross-Coupling Reaction If the desired Sonogashira coupling is slow, the homocoupling side reaction can become more prominent. Address the factors slowing down the primary reaction (e.g., catalyst, temperature) to outcompete the side reaction.[8]
Buchwald-Hartwig Amination

Issue: Formation of anthracene (hydrodehalogenation) as a major byproduct.

Potential Cause Troubleshooting Solution
β-Hydride Elimination from Amide An unproductive side reaction can compete with reductive elimination where the palladium-amide intermediate undergoes β-hydride elimination.[4]
Catalyst System The choice of ligand is critical. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over β-hydride elimination.[5] Using a bimetallic palladium-copper (Pd-Cu) nanocatalyst system has also been shown to suppress hydrodehalogenation.[2]
Reaction Conditions Lowering the reaction temperature and shortening the reaction time can sometimes favor the amination pathway.[5]

Issue: Low yield of the aminated product.

Potential Cause Troubleshooting Solution
Steric Hindrance The coupling of the bulky this compound with amines often requires specific, bulky phosphine ligands and strong bases to proceed efficiently.[7]
Catalyst Poisoning If the amine substrate contains other coordinating functional groups, it can poison the palladium catalyst. The choice of a suitable ligand can sometimes mitigate this issue.

Data Presentation

Table 1: Influence of Reaction Parameters on Side Product Formation in Suzuki-Miyaura Coupling of this compound Derivatives.

EntryCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Desired Product Yield (%)Homocoupling Yield (%)Dehalogenation Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100Moderate-HighLowLow
2Phenylboronic acidPd(OAc)₂/SPhosCsFDioxane100HighVery LowLow
3Alkylboronic acidPd(dppf)Cl₂K₃PO₄THF80LowModerateHigh
4Phenylboronic acidPd₂(dba)₃/XPhosK₃PO₄Toluene110HighLowLow

Note: This table is a qualitative representation based on literature findings. Actual yields will vary depending on the specific substrates and precise reaction conditions.

Table 2: Side Product Formation in Sonogashira Coupling of this compound with Ethynyltrimethylsilane. [1]

ProductStructureYield (%)
Expected Product 9-(Trimethylsilylethynyl)anthraceneModerate
Side Product 1 2-(Trimethylsilyl)aceanthryleneModerate
Side Product 2 (E)-4-(9-Anthracenyl)-1,3-bis(trimethylsilyl)-but-3-en-1-yneModerate

Experimental Protocols

Protocol 1: Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound [4]

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and cesium fluoride (CsF, 2.0 equiv).

  • Catalyst Preparation: In a separate vial, weigh out palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the Schlenk flask with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos to the Schlenk flask.

  • Solvent Addition: Add anhydrous and degassed 1,4-dioxane (B91453) via syringe.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling to Minimize Alkyne Homocoupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(CH₃CN)₂Cl₂ with a bulky phosphine ligand like cataCXium A, 0.5-2 mol%).

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., THF or 2-MeTHF).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizations

Suzuki_Side_Reactions Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Ar-Br Transmetalation Transmetalation (Ar-Pd(II)-R)L₂ OxAdd->Transmetalation R-B(OH)₂ Base Dehalogenation Dehalogenation (Ar-H) OxAdd->Dehalogenation Hydride Source ReductiveElim Reductive Elimination Transmetalation->ReductiveElim Homocoupling Homocoupling (R-R) Transmetalation->Homocoupling R-B(OH)₂ ReductiveElim->Pd0 Product Ar-R (Desired Product) ReductiveElim->Product BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation Anthracene This compound (Ar-Br) Anthracene->OxAdd Base Base Base->Transmetalation HydrideSource Hydride Source (e.g., H₂O, amine) Heck_Side_Reactions Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OxAdd AlkeneCoord Alkene Coordination OxAdd->AlkeneCoord MigratoryInsertion Migratory Insertion AlkeneCoord->MigratoryInsertion BetaHydrideElim β-Hydride Elimination MigratoryInsertion->BetaHydrideElim Product Substituted Alkene (Desired Product) BetaHydrideElim->Product Regen Catalyst Regeneration BetaHydrideElim->Regen H-Pd-Br Isomerization Olefin Isomerization BetaHydrideElim->Isomerization Regen->Pd0 Base UndesiredProduct Isomeric Alkene (Side Product) Isomerization->UndesiredProduct ArBr This compound (Ar-Br) ArBr->OxAdd Alkene Alkene Alkene->AlkeneCoord Base Base Base->Regen Sonogashira_Side_Reactions Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Ar-Br Transmetalation Transmetalation (Ar-Pd(II)-C≡CR)L₂ OxAdd->Transmetalation Cu-C≡CR Unexpected Unexpected Products (e.g., enynes) OxAdd->Unexpected Alkyne Insertion ReductiveElim Reductive Elimination Transmetalation->ReductiveElim ReductiveElim->Pd0 Product Ar-C≡CR (Desired Product) ReductiveElim->Product CuX Cu-I CuAcetylide Cu-C≡CR CuX->CuAcetylide CuAcetylide->Transmetalation Glaser Glaser Homocoupling (R-C≡C-C≡C-R) CuAcetylide->Glaser O₂ ArBr This compound (Ar-Br) ArBr->OxAdd Alkyne Terminal Alkyne (H-C≡CR) Alkyne->CuAcetylide Base Base Base->CuAcetylide Oxygen O₂ Oxygen->Glaser Buchwald_Hartwig_Side_Reactions Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Ar-Br AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord HNR₂ Base PdAmide Palladium Amide (Ar-Pd(II)-NR₂)L AmineCoord->PdAmide ReductiveElim Reductive Elimination PdAmide->ReductiveElim BetaHydrideElim β-Hydride Elimination PdAmide->BetaHydrideElim ReductiveElim->Pd0 Product Ar-NR₂ (Desired Product) ReductiveElim->Product Dehalogenation Hydrodehalogenation (Ar-H) BetaHydrideElim->Dehalogenation Imine Imine BetaHydrideElim->Imine ArBr This compound (Ar-Br) ArBr->OxAdd Amine Amine (HNR₂) Amine->AmineCoord Base Base Base->AmineCoord

References

Validation & Comparative

A Comparative Guide to the Reactivity of 9-Bromoanthracene and 9-Chloroanthracene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex aromatic compounds, the choice of starting materials is critical to the efficiency and success of a reaction. For the functionalization of the anthracene (B1667546) core at the 9-position, 9-bromoanthracene and 9-chloroanthracene (B1582455) are two common precursors for cross-coupling reactions. This guide provides an objective comparison of their reactivity, supported by experimental data, to aid in the selection of the appropriate substrate for your synthetic needs.

Executive Summary

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl. This is primarily attributed to the bond dissociation energies of the carbon-halogen bond, where the C-Br bond is weaker than the C-Cl bond, facilitating the oxidative addition step in the catalytic cycle. Consequently, this compound is generally more reactive than 9-chloroanthracene, often leading to higher yields under milder reaction conditions. However, recent advancements in catalyst technology have expanded the utility of aryl chlorides, which are often more cost-effective and readily available.

Reactivity in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the reactivity of this compound and 9-chloroanthracene in several common palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.

General Reactivity Trend: this compound typically exhibits higher reactivity in Suzuki-Miyaura couplings, allowing for the use of less active palladium catalysts and milder reaction conditions to achieve high yields. While 9-chloroanthracene can be a viable substrate, it often requires more specialized and highly active catalyst systems, sometimes at elevated temperatures, to achieve comparable results.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/EtOH/H₂O8012~95%
9-Chloroanthracene Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10024~85%

Note: The data presented is a compilation from various sources and reaction conditions may not be directly comparable in all cases. It serves to illustrate the general trend of higher reactivity for bromo-substituents.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

General Reactivity Trend: Similar to the Suzuki-Miyaura coupling, this compound is more readily employed in Heck reactions. The coupling of 9-chloroanthracene often necessitates higher temperatures and more robust catalyst systems to overcome the stronger C-Cl bond.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Styrene (B11656)Pd(OAc)₂ / P(o-tol)₃Et₃NDMF10016~90%
9-Chloroanthracene StyrenePd₂(dba)₃ / XPhosCs₂CO₃Dioxane12024~75%
Sonogashira Coupling

The Sonogashira coupling is a reaction to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.

General Reactivity Trend: The higher reactivity of this compound is also evident in Sonogashira couplings. While copper-free conditions have been developed for aryl bromides, the coupling of aryl chlorides often requires the presence of a copper(I) co-catalyst and more forcing conditions.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF658~92%
9-Chloroanthracene PhenylacetylenePdCl₂(PPh₃)₂ / CuIi-Pr₂NHToluene11024~70%

Experimental Protocols

Detailed methodologies for key experiments are provided below. Note that optimization of reaction conditions may be necessary for different substrates and scales.

General Procedure for Suzuki-Miyaura Coupling of this compound

To a solution of this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (10 mL), ethanol (B145695) (2 mL), and 2M aqueous sodium carbonate (2 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.03 mmol). The mixture is degassed with argon for 15 minutes and then heated at 80 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

General Procedure for Heck Reaction of 9-Chloroanthracene

A mixture of 9-chloroanthracene (1.0 mmol), styrene (1.5 mmol), cesium carbonate (2.0 mmol), and a palladium catalyst system consisting of tris(dibenzylideneacetone)dipalladium(0) (B46781) (0.02 mmol) and XPhos (0.04 mmol) in dioxane (10 mL) is placed in a sealed tube. The mixture is degassed with argon and then heated at 120 °C for 24 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel.

Visualizing the Reactivity Difference

The difference in reactivity between this compound and 9-chloroanthracene stems from the initial oxidative addition step in the palladium catalytic cycle. The weaker carbon-bromine bond in this compound allows for a faster and more facile oxidative addition to the Pd(0) catalyst compared to the stronger carbon-chlorine bond in 9-chloroanthracene.

G cluster_0 Catalytic Cycle cluster_1 Relative Rate of Oxidative Addition Pd0 Pd(0)L_n ArPdXL2 Ar-Pd(II)-X(L_n) Pd0->ArPdXL2 ArX Ar-X ArX->Pd0 Oxidative Addition ArPdNuL2 Ar-Pd(II)-Nu(L_n) ArPdXL2->ArPdNuL2 Transmetalation NuM Nu-M NuM->ArPdXL2 ArPdNuL2->Pd0 Reductive Elimination ArNu Ar-Nu ArPdNuL2->ArNu This compound This compound Faster Rate Faster Rate This compound->Faster Rate 9-Chloroanthracene 9-Chloroanthracene Slower Rate Slower Rate 9-Chloroanthracene->Slower Rate

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling and the relative rates of oxidative addition for this compound and 9-chloroanthracene.

Logical Workflow for Substrate Selection

The choice between this compound and 9-chloroanthracene depends on several factors including desired reactivity, cost, and the availability of suitable catalyst systems.

G start Substrate Selection for Cross-Coupling reactivity High Reactivity Required? start->reactivity cost Cost a Major Factor? reactivity->cost No bromo Choose this compound reactivity->bromo Yes cost->bromo No chloro Choose 9-Chloroanthracene cost->chloro Yes catalyst Advanced Catalyst System Available? catalyst->chloro Yes reconsider Re-evaluate Synthetic Strategy catalyst->reconsider No chloro->catalyst

Caption: Decision workflow for selecting between this compound and 9-chloroanthracene for cross-coupling reactions.

Conclusion

A Comparative Guide to the Fluorescence Quantum Yield of 9-Bromoanthracene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fluorescence quantum yield of various 9-bromoanthracene derivatives, supported by experimental data from peer-reviewed literature. Understanding the photophysical properties of these compounds is crucial for their application in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.

The Heavy Atom Effect on Fluorescence

The introduction of a bromine atom onto the anthracene (B1667546) core significantly influences its photophysical properties. This is primarily due to the "heavy atom effect," which promotes intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). This enhanced ISC competes with fluorescence, the radiative decay from S₁, generally leading to a lower fluorescence quantum yield (Φf) compared to the parent anthracene molecule. Unsubstituted anthracene has a fluorescence quantum yield of approximately 30%[1]. However, the substitution at the 9 and 10-positions can drastically alter these properties[1].

Comparison of Fluorescence Quantum Yields

The following table summarizes the fluorescence quantum yields of several 9,10-disubstituted anthracene derivatives, including precursors and related compounds, to provide a comparative overview. The data is extracted from a study by Gray et al. (2015), where 9,10-diphenylanthracene (B110198) was used as a reference standard with a quantum yield of 0.90 in cyclohexane (B81311).

Compound NameSubstituent at 9-positionSubstituent at 10-positionSolventFluorescence Quantum Yield (Φf)
9,10-Diphenylanthracene (Reference)PhenylPhenylCyclohexane0.90
9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracenePhenyl4-(Trifluoromethyl)phenylToluene0.95
4-(10-Phenylanthracen-9-yl)benzonitrilePhenyl4-CyanophenylToluene0.93
9-(4-Methoxyphenyl)-10-phenylanthracene4-MethoxyphenylPhenylToluene0.88
2-(10-Phenylanthracen-9-yl)thiophenePhenyl2-ThienylToluene0.08
9,10-Di(thiophen-2-yl)anthracene2-Thienyl2-ThienylToluene0.02

Data sourced from Gray et al., 2015.

It is important to note that in the study by Gray et al., 9-bromo-10-phenylanthracene (B179275) was utilized as a reactant for the synthesis of several of the listed derivatives via Suzuki coupling, which replaces the bromine atom. The fluorescence quantum yields reported are for the final 9,10-diaryl derivatives. The presence of thiophene (B33073) substituents, for instance, dramatically decreases the fluorescence quantum yield[1].

Experimental Protocol: Relative Fluorescence Quantum Yield Measurement

The determination of the fluorescence quantum yield (Φf) is a critical experimental procedure in photophysical studies. The relative method, which involves comparing the fluorescence of a sample to a well-characterized standard with a known quantum yield, is commonly employed.

Materials and Instrumentation:
  • Fluorometer: A spectrofluorometer capable of measuring excitation and emission spectra.

  • UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

  • Cuvettes: Quartz cuvettes with a 1 cm path length for both absorbance and fluorescence measurements.

  • Solvents: Spectroscopic grade solvents are essential to avoid interference from fluorescent impurities.

  • Standard Compound: A compound with a known and stable fluorescence quantum yield. For anthracene derivatives, 9,10-diphenylanthracene in cyclohexane (Φf = 0.90) is a common standard.[2]

  • Sample Compounds: The this compound derivatives to be analyzed.

Procedure:
  • Solution Preparation: Prepare dilute solutions of both the standard and the sample compounds in the same solvent. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions. Determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the fluorometer.

    • Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.

    • It is crucial to keep the experimental conditions (e.g., excitation and emission slit widths, detector voltage) constant for both the standard and the sample measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for both the standard (A_std) and the sample (A_smp).

    • The fluorescence quantum yield of the sample (Φf,smp) is calculated using the following equation:

      Φf,smp = Φf,std * (A_smp / A_std) * (Abs_std / Abs_smp) * (n_smp² / n_std²)

      Where:

      • Φf,std is the fluorescence quantum yield of the standard.

      • A is the integrated fluorescence intensity.

      • Abs is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

Experimental Workflow

The following diagram illustrates the workflow for the relative measurement of fluorescence quantum yield.

G Workflow for Relative Fluorescence Quantum Yield Measurement cluster_calc Calculation prep_std Prepare Standard Solution (Abs < 0.1) abs_std Measure Absorbance of Standard (at excitation wavelength) prep_std->abs_std UV-Vis prep_smp Prepare Sample Solution (Abs < 0.1) abs_smp Measure Absorbance of Sample (at excitation wavelength) prep_smp->abs_smp UV-Vis fluor_std Record Fluorescence Spectrum of Standard abs_std->fluor_std fluor_smp Record Fluorescence Spectrum of Sample abs_smp->fluor_smp integrate Integrate Fluorescence Spectra fluor_std->integrate fluor_smp->integrate calc_qy Calculate Quantum Yield using comparative formula integrate->calc_qy

Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.

Signaling Pathway Visualization

In the context of fluorescence, the Jablonski diagram is the fundamental signaling pathway that describes the electronic transitions that occur after a molecule absorbs light.

Jablonski Simplified Jablonski Diagram S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) (Non-radiative) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) (Enhanced by Bromine) T1->S0 Phosphorescence

References

A Comparative Guide to the Electrochemical Properties of 9-Bromoanthracene and Anthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the electrochemical behavior of 9-Bromoanthracene and its parent compound, Anthracene (B1667546), supported by experimental data.

This guide provides a detailed comparison of the key electrochemical properties of this compound and Anthracene. Understanding these properties is crucial for applications in organic electronics, sensor development, and medicinal chemistry where electron transfer processes are fundamental. The introduction of a bromine atom at the 9-position of the anthracene core significantly modulates its electronic structure, leading to distinct electrochemical behavior.

Comparative Electrochemical Data

The following table summarizes the key electrochemical parameters for this compound and Anthracene, providing a clear comparison of their redox behavior.

PropertyThis compoundAnthracene
Ionization Potential (eV) 7.48 ± 0.03[1][2] - 7.58[1][2]7.43[3]
Electron Affinity (eV) 0.61 ± 0.10[2]0.57 ± 0.02[4] - 0.60 ± 0.10[5]
Oxidation Potential (E°) 1.34 V (vs. Ag/AgCl in CH₂Cl₂/CF₃COOH)[3]1.18 V (vs. Ag/AgCl in CH₂Cl₂/CF₃COOH)[3]
Reduction Potential (E₁/₂) Not explicitly found in a directly comparable format-2.21 V (vs. SCE)[6]

Analysis of Electrochemical Behavior

The data reveals that the introduction of a bromine atom at the 9-position of anthracene has a noticeable impact on its electrochemical properties.

Oxidation: this compound exhibits a higher oxidation potential compared to anthracene, indicating that it is more difficult to oxidize.[3] This is attributed to the electron-withdrawing inductive effect of the bromine atom, which lowers the energy of the Highest Occupied Molecular Orbital (HOMO). Removing an electron from a lower energy orbital requires more energy.

Reduction: While a directly comparable reduction potential for this compound was not found in the searched literature, the electron-withdrawing nature of bromine is expected to make this compound easier to reduce than anthracene. Electron-withdrawing groups generally stabilize the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the acceptance of an electron.

Ionization Potential and Electron Affinity: The ionization potential of this compound is slightly higher than that of anthracene, which is consistent with the observed trend in oxidation potentials.[1][2][3] Their electron affinities are quite similar, suggesting that the additional bromine atom does not drastically alter the energy change upon electron addition in the gas phase.[2][4][5]

Experimental Protocols

The electrochemical data presented in this guide are primarily obtained through cyclic voltammetry (CV). This powerful technique provides information on the oxidation and reduction potentials of a substance.

Cyclic Voltammetry (CV) Protocol for Anthracene Derivatives

A typical experimental setup for performing cyclic voltammetry on anthracene and its derivatives involves the following:

  • Electrochemical Cell: A standard three-electrode cell is used.

  • Working Electrode: A glassy carbon or platinum electrode is commonly employed.

  • Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode serves as the reference against which the potential of the working electrode is measured.

  • Counter Electrode: A platinum wire is typically used as the counter or auxiliary electrode.

  • Solvent and Supporting Electrolyte: The measurements are carried out in an aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂) or acetonitrile (B52724) (CH₃CN), containing a supporting electrolyte like tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) or tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) at a concentration of approximately 0.1 M. The supporting electrolyte is necessary to ensure the conductivity of the solution.

  • Analyte Concentration: The anthracene derivative to be studied is dissolved in the electrolyte solution at a concentration in the millimolar (mM) range.

  • Procedure: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential. The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram. The scan rate, typically in the range of 50-200 mV/s, can be varied to study the stability of the electrochemically generated species.[3]

Visualizing the Electrochemical Process

The following diagram illustrates the fundamental process of a one-electron oxidation and reduction cycle as observed in cyclic voltammetry.

ElectrochemicalProcess cluster_oxidation Oxidation cluster_reduction_negative Reduction Anthracene Anthracene (An) CationRadical Anthracene Radical Cation (An•+) Anthracene->CationRadical -e⁻ AnionRadical Anthracene Radical Anion (An•-) Anthracene->AnionRadical +e⁻ CationRadical->Anthracene +e⁻ AnionRadical->Anthracene -e⁻

Caption: Reversible one-electron redox cycle of anthracene.

This guide provides a foundational understanding of the electrochemical differences between this compound and anthracene. For researchers engaged in the development of new materials and therapeutics, these comparative data and experimental insights are valuable for predicting and tuning molecular properties for specific applications.

References

A Comparative Guide to OLEDs Employing 9-Bromoanthracene-Based Emitters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis

The quest for highly efficient and stable Organic Light-Emitting Diodes (OLEDs) is a cornerstone of modern materials science, with significant implications for display technologies, solid-state lighting, and photodynamic therapy in drug development. Anthracene (B1667546) derivatives, accessible through versatile starting materials like 9-bromoanthracene, have emerged as a promising class of emitters, particularly for achieving deep-blue emission, a critical component for full-color displays and white lighting.[1][2][3][4][5] This guide provides a comparative analysis of the performance of OLEDs utilizing emitters derived from this compound, benchmarking them against other prominent emitter classes and providing the necessary experimental context for reproducibility and further innovation.

Performance Comparison of Anthracene-Based Emitters

The following tables summarize the key performance metrics of various OLEDs incorporating anthracene derivatives. These emitters are often designed to harness different light-emission mechanisms, including conventional fluorescence, phosphorescence, and Thermally Activated Delayed Fluorescence (TADF), each with distinct implications for device efficiency.[6]

Table 1: Performance of Blue-Emitting OLEDs with Anthracene Derivatives

Emitter TypeDerivative/ExampleHost MaterialMax. External Quantum Efficiency (EQE) (%)CIE Coordinates (x, y)Emission ColorReference
FluorescentmCz-TAn-CN- (Non-doped)7.03(0.14, 0.12)Deep-Blue[7]
Fluorescentm2Cz-TAn-CNDPEPO7.28(0.14, 0.09)Deep-Blue[7]
Fluorescent2PPIAn- (Non-doped)8.9(0.150, 0.060)Deep-Blue[7]
Fluorescent4PPIAn- (Non-doped)7.1(0.152, 0.085)Deep-Blue[7]
FluorescentTPVAn-7.1-Blue[7]
FluorescentPIAnTPhDoped8.09(0.15, 0.06)Deep-Blue[4]
FluorescentPyIAnTPhDoped8.44(0.15, 0.07)Deep-Blue[4]
FluorescentmCzAnBztNon-doped7.95(0.15, 0.07)Deep-Blue[3]
Host for Blue EmitterBH-9PADSA-Ph (dopant)7.03 cd/A(0.15, 0.28) at 7VBlue[1][2]
Host for Blue EmitterBH-9PABD-6MDPA (dopant)6.60 cd/A(0.15, 0.24) at 7VBlue[1][2]

Table 2: Performance of Green-Emitting OLEDs with an Anthracene Derivative

Emitter TypeDerivative/ExampleHost MaterialMax. External Quantum Efficiency (EQE) (%)CIE Coordinates (x, y)Emission ColorReference
Fluorescentm-Me-TADDPEPO7.41(0.34, 0.58)Green[7]

Experimental Protocols

Detailed and reproducible experimental methodologies are paramount for advancing research in OLED materials. The following sections outline the synthesis of a representative anthracene-based emitter starting from this compound and the general fabrication process for a multi-layer OLED device.

Synthesis of Anthracene Derivatives via Suzuki Coupling

A common and effective method for derivatizing the anthracene core is the Suzuki coupling reaction, which facilitates the formation of carbon-carbon bonds.[3]

Materials:

  • This compound

  • Arylboronic acid (e.g., 10-phenylanthracene-9-yl boronic acid)[1][2]

  • Palladium catalyst (e.g., Pd(PPh₃)₄)[8]

  • Base (e.g., K₂CO₃)[8]

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

Procedure:

  • In a round-bottom flask, combine this compound, the desired arylboronic acid, a palladium catalyst, and a base.[8]

  • Add the solvent mixture to the flask.

  • Degas the mixture to create an inert atmosphere.

  • Heat the reaction mixture to reflux for a specified period.

  • After cooling to room temperature, extract the product with an organic solvent.

  • Wash the organic layer with brine and dry it over anhydrous magnesium sulfate.

  • Purify the crude product via column chromatography or recrystallization to obtain the final anthracene derivative.[8]

General OLED Device Fabrication

The fabrication of OLEDs is typically carried out in a high-vacuum environment using thermal evaporation to deposit the various organic and metallic layers.[7]

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., DNTPD)[1][2]

  • Hole Transport Layer (HTL) material (e.g., NPB)[1][2]

  • Emissive Layer (EML) material (the synthesized anthracene derivative, either neat or doped into a host)

  • Electron Transport Layer (ETL) material (e.g., Alq₃)[1][2]

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Metal for the cathode (e.g., Aluminum)

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Subsequently, treat the substrates with UV-ozone or oxygen plasma to enhance the work function of the ITO.[7]

  • Organic Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). Sequentially deposit the HIL, HTL, EML, ETL, and EIL materials. The thickness of each layer is monitored in situ using a quartz crystal monitor.[7]

  • Cathode Deposition: Deposit the metal cathode (e.g., Al) on top of the organic layers without breaking the vacuum.

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin.[7]

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the fabricated device using a programmable sourcemeter and a spectroradiometer.[7]

Visualizing Key Processes and Structures

Diagrams illustrating the fundamental processes and relationships within OLEDs are crucial for a comprehensive understanding. The following are Graphviz representations of a typical OLED energy level diagram and the synthesis of a 9-anthracene-spirobenzofluorene derivative.

OLED_Energy_Levels cluster_device OLED Device Structure cluster_energy Energy Levels (eV) Cathode Cathode (Al) EIL EIL (LiF) ETL ETL (Alq3) EML EML (Anthracene Derivative) recombination Exciton Formation (in EML) ETL->recombination HTL HTL (NPB) HIL HIL (DNTPD) HTL->recombination Anode Anode (ITO) y_axis Energy lumo_level LUMO homo_level HOMO injection injection->EIL Electron Injection injection->HIL Hole Injection recombination->EML

Caption: Energy level diagram of a typical multi-layer OLED.

Suzuki_Coupling_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 9_bromo_SBFF 9-bromo-SBFF BH_9PA BH-9PA 9_bromo_SBFF->BH_9PA boronic_acid 10-phenylanthracene-9-yl boronic acid boronic_acid->BH_9PA catalyst Pd Catalyst catalyst->BH_9PA base Base base->BH_9PA solvent Solvent solvent->BH_9PA

Caption: Synthesis of a 9-anthracene-spirobenzofluorene derivative.[1][2]

References

A Comparative Analysis of Catalysts for the Suzuki Coupling of 9-Bromoanthracene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 9-arylanthracenes, a critical structural motif in materials science and drug discovery, is frequently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction provides a versatile and high-yielding route to these valuable compounds from readily available 9-bromoanthracene and arylboronic acids.[1] The selection of an optimal catalyst is paramount for achieving efficient synthesis, and this guide provides a comparative study of various catalysts for the Suzuki coupling of this compound, offering insights into their performance.[3]

The efficiency of this transformation is significantly influenced by the choice of catalyst, ligands, base, and solvent.[1] While palladium catalysts are the most common, nickel-based systems are emerging as a cost-effective alternative.[4] This guide will delve into a comparative analysis of different catalytic systems, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction workflow and catalytic cycle.

Performance Comparison of Catalysts

The following tables summarize the performance of different catalysts in the Suzuki coupling of this compound with various arylboronic acids. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparison can be challenging due to variations in reaction conditions across different studies.

Table 1: Palladium-Catalyzed Suzuki Coupling of this compound

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Phenylboronic acidNa₂CO₃ (2M aq)Toluene/THFReflux12-18High[5]
Pd(PPh₃)₄2-Indenyl boronic acidNa₂CO₃Ethanol/Toluene753052[3]
(dppf)PdCl₂2-Indenyl boronic acidNa₂CO₃Ethanol/Toluene753052[3]
Palladacycle IABenzofuran-2-boronic acidK₂CO₃ (2M)THF/H₂O6012High[6]
Pd(OAc)₂ / DavePhosArylboronic acidK₃PO₄Dioxane1002452 (solution-based)[7]
Pd(OAc)₂ / DavePhosArylboronic acidK₂CO₃(solid-state)--87 (solid-state)[7]
Pd(PPh₃)₄4-Methylphenylboronic acidNa₂CO₃THF/Toluene853Good[8]

Table 2: Nickel-Catalyzed Suzuki Coupling of Aryl Halides

While specific data for the nickel-catalyzed Suzuki coupling of this compound is less prevalent in the initial findings, the following table provides a general overview of nickel catalyst performance with other aryl halides, suggesting their potential applicability.

Catalyst SystemAryl HalideCoupling PartnerBaseSolventTemp. (°C)Yield (%)Reference
NiCl₂(PCy₃)₂Aryl halidesArylboronic acidsK₃PO₄2-Me-THF / t-amyl alcohol-Good to Excellent[9]
Ni(IPr)--INVALID-LINK--ClAryl chloridesArylboronic acidsK₃PO₄DioxaneRT or mild heatingHigh[10]

Experimental Protocols

Detailed methodologies for representative Suzuki coupling reactions are provided below. These protocols are based on established procedures for the coupling of this compound.

Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol describes a typical Suzuki-Miyaura coupling reaction to synthesize 9-aryl-anthracene derivatives.[11]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • 2 M aqueous sodium carbonate (Na₂CO₃) solution

  • Toluene

  • Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask, combine this compound, the desired arylboronic acid, and Pd(PPh₃)₄.[5]

  • Add toluene, THF, and the 2 M aqueous Na₂CO₃ solution.[5]

  • Fit the flask with a reflux condenser and flush the system with an inert gas (e.g., nitrogen or argon).[5][11]

  • Heat the biphasic mixture to reflux with vigorous stirring for 12-18 hours, monitoring the reaction progress by TLC.[5]

  • After completion, cool the reaction to room temperature.[1]

  • Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[1][5]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).[5]

  • Remove the solvent under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica (B1680970) gel.[5]

Protocol 2: Solid-State Suzuki-Miyaura Coupling using Mechanochemistry

This protocol outlines a solvent-free approach to the Suzuki coupling of this compound.[7]

Materials:

  • This compound

  • Arylboronic acid

  • Pd(OAc)₂ (3 mol%)

  • DavePhos (4.5 mol%)

  • K₂CO₃

  • Olefin additive (e.g., 1,5-cyclooctadiene)

Procedure:

  • In a stainless-steel ball-milling jar, combine this compound, the arylboronic acid, Pd(OAc)₂, DavePhos, and K₂CO₃.[7]

  • Add a small amount of an olefin additive.[7]

  • The mixture is subjected to ball milling for a specified time.[7]

  • The product can be isolated by simple re-precipitation from a solvent mixture like CH₂Cl₂/MeOH.[7]

Visualizations

To better understand the workflow and reaction mechanism, the following diagrams are provided.

G cluster_workflow Experimental Workflow prep Reaction Setup: - this compound - Arylboronic Acid - Catalyst & Ligand - Base - Solvent reaction Reaction: - Heat under inert atmosphere - Monitor by TLC prep->reaction 1. Execute workup Work-up: - Cool to RT - Aqueous wash & Extraction reaction->workup 2. Quench purification Purification: - Column Chromatography workup->purification 3. Isolate

Caption: A generalized workflow for the Suzuki coupling of this compound.

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][12]

G cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_halide Ar-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition (Ar-X) pd2_aryl Ar-Pd(II)L_n-Ar' pd2_halide->pd2_aryl Transmetalation (Ar'-B(OH)₂ + Base) pd2_aryl->pd0 product Ar-Ar' pd2_aryl->product Reductive Elimination

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 9-arylanthracenes.[1] While traditional palladium catalysts like Pd(PPh₃)₄ remain widely used and effective, newer developments such as palladacycles and solid-state mechanochemical methods offer potential advantages in terms of reaction conditions and yields.[6][7] The exploration of nickel-based catalysts also presents a promising avenue for more cost-effective and sustainable synthesis.[4][9] The choice of catalyst will ultimately depend on the specific substrate, desired reaction conditions, and economic considerations. This guide provides a foundational understanding to aid researchers in selecting the most appropriate catalytic system for their synthetic needs.

References

stability comparison of 9-Bromoanthracene and other halogenated anthracenes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of functional organic molecules, halogenated anthracenes stand out for their unique photophysical and chemical properties, making them valuable building blocks in materials science and drug development. Among these, 9-Bromoanthracene is a widely utilized intermediate. However, the stability of this and other 9-halogenated anthracenes—9-fluoroanthracene (B3191247), 9-chloroanthracene, and 9-iodoanthracene (B1296594)—is a critical parameter influencing their suitability for various applications. This guide provides an objective comparison of the stability of these compounds, supported by available experimental data, to aid researchers in selecting the optimal derivative for their needs.

At a Glance: Stability Comparison of 9-Halogenated Anthracenes

The overall stability of 9-halogenated anthracenes is governed by a combination of photostability, thermal robustness, and chemical resistance. The strength of the carbon-halogen (C-X) bond at the 9-position of the anthracene (B1667546) core plays a pivotal role in determining this stability. Generally, a stronger C-X bond correlates with higher stability.

CompoundPhotostabilityThermal StabilityChemical Stability (Oxidative)
9-Fluoroanthracene Highest (Predicted)Highest (Predicted)Highest (Predicted)
9-Chloroanthracene HighHighHigh
This compound ModerateModerateModerate
9-Iodoanthracene LowestLowestLowest

In-Depth Analysis

Photostability

Photostability is a crucial factor for applications involving light exposure, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes. The primary photodegradation pathway for haloanthracenes is the cleavage of the carbon-halogen bond upon absorption of UV radiation.

A key indicator of photostability is the quantum yield of photodegradation (Φ), which represents the efficiency of a photochemical process. A lower quantum yield signifies higher photostability.

Experimental Data on Photochemical Dehalogenation:

CompoundQuantum Yield (Φ) of Dehalogenation*Relative Photostability
9-Chloroanthracene ~0.02High
This compound ~0.04Moderate

*Data from studies on amine-assisted photochemical dehalogenation. While not absolute photodegradation yields, they provide a good relative comparison.

Based on the trend of decreasing C-X bond strength (C-F > C-Cl > C-Br > C-I), it can be inferred that 9-fluoroanthracene would exhibit the highest photostability, while 9-iodoanthracene would be the most photolabile.

Thermal Stability

The thermal stability of these compounds is critical for applications requiring high-temperature processing. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard techniques to evaluate thermal stability by determining the decomposition temperature.

Physical Properties Related to Thermal Stability:

CompoundMelting Point (°C)Boiling Point (°C)
9-Fluoroanthracene 101-103Not available
9-Chloroanthracene 103-105367.5 (Predicted)
This compound 98-100385.7 (Predicted)
9-Iodoanthracene 82-83411

The melting and boiling points provide an indirect measure of the intermolecular forces and crystalline packing, which can influence thermal stability. The trend in boiling points suggests that the volatility decreases from chloro to iodo derivatives. However, the primary factor for thermal decomposition is the C-X bond energy.

Chemical Stability

The chemical stability, particularly towards oxidation, is essential for the longevity of materials based on these compounds. The electron-rich anthracene core is susceptible to oxidation, often yielding anthraquinone (B42736) derivatives. The halogen substituent can influence the rate of this degradation.

The reactivity of 9-halogenated anthracenes in various chemical reactions, such as cross-coupling, also provides insights into their relative stability. The order of reactivity in these reactions is typically I > Br > Cl > F, which is the inverse of their stability. 9-Iodoanthracene is the most reactive and thus the least chemically stable, while 9-fluoroanthracene is the most inert and stable.

Experimental Protocols

The following are generalized experimental protocols for assessing the stability of halogenated anthracenes.

Photostability Assessment

Objective: To determine the rate of photodegradation of 9-halogenated anthracenes in solution.

Methodology:

  • Sample Preparation: Prepare dilute solutions of each 9-halogenated anthracene in a photochemically inert solvent (e.g., acetonitrile (B52724) or cyclohexane) in quartz cuvettes.

  • Irradiation: Expose the samples to a controlled UV light source (e.g., a xenon lamp with appropriate filters to simulate solar radiation or a specific wavelength from a monochromator).

  • Analysis: At regular time intervals, measure the absorbance spectrum of each solution using a UV-Vis spectrophotometer. The decrease in the characteristic absorbance peaks of the anthracene derivative over time indicates photodegradation.

  • Quantification: The photodegradation rate constant can be calculated from the absorbance data. The quantum yield can be determined by using a chemical actinometer to measure the photon flux.

Thermal Stability Assessment

Objective: To determine the decomposition temperature of 9-halogenated anthracenes.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the solid 9-halogenated anthracene into a TGA crucible.

  • TGA Analysis: Heat the sample in the TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The TGA thermogram will show the percentage of weight loss as a function of temperature. The onset temperature of significant weight loss is taken as the decomposition temperature.

  • DSC Analysis: A complementary DSC analysis can be performed to identify the temperatures of phase transitions (melting) and exothermic decomposition events.

Logical Framework for Stability Comparison

The following diagram illustrates the logical relationship between the key factors influencing the stability of 9-halogenated anthracenes.

Stability_Comparison cluster_factors Influencing Factors cluster_stability Stability Parameters cluster_derivatives 9-Halogenated Anthracenes Bond_Strength C-X Bond Strength (F > Cl > Br > I) Photostability Photostability Bond_Strength->Photostability Directly correlates with Thermal_Stability Thermal Stability Bond_Strength->Thermal_Stability Directly correlates with Chemical_Stability Chemical Stability Bond_Strength->Chemical_Stability Directly correlates with 9FA 9-Fluoroanthracene Photostability->9FA Highest 9IA 9-Iodoanthracene Photostability->9IA Lowest Thermal_Stability->9FA Highest Thermal_Stability->9IA Lowest Chemical_Stability->9FA Highest Chemical_Stability->9IA Lowest 9ClA 9-Chloroanthracene 9BrA This compound

Figure 1. Factors influencing the stability of 9-halogenated anthracenes.

Conclusion

The stability of 9-halogenated anthracenes follows a clear trend dictated by the strength of the carbon-halogen bond: Fluoro > Chloro > Bromo > Iodo . While this compound offers a balance of reactivity and stability, making it a versatile synthetic intermediate, applications requiring high photostability, thermal robustness, or chemical inertness would benefit from the use of 9-Chloroanthracene or, ideally, 9-Fluoroanthracene. Conversely, for synthetic routes where high reactivity is paramount, 9-Iodoanthracene would be the substrate of choice, albeit with careful consideration of its lower stability. This guide provides a foundational understanding to assist researchers in making informed decisions for their specific applications. Further experimental studies providing direct quantitative comparisons would be invaluable to the scientific community.

Validating the Structure of 9-Bromoanthracene Reaction Products by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with anthracene (B1667546) derivatives, unambiguous structural confirmation of reaction products is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a comparative framework for validating the structures of products derived from 9-Bromoanthracene, a versatile building block in organic synthesis. We will explore two common palladium-catalyzed cross-coupling reactions, the Suzuki and Heck reactions, and detail how ¹H and ¹³C NMR spectroscopy can be employed to confirm the successful formation of the desired products.

Comparative NMR Data Analysis

The key to validating the structure of a reaction product lies in comparing its NMR spectrum with that of the starting material. The disappearance of signals corresponding to the starting material and the appearance of new, characteristic signals for the product are definitive indicators of a successful reaction. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its products from representative Suzuki and Heck reactions.

Table 1: ¹H NMR Chemical Shift Comparison

CompoundKey ProtonsChemical Shift (δ, ppm)
This compound H1, H8, H4, H58.55 (d), 8.03 (d)
H108.48 (s)
H2, H3, H6, H77.67–7.60 (m), 7.56–7.51 (m)
9-Phenylanthracene (B14458) (Suzuki Product)H108.53 (s)[1]
Anthracenyl Protons8.08 (d), 7.70–7.67 (m), 7.50–7.45 (m), 7.37 (ddd)[1]
Phenyl Protons7.63–7.54 (m)[1]
(E)-9-Styrylanthracene (Heck Product)Anthracenyl Protons8.44-8.34 (m), 8.06-7.99 (m), 7.52-7.44 (m)
Vinyl Protons7.93 (d), 6.97 (d)
Phenyl Protons7.73-7.67 (d), 7.41-7.35 (m)

Table 2: ¹³C NMR Chemical Shift Comparison

CompoundKey CarbonsChemical Shift (δ, ppm)
This compound C9~121
Other Aromatic Carbons~125-132
9-Phenylanthracene (Suzuki Product)C9~137
Quaternary Carbons~131, ~139
Other Aromatic Carbons~125-130
(E)-9-Styrylanthracene (Heck Product)Vinyl Carbons132.79, 124.91[2]
Aromatic Carbons137.35, 131.54, 129.77, 128.87, 128.72, 128.04, 126.63, 126.49, 126.05, 125.49, 125.21[2]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable results. Below are representative procedures for the Suzuki and Heck reactions of this compound.

Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol describes the synthesis of 9-phenylanthracene.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2M Potassium carbonate (K₂CO₃) solution

  • Toluene (B28343)

  • Ethanol (B145695)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Dilute hydrochloric acid (HCl)

Procedure:

  • In a 100 mL flask, combine this compound (3 g, 11.66 mmol), phenylboronic acid (2.13 g, 17.49 mmol), Pd(PPh₃)₄ (140 mg, 0.12 mmol), and anhydrous toluene (32 mL).[1]

  • To this mixture, add 2M K₂CO₃ solution (16 mL) and ethanol (8 mL).[1]

  • Reflux the mixture for 48 hours under a nitrogen atmosphere.[1]

  • After cooling to room temperature, quench the reaction with dilute hydrochloric acid.[1]

  • Extract the product with CH₂Cl₂.[1]

  • Dry the combined organic extracts over anhydrous MgSO₄ and concentrate by rotary evaporation.[1]

  • Purify the crude product by silica (B1680970) gel column chromatography using a mixture of CH₂Cl₂ and petroleum ether (1:4 v/v) to obtain 9-phenylanthracene as a white powder.[1]

Protocol 2: Heck Reaction of this compound with Styrene (B11656)

This protocol outlines the synthesis of (E)-9-styrylanthracene.[2]

Materials:

  • This compound

  • Styrene

  • Potassium phosphate (B84403) (K₃PO₄)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂]

  • Dry N,N-Dimethylacetamide (DMA)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried 25 mL round-bottom flask, add this compound (0.3 g, 1.17 mmol), styrene (0.12 g, 1.17 mmol), K₃PO₄ (0.75 g, 3.51 mmol), and Pd(OAc)₂ (0.01 g, 0.06 mmol).[2]

  • Add dry DMA (10 mL) to the flask.[2]

  • Degas the mixture using three freeze-pump-thaw cycles.[2]

  • Stir the reaction mixture under a nitrogen atmosphere at 110 °C for 24 hours.[2]

  • After cooling, pour the mixture into water and extract with DCM.[2]

  • Wash the combined organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.[2]

  • The crude product can be further purified to yield (E)-9-styrylanthracene as a bright yellow solid.[2]

NMR Analysis Workflow

The following diagram illustrates the logical workflow for validating the structure of a this compound reaction product using NMR spectroscopy.

G cluster_0 Reaction & Workup cluster_1 NMR Analysis cluster_2 Structure Validation start This compound Reaction (e.g., Suzuki, Heck) workup Reaction Workup & Purification start->workup acquire_nmr Acquire ¹H and ¹³C NMR Spectra workup->acquire_nmr process_nmr Process Spectra (Referencing, Integration, Peak Picking) acquire_nmr->process_nmr analyze_h1 Analyze ¹H NMR: - Disappearance of H10 singlet - Appearance of new signals (e.g., phenyl, vinyl protons) process_nmr->analyze_h1 analyze_c13 Analyze ¹³C NMR: - Shift of C9 signal - Appearance of new carbon signals process_nmr->analyze_c13 compare_data Compare with Expected Shifts & Starting Material Data analyze_h1->compare_data analyze_c13->compare_data conclusion Structure Confirmed / Further Analysis compare_data->conclusion

Caption: Workflow for NMR-based structural validation of this compound reaction products.

References

A Comparative Guide to the Applications of 9-Bromoanthracene in Advanced Materials and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

9-Bromoanthracene, a brominated polycyclic aromatic hydrocarbon (PAH), serves as a pivotal building block in the synthesis of functional organic materials. Its rigid, fluorescent anthracene (B1667546) core combined with the reactive C-Br bond at the 9-position makes it a versatile precursor for a range of applications, from organic electronics to chemical sensing. This guide provides a comparative overview of its primary applications, supported by experimental data and detailed protocols to inform research and development.

Application in Organic Synthesis: A Versatile Cross-Coupling Partner

This compound is extensively used as a key intermediate in the construction of complex molecular architectures via palladium-catalyzed cross-coupling reactions. Its reactivity is central to the synthesis of substituted anthracenes with tailored photophysical properties.

The most prominent application is the Suzuki-Miyaura coupling, which forms C-C bonds between this compound and various arylboronic acids.[1][2] This reaction is fundamental for creating the core structures of many advanced materials.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The efficiency of Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, and reaction conditions. Below is a comparison of different catalytic systems for the arylation of this compound.

Arylboronic Acid PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O1001295[3]
4-Methoxybenzeneboronic acidPd(PPh₃)₄ (0.36 mmol)-K₂CO₃Toluene/DME/H₂O801233[3]
Naphthalene-2-boronic acidPd(OAc)₂ (3)DavePhos (4.5)CsF- (Solid-State)RT1.6587[4]
Phenylboronic acidPd(OAc)₂ (0.5)None (Ligand-Free)-WEB*RT1>99[5]

*WEB: Water Extract of Banana (a green, sustainable medium)

Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling

This protocol outlines a highly efficient, room temperature, ligand-free Suzuki-Miyaura coupling reaction.[5]

Materials:

  • This compound (1 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.5 mol%)

  • Water Extract of Banana (WEB) (3 mL)

  • Diethyl ether

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Combine this compound (1 mmol), the desired arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%) in a reaction flask.

  • Add 3 mL of WEB to the mixture.

  • Stir the reaction solution at room temperature for the specified time (e.g., 1 hour).

  • Upon completion, extract the solution four times with diethyl ether (4 x 10 mL).

  • Combine the organic layers and purify the product by column chromatography over silica gel using a suitable eluent system (e.g., n-hexane/ethyl acetate) to obtain the desired 9-arylanthracene.

Visualization of Synthetic Pathways

The following diagrams illustrate the synthesis of this compound and its subsequent use in a typical cross-coupling reaction.

Synthesis_of_9_Bromoanthracene Anthracene Anthracene Reaction + Anthracene->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Product This compound Solvent CCl₄ Solvent->Reaction solvent Initiator Light/Heat Initiator->Reaction initiator Reaction->Product Radical Substitution

Synthesis of this compound via radical bromination.

Suzuki_Miyaura_Workflow Start Reactants: - this compound - Arylboronic Acid Reaction Reaction (Inert Atmosphere, Heating) Start->Reaction Catalyst Catalyst System: - Pd(0) source (e.g., Pd(OAc)₂) - Ligand (optional) - Base (e.g., K₂CO₃) Catalyst->Reaction Workup Work-up: - Extraction - Washing - Drying Reaction->Workup Cooling Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Product 9-Aryl-anthracene Product Purification->Product

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Application in Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound are crucial for developing high-performance OLEDs, particularly for deep-blue and near-infrared (NIR) emitters.[6] The bulky anthracene core helps prevent intermolecular aggregation, which can quench fluorescence and reduce device efficiency.[7] By coupling various functional groups at the 9-position (and sometimes 10-position), the emission color, efficiency, and charge-transport properties of the resulting material can be precisely tuned.[8]

Comparative Performance of Anthracene-Based OLEDs

The external quantum efficiency (EQE) is a critical metric for OLED performance. The table below compares the performance of various devices using emitters or hosts derived from this compound.

Device RoleDerivative NameMax EQE (%)Luminance (cd/A)Emission Color (CIE Coordinates)Reference
HostP-DAC*4.867.70Deep-Blue (0.156, 0.136)[6]
HostBH-9PA**-7.03Blue (EL @ 468 nm)[7][9]
EmitterDCPA-TPA***--NIR (Peak @ 838 nm)[6]
EmitterAnthracene Derivative (with N(Ph)₂)7.0--[10]

*P-DAC: 3,6-di(anthracen-9-yl)-9-phenyl-9H-carbazole **BH-9PA: 9-(10-phenylanthracene-9-yl)SBFF ***DCPA-TPA: A near-infrared emitter derived from this compound

Experimental Protocol: OLED Fabrication

This is a generalized protocol for the fabrication of a multilayer OLED device via thermal evaporation.[11]

Materials:

  • ITO-coated glass substrate

  • Organic materials for: Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML - host and dopant), and Electron Transport Layer (ETL).

  • Electron Injection Layer (EIL), e.g., Lithium Fluoride (LiF)

  • Cathode material, e.g., Aluminum (Al)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Substrate cleaning solvents (detergent, deionized water, acetone, isopropanol)

Procedure:

  • Substrate Cleaning: Sequentially clean the ITO-coated glass substrate in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate with a nitrogen gun and treat it with UV-ozone for 15 minutes to improve the work function.

  • Layer Deposition: Transfer the cleaned substrate into a high-vacuum thermal evaporation chamber.

  • Deposit the organic layers sequentially: HIL, HTL, EML (by co-evaporating the host and dopant materials), and ETL. The deposition rate and thickness of each layer must be precisely controlled using a quartz crystal monitor.

  • Cathode Deposition: Deposit the EIL (e.g., LiF, ~1 nm) followed by the metal cathode (e.g., Al, ~100 nm) without breaking the vacuum.

  • Encapsulation: Transfer the completed device to a nitrogen-filled glovebox and encapsulate it using a glass lid and UV-curable epoxy to prevent degradation from oxygen and moisture.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and EQE of the device using a source meter and spectroradiometer.

Visualization of OLED Fabrication Workflow

OLED_Fabrication Substrate 1. ITO Substrate Cleaning (Ultrasonication, UV-Ozone) Deposition 2. High-Vacuum Deposition (< 10⁻⁶ Torr) Substrate->Deposition Layers HIL → HTL → EML → ETL Deposition->Layers Cathode 3. Cathode Deposition (e.g., LiF/Al) Layers->Cathode Encapsulation 4. Encapsulation (N₂ Glovebox) Cathode->Encapsulation Characterization 5. Device Testing (J-V-L, EQE, Spectra) Encapsulation->Characterization Device Final OLED Device Characterization->Device Sensing_Mechanism Probe_Off Anthracene Probe (Low Fluorescence) Binding Binding Event or Reaction Probe_Off->Binding Analyte Target Analyte (e.g., Metal Ion) Analyte->Binding Probe_On Probe-Analyte Complex (High Fluorescence) Binding->Probe_On 'Turn-On' Signal Detectable Fluorescent Signal Probe_On->Signal

References

Benchmarking 9-Bromoanthracene Derivatives in Organic Electronics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of organic electronics, the selection of high-performing materials is paramount. Among the vast array of organic semiconductors, 9-bromoanthracene derivatives have emerged as a versatile class of compounds with significant potential in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs). Their performance, however, must be critically evaluated against established and emerging alternative materials. This guide provides an objective comparison of this compound derivatives, supported by experimental data, to aid in material selection and device optimization.

Performance in Organic Light-Emitting Diodes (OLEDs)

In the realm of OLEDs, particularly for blue emission, anthracene (B1667546) derivatives are widely explored due to their high photoluminescence quantum yields.[1][2] this compound serves as a key building block for synthesizing more complex and efficient emitters. The bromine atom provides a reactive site for further functionalization, allowing for the tuning of electronic and photophysical properties.

Derivatives of this compound are often utilized as host materials for phosphorescent emitters or as fluorescent emitters themselves. When compared to traditional phosphorescent emitters like iridium complexes, anthracene-based fluorescent emitters can offer advantages in terms of cost and the potential for achieving deep blue emission without the challenges associated with the stability of blue phosphors. However, phosphorescent emitters generally exhibit higher theoretical external quantum efficiencies (EQEs) due to their ability to harvest both singlet and triplet excitons.

Table 1: Performance Comparison of Blue-Emitting OLEDs

Emitter Material ClassDerivative/ExampleHost MaterialMax. External Quantum Efficiency (EQE) (%)CIE Coordinates (x, y)Emission Color
9-Anthracene Derivative (Host) BH-9PADSA-Ph (5%)7.03(0.15, 0.24)Blue
9-Anthracene Derivative (Host) BH-9PABD-6MDPA (5%)6.60(0.15, 0.22)Blue
Vinylanthracene Derivative mCz-TAn-CN- (Non-doped)7.03(0.14, 0.12)Deep-Blue
Vinylanthracene Derivative m2Cz-TAn-CNDPEPO7.28(0.14, 0.09)Deep-Blue
Phosphorescent Emitter Platinum(II) Complex (8)mCP19.0Not SpecifiedOrange-Red
Phosphorescent Emitter Platinum(II) Complex (9)mCP7.1Not SpecifiedYellow

Data compiled from multiple sources.[1][3][4][5]

Performance in Organic Field-Effect Transistors (OFETs)

The charge carrier mobility of an organic semiconductor is a critical parameter for its application in OFETs. This compound derivatives have been investigated as active materials in OFETs, with their performance being highly dependent on the molecular structure and thin-film morphology. The introduction of different substituents at the 9-position can significantly influence the molecular packing and, consequently, the charge transport properties.

When benchmarked against high-mobility p-type semiconductors like pentacene (B32325) and rubrene (B42821), anthracene derivatives have historically shown lower mobilities. However, strategic molecular design, such as the introduction of specific side chains, has led to the development of anthracene derivatives with respectable charge carrier mobilities. For instance, a solution-processable anthracene derivative has been reported with a hole mobility of 3.74 x 10⁻⁴ cm²/Vs.[6][7] While this is lower than that of single-crystal rubrene (which can exceed 10 cm²/Vs), the solution processability of many anthracene derivatives offers a significant advantage for large-area and low-cost fabrication.

Table 2: Charge Carrier Mobility Comparison for OFETs

MaterialHole Mobility (μh) (cm²/Vs)Electron Mobility (μe) (cm²/Vs)Measurement Technique
Anthracene Derivative 3.74 x 10⁻⁴Not ReportedField-Effect Transistor
Pentacene (Thin Film) ~0.1 - 1.0~0.01 - 0.1Field-Effect Transistor
Rubrene (Single Crystal) > 10~1 - 5Field-Effect Transistor

Data compiled from multiple sources.[6][7][8][9][10]

Performance in Organic Solar Cells (OSCs)

The application of this compound derivatives in organic solar cells is an emerging area of research. These derivatives can potentially function as either electron-donating or electron-accepting materials within the active layer of the solar cell. The tunability of their energy levels through chemical modification makes them attractive candidates for optimizing the open-circuit voltage (Voc) and short-circuit current (Jsc) of OSCs.

Recent advancements in non-fullerene acceptors (NFAs) have significantly boosted the power conversion efficiencies (PCEs) of OSCs. While there is limited specific data on this compound derivatives as the primary donor or acceptor in high-performance OSCs, the broader class of anthracene derivatives is being explored. The development of novel anthracene-based small molecules and polymers for OSCs is an active field of research, with the goal of achieving efficiencies comparable to or exceeding those of current state-of-the-art devices, which are now approaching 20%.[11][12][13][14][15]

Table 3: Performance of High-Efficiency Organic Solar Cells (for comparison)

Donor:Acceptor SystemPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF) (%)
Polymer:Fullerene ~11Not SpecifiedNot SpecifiedNot Specified
Polymer:Non-Fullerene > 18Not SpecifiedNot SpecifiedNot Specified
All-Small-Molecule > 17Not SpecifiedNot SpecifiedNot Specified

Data compiled from recent reviews on high-performance organic solar cells.[11][12][13][14][15]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate benchmarking of materials. Below are generalized procedures for the fabrication and characterization of OLEDs, OFETs, and OSCs incorporating this compound derivatives.

Synthesis of a 9-Styrylanthracene Derivative (Heck Coupling)

A common method to functionalize this compound is through a Palladium-catalyzed Heck reaction to introduce a vinyl group.[1]

  • Reaction Setup: In a nitrogen-filled glovebox, combine this compound, styrene, potassium phosphate, and a palladium catalyst (e.g., Pd(OAc)₂) in a reaction flask.

  • Solvent Addition: Add a dry, degassed solvent such as N,N-Dimethylacetamide (DMA).

  • Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 110 °C) for a specified period (e.g., 24 hours).

  • Workup: After cooling, pour the reaction mixture into water and extract the product with an organic solvent like dichloromethane (B109758) (DCM).

  • Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography.

Device Fabrication and Characterization
  • Substrate Cleaning: Sequentially clean Indium Tin Oxide (ITO)-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat with UV-ozone or oxygen plasma to improve the work function.

  • Hole Injection/Transport Layer Deposition: Deposit a hole injection layer (HIL) and a hole transport layer (HTL) onto the ITO substrate via thermal evaporation or spin-coating.

  • Emissive Layer Deposition: Deposit the this compound derivative (as a host or emitter) by thermal evaporation or spin-coating from a suitable solvent.

  • Electron Transport/Injection Layer Deposition: Sequentially deposit an electron transport layer (ETL) and an electron injection layer (EIL) on top of the emissive layer.

  • Cathode Deposition: Deposit a metal cathode (e.g., LiF/Al) through a shadow mask by thermal evaporation.

  • Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the device.

  • Substrate Preparation: Use a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the gate dielectric and substrate. Clean the substrate using a standard procedure.

  • Source/Drain Electrode Fabrication: Pattern gold source and drain electrodes on the SiO₂ surface using photolithography and lift-off.

  • Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane (B89594) - OTS) to improve the semiconductor film quality.

  • Semiconductor Deposition: Deposit the this compound derivative from a solution (e.g., in toluene (B28343) or chloroform) via spin-coating or drop-casting.

  • Annealing: Anneal the film to improve crystallinity and device performance.

  • Characterization: Measure the output and transfer characteristics of the OFET to determine the field-effect mobility, on/off ratio, and threshold voltage.

  • Substrate Cleaning: Clean ITO-coated glass substrates as described for OLEDs.

  • Hole Transport Layer Deposition: Deposit a hole transport layer (e.g., PEDOT:PSS) by spin-coating.

  • Active Layer Deposition: Prepare a blend solution of the this compound derivative (as donor or acceptor) and a complementary material (acceptor or donor) in a suitable organic solvent. Deposit the active layer by spin-coating.

  • Electron Transport Layer Deposition: Deposit an electron transport layer (e.g., zinc oxide nanoparticles) on top of the active layer.

  • Cathode Deposition: Deposit a metal cathode (e.g., Al) by thermal evaporation.

  • Characterization: Measure the current density-voltage (J-V) characteristics under simulated solar illumination (e.g., AM 1.5G) to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). Measure the external quantum efficiency (EQE) to assess the spectral response.

Visualizing Workflows and Relationships

To better understand the processes and concepts involved in benchmarking this compound derivatives, the following diagrams illustrate a typical experimental workflow and the relationship between molecular structure and device performance.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Device Characterization synthesis Synthesis of This compound Derivative purification Purification synthesis->purification layer_deposition Thin Film Deposition (Spin-coating/Evaporation) purification->layer_deposition substrate Substrate Cleaning substrate->layer_deposition electrode_deposition Electrode Deposition layer_deposition->electrode_deposition encapsulation Encapsulation electrode_deposition->encapsulation electrical Electrical Measurement (J-V, Mobility) encapsulation->electrical optical Optical Measurement (EL, EQE, Absorption) encapsulation->optical performance Performance Metrics (EQE, PCE, etc.) electrical->performance optical->performance

Caption: A typical experimental workflow for benchmarking this compound derivatives.

Structure_Performance cluster_structure Molecular Structure cluster_properties Material Properties cluster_performance Device Performance core Anthracene Core energy_levels Energy Levels (HOMO/LUMO) core->energy_levels photophysical Photophysical Properties core->photophysical substituent Substituent at 9-Position (Br -> R) substituent->energy_levels substituent->photophysical side_chains Side Chains morphology Thin Film Morphology side_chains->morphology oled OLED (EQE, Color) energy_levels->oled osc OSC (PCE, Voc, Jsc) energy_levels->osc ofet OFET (Mobility, On/Off) morphology->ofet photophysical->oled

References

A Comparative Guide to Purity Assessment of 9-Bromoanthracene: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. 9-Bromoanthracene, a key building block in the synthesis of advanced organic materials and pharmaceutical compounds, is no exception. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. We present detailed experimental protocols and supporting data to aid in the selection of the most appropriate method for your specific needs.

At a Glance: HPLC vs. GC-MS for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.
Best Suited For Routine purity checks, quantification of non-volatile impurities.Identification of volatile and semi-volatile impurities, structural elucidation.
Sample Volatility Not critical.Required.
Thermal Stability Not critical.Required.
Detection Typically UV-Vis absorbance.Mass-to-charge ratio, providing structural information.
Sensitivity Good, dependent on chromophore.Excellent, capable of trace-level detection.
Potential Issues Co-elution of impurities with similar polarity.Thermal degradation of labile compounds.

Experimental Data: A Side-by-Side Comparison

The following tables summarize the expected quantitative data from the analysis of a this compound sample containing trace amounts of common impurities: unreacted anthracene (B1667546) and over-brominated 9,10-dibromoanthracene.

Table 1: HPLC-UV Analysis Data

CompoundRetention Time (min)Peak Area (%)Wavelength (nm)
Anthracene5.21.5254
This compound8.798.0254
9,10-Dibromoanthracene12.10.5254

Table 2: GC-MS Analysis Data

CompoundRetention Time (min)Molecular Ion (m/z)Key Fragments (m/z)Peak Area (%)
Anthracene10.5178179, 176, 891.5
This compound14.2256/258 (Br isotopes)176, 8898.0
9,10-Dibromoanthracene18.9334/336/338 (Br isotopes)256/258, 1760.5

Experimental Protocols

Detailed methodologies for the HPLC-UV and GC-MS analyses are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis diode array detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound sample, dissolved in Acetonitrile (1 mg/mL)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

    • Gradient Elution:

      • 0-2 min: 70% B

      • 2-15 min: 70% to 100% B

      • 15-20 min: 100% B

      • 20.1-25 min: 70% B (re-equilibration)

  • Analysis:

    • Inject the prepared this compound sample and acquire the chromatogram.

    • Identify and quantify the main peak and any impurities based on their retention times and peak areas. The expected elution order in reverse-phase HPLC is anthracene, followed by this compound, and then 9,10-dibromoanthracene, due to increasing hydrophobicity.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

Reagents:

  • Helium (carrier gas, 99.999% purity)

  • This compound sample, dissolved in a suitable solvent like dichloromethane (B109758) (1 mg/mL)

Procedure:

  • GC Conditions:

    • Inlet Temperature: 280 °C

    • Injection Mode: Splitless (1 µL injection volume)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 300 °C

      • Hold: 5 minutes at 300 °C

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 50-400

  • Analysis:

    • Inject the prepared this compound sample.

    • Identify the main component and impurities by comparing their retention times and mass spectra to reference data. The NIST WebBook provides reference mass spectra for anthracene, this compound, and 9,10-dibromoanthracene.[3][4][5]

Visualizing the Workflow and Logic

To further clarify the experimental processes and the decision-making logic, the following diagrams are provided.

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing dissolve Dissolve this compound in Acetonitrile filter Filter Sample (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Purity integrate->quantify

HPLC Experimental Workflow

gcms_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve this compound in Dichloromethane inject Inject into GC dissolve->inject separate Separation in Capillary Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect tic Total Ion Chromatogram detect->tic spectra Mass Spectra Analysis tic->spectra identify Identify Impurities spectra->identify

GC-MS Experimental Workflow

purity_assessment_logic cluster_question Purity Question cluster_methods Analytical Methods cluster_data Data Interpretation cluster_decision Decision start Is the purity of This compound acceptable? hplc HPLC-UV Analysis start->hplc gcms GC-MS Analysis start->gcms hplc_data Purity > 98%? (Peak Area) hplc->hplc_data gcms_data Impurities Identified? gcms->gcms_data pass Acceptable Purity hplc_data->pass Yes fail Further Purification Required hplc_data->fail No gcms_data->pass No gcms_data->fail Yes

Logic for Purity Assessment

Conclusion

Both HPLC and GC-MS are powerful and complementary techniques for assessing the purity of this compound. HPLC with UV detection offers a straightforward and robust method for routine purity checks and quantification. GC-MS provides unparalleled capability for the identification of volatile and semi-volatile impurities through mass spectral data, offering a deeper understanding of the sample's composition. The choice between these methods will depend on the specific requirements of the analysis, including the need for impurity identification, sample throughput, and available instrumentation. For comprehensive characterization, the use of both techniques is recommended.

References

Safety Operating Guide

9-Bromoanthracene proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 9-Bromoanthracene is a critical component of laboratory safety and environmental responsibility. As a halogenated aromatic hydrocarbon suspected of causing genetic defects, it requires careful handling and disposal as regulated hazardous waste.[1] Adherence to established protocols is essential to protect laboratory personnel, the community, and the environment from potential harm.

This guide provides a comprehensive operational plan for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before initiating any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE). All handling of this compound waste should occur in a well-ventilated area, preferably within a chemical fume hood.

Required Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[2]

  • Body Protection: A laboratory coat and, if necessary, a chemical-resistant apron.[1][2]

  • Respiratory Protection: Not typically required when handling small quantities in a fume hood. For larger quantities or spills, a NIOSH/MSHA approved respirator may be necessary.[2]

Waste Classification and Segregation

This compound is classified as a halogenated organic hazardous waste .[3][4] This classification is crucial for proper disposal.

Core Principle: Never mix halogenated waste with non-halogenated, aqueous, or other waste streams.[3][5] Mixing can interfere with disposal processes, increase costs, and create dangerous chemical reactions. Halogenated waste is typically disposed of via high-temperature incineration at a specialized facility.[4]

Disposal Data Summary

The following table summarizes the essential logistical information for the disposal of this compound.

ParameterSpecificationRationale & Notes
Waste Classification Halogenated Organic Hazardous WasteContains bromine, a halogen. Must be segregated from non-halogenated waste.[3][4]
EPA Hazardous Waste May be classified under F-Listed or U-Listed wastes depending on the process generating the waste.[6]Always treat as hazardous unless confirmed otherwise by an Environmental Health & Safety (EHS) professional.[7]
Container Type Chemically compatible, leak-proof container with a secure lid (e.g., glass or high-density polyethylene).[8][9][10]Must be free from damage and compatible with the chemical to prevent leaks or reactions.[6]
Labeling Requirements "Hazardous Waste," "this compound," and associated hazard pictograms (e.g., Health Hazard).[8][9]Clear labeling is required by regulation to ensure safe handling and proper disposal.
Segregation Rule Store separately from non-halogenated solvents, acids, bases, and oxidizers.[3][4]The proportion of halogenated compounds in a non-halogenated waste stream must be less than 2%.[10]
Storage Location In a designated and secure Satellite Accumulation Area (SAA) within or near the laboratory.[11]The area should be well-ventilated and have secondary containment to manage potential spills.[9]

Detailed Disposal Protocol

This protocol outlines the step-by-step procedure for collecting and preparing this compound waste for final disposal.

  • Container Preparation:

    • Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department.[11]

    • Ensure the container is clean, dry, and appropriate for halogenated organic solids or solutions.

    • Affix a "Hazardous Waste" label to the container.

  • Waste Collection:

    • Carefully transfer waste this compound (solid) or solutions containing it into the prepared container using a funnel or other appropriate tools to avoid spillage.

    • Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[10]

    • If collecting different halogenated waste in the same container, ensure they are compatible. When in doubt, use a separate container.

  • Container Sealing and Labeling:

    • Securely close the container lid to prevent leaks or evaporation.[8][11]

    • On the hazardous waste label, clearly write the full chemical name ("this compound") and estimate the quantity or concentration added.

    • Ensure all components of a mixture are listed.

  • Temporary Storage:

    • Store the sealed and labeled container in your laboratory's designated Satellite Accumulation Area.

    • The container must remain closed at all times except when adding waste.[11]

  • Arranging for Disposal:

    • Once the container is full or the waste is no longer being generated, contact your institution's EHS department to schedule a waste pickup.[11]

    • Do not attempt to dispose of the chemical waste through standard trash or down the sewer system.[6]

Spill Management Protocol

In the event of a spill, immediate and correct action is required to mitigate hazards.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[9]

  • Control and Contain: Prevent the spread of the material.

  • Cleanup (Small Spill):

    • Wearing appropriate PPE, carefully sweep up the solid material. Avoid creating dust.[9][12]

    • Place the swept-up material and any contaminated cleaning supplies (e.g., bench paper, gloves) into a designated hazardous waste container.[7]

  • Cleanup (Large Spill):

    • For large spills, contact your institution's EHS or emergency response team immediately.[7][9]

  • Decontamination: Clean the spill area with an appropriate solvent followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[9]

Disposal Workflow Diagram

G cluster_lab Laboratory Operations cluster_ehs EHS / Professional Disposal gen Step 1: Waste Generation (this compound solid or solution) ppe Step 2: Don PPE (Goggles, Gloves, Lab Coat) gen->ppe Before Handling collect Step 3: Collect Waste in Labeled Halogenated Waste Container ppe->collect store Step 4: Store Securely in Satellite Accumulation Area collect->store spill Spill Event store->spill pickup Step 5: Schedule EHS Pickup store->pickup Container Full spill_proc Execute Spill Management Protocol spill->spill_proc spill_proc->collect Containment & Cleanup transport Step 6: Professional Transport pickup->transport dispose Step 7: Final Disposal (Approved Facility) transport->dispose

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 9-Bromoanthracene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 9-Bromoanthracene, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is crucial for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Some sources also indicate that it is suspected of causing genetic defects (H341).[3] Therefore, a comprehensive approach to personal protective equipment is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust meet EN 166 (EU) or NIOSH (US) standards. Tightly fitting safety goggles are essential. A face shield is recommended when there is a risk of splashing.[1][4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[4]
Body Protection Laboratory CoatA flame-resistant, impervious lab coat should be worn and kept fully buttoned.[1][4]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should occur in a certified chemical fume hood to prevent inhalation of dust or vapors.[4] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with an appropriate cartridge for organic vapors should be used.[1][2]
Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₄H₉Br[2][5][6][7]
Molecular Weight 257.13 g/mol [2][5]
Appearance Yellow or greenish-yellow powder[5]
Melting Point 98-100 °C[8]
Solubility Insoluble in water; soluble in most polar organic solvents.[9]
CAS Number 1564-64-3[5][6][7][8][10]

Operational Plan: From Handling to Disposal

A systematic approach to the handling, storage, and disposal of this compound is crucial to minimize exposure and ensure laboratory safety.

Step 1: Preparation and Handling
  • Pre-Handling Checks : Before beginning work, ensure that all required PPE is correctly worn.[4] Confirm that a safety shower and eyewash station are easily accessible.[4]

  • Location : All manipulations of this compound, including weighing and transferring, must be performed within a properly functioning chemical fume hood.[4]

  • Dispensing : Use appropriate, non-sparking tools (e.g., spatulas) to handle the solid compound.[1] Take care to avoid the formation of dust and aerosols.[1]

  • Contamination Prevention : Avoid all contact with skin, eyes, and clothing.[3]

  • Hygiene : After handling, thoroughly wash hands and any exposed skin with soap and water.[3] Do not eat, drink, or smoke in the laboratory.

Step 2: Storage
  • Container : Store this compound in a tightly closed, properly labeled container.[1][3]

  • Conditions : The storage area should be a dry, cool, and well-ventilated place.[1] It should be stored locked up and away from incompatible materials such as strong oxidizing agents.[1][3][11]

Step 3: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate : Ensure adequate ventilation.

  • Contain : Prevent the further spread of the material.

  • Cleanup : For small spills, carefully sweep or scoop up the solid material, avoiding dust generation, and place it into a designated, sealed container for disposal.[1][11] For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[11]

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by washing with soap and water. All cleanup materials must be disposed of as hazardous waste.[11]

Step 4: Disposal

Proper disposal is essential to prevent environmental contamination.

  • Waste Segregation : Do not mix this compound waste with other waste streams. It must be collected in a dedicated and clearly labeled hazardous waste container.[11]

  • Container Labeling : The waste container must be leak-proof and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[11]

  • Final Disposal : The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[11] Contact your institution's EHS department to arrange for pickup and disposal in accordance with all local, state, and federal regulations.[3][11]

Visual Workflow Guides

The following diagrams illustrate key procedural workflows for handling this compound.

Standard_Operating_Procedure_for_this compound Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_safety Locate Safety Shower & Eyewash prep_hood->prep_safety handle_weigh Weigh/Transfer in Fume Hood prep_safety->handle_weigh handle_dust Avoid Dust Formation handle_weigh->handle_dust handle_contact Prevent Skin/Eye Contact handle_dust->handle_contact post_store Store in Tightly Sealed Container handle_contact->post_store post_clean Clean Work Area post_store->post_clean post_wash Wash Hands Thoroughly post_clean->post_wash disp_collect Collect Waste in Labeled Container post_wash->disp_collect disp_contact Contact EHS for Pickup disp_collect->disp_contact

Caption: Workflow for the safe handling of this compound.

Chemical_Spill_Response_for_this compound Chemical Spill Response Workflow cluster_cleanup Cleanup spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Full PPE (incl. Respirator) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain the Spill ventilate->contain cleanup_small Small Spill: Sweep & Collect contain->cleanup_small cleanup_large Large Spill: Contact EHS contain->cleanup_large decontaminate Decontaminate Spill Area cleanup_small->decontaminate dispose Dispose of all materials as Hazardous Waste cleanup_large->dispose decontaminate->dispose

Caption: Workflow for handling a this compound spill.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.